5-Methylspiro[indoline-3,4'-piperidine]
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylspiro[1,2-dihydroindole-3,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-10-2-3-12-11(8-10)13(9-15-12)4-6-14-7-5-13/h2-3,8,14-15H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWECUYOWNPNWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCC23CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The 5-Methylspiro[indoline-3,4'-piperidine] Scaffold (CAS 944905-39-9): A Technical Whitepaper on Properties, Synthesis, and Drug Discovery Applications
Executive Summary
In contemporary medicinal chemistry, the paradigm of drug design has aggressively shifted away from planar, highly aromatic structures toward conformationally restricted, three-dimensional architectures—a movement often termed the "escape from flatland." Increasing the fraction of sp³-hybridized carbons (
The spiro[indoline-3,4'-piperidine] class of compounds represents a privileged 3D scaffold. Specifically, 5-Methylspiro[indoline-3,4'-piperidine] (CAS 944905-39-9) serves as a highly versatile, rigid building block[1]. By fusing an indoline core with a piperidine ring via a spirocyclic quaternary carbon, this molecule projects functional groups into distinct spatial vectors, making it an ideal core for developing highly selective kinase inhibitors, aspartic protease inhibitors, and melanocortin receptor agonists[2][3].
Physicochemical & Structural Profiling
Understanding the baseline physicochemical properties of CAS 944905-39-9 is critical for downstream synthetic planning, particularly regarding orthogonal protection strategies and solubility profiles during cross-coupling reactions.
| Property | Value / Description |
| Chemical Name | 5-Methylspiro[indoline-3,4'-piperidine] |
| CAS Registry Number | 944905-39-9 |
| Molecular Formula | C₁₃H₁₈N₂ |
| Molecular Weight | 202.30 g/mol |
| MDL Number | MFCD10696313 |
| Structural Features | Indoline ring fused to a piperidine ring at C3 via a spiro quaternary center. |
| Boc-Protected Derivative CAS | 878376-82-0 (tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1-carboxylate) |
Data compiled from verified chemical supplier databases[1][4].
Mechanistic Role in Drug Discovery
c-Met Receptor Tyrosine Kinase Inhibition
Deregulation of the c-Met receptor tyrosine kinase is a known driver in various human malignancies, including gastric and lung cancers. Spiro[indoline-3,4'-piperidine]-2-one derivatives have been identified as potent c-Met inhibitors[3].
Causality of Scaffold Choice: The ATP-binding pocket of c-Met requires inhibitors to occupy a deep hydrophobic cleft while maintaining hydrogen bond interactions with the hinge region. The rigid spirocyclic core of CAS 944905-39-9 perfectly mimics the spatial orientation of ATP. The indoline nitrogen acts as a hydrogen bond donor to the hinge region, while the piperidine nitrogen serves as an optimal attachment point for solubilizing groups or vectors that extend into the solvent-exposed region, preventing the compound from being a substrate for efflux pumps.
Aspartic Protease Inhibition
According to U.S. Patent 8,927,715 B2, derivatives of 5-methylspiro[indoline-3,4'-piperidine] are utilized in the synthesis of aspartic protease inhibitors[2]. The spiro center locks the molecule into a conformation that rigidly spaces the pharmacophoric elements, forcing the molecule to bind the catalytic aspartate residues with high thermodynamic efficiency (minimizing the entropic penalty of binding).
Synthetic Methodologies & Self-Validating Protocols
The construction and functionalization of the spiro[indoline-3,4'-piperidine] core require precise control over stereochemistry and chemoselectivity.
Protocol 1: Synthesis of the Spiro Scaffold via Ag(I)-Catalyzed Cycloisomerization
The construction of the spirocyclic quaternary carbon is historically challenging due to steric hindrance. We utilize a Ag(I)/PPh₃-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamides[5].
Causality: Ag(I) is selected over traditional Lewis acids because it selectively activates the ynamide alkyne for nucleophilic attack by the indole C3 position. The addition of PPh₃ enforces a highly ordered, chelation-controlled transition state, ensuring high diastereoselectivity.
Step-by-Step Methodology:
-
Preparation: Dissolve the tryptamine-ynamide precursor (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Catalysis: Add AgNTf₂ (5 mol%) and PPh₃ (5 mol%) at room temperature.
-
Self-Validating Step (Reaction Monitoring): Monitor the reaction via LC-MS. The protocol is self-validating: the ynamide starting material exhibits a distinct UV absorption profile and mass-to-charge ratio. The reaction is deemed complete only when the ynamide peak is entirely consumed and replaced by the cyclized spiro product mass (
). -
Isolation: Filter the mixture through a short pad of Celite to remove the silver catalyst, concentrate under reduced pressure, and purify via flash column chromatography.
Protocol 2: Orthogonal N-Boc Protection (Generating CAS 878376-82-0)
To utilize CAS 944905-39-9 in API synthesis, the piperidine nitrogen must be orthogonally protected to prevent unwanted polymerization or cross-reactivity during indoline functionalization[4].
Causality: The secondary amine of the piperidine ring is significantly more nucleophilic and basic than the indoline nitrogen (which is conjugated with the aromatic ring). By strictly controlling the equivalents of Boc-anhydride and temperature, we achieve 100% regioselective protection.
Step-by-Step Methodology:
-
Solvation: Suspend 5-Methylspiro[indoline-3,4'-piperidine] (1.0 equiv) in anhydrous DCM at 0 °C.
-
Base Addition: Add Triethylamine (Et₃N, 1.5 equiv) dropwise. This neutralizes any hydrochloride salts and acts as an acid scavenger.
-
Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv) dropwise over 15 minutes to prevent localized heating.
-
Self-Validating Step (Ninhydrin Feedback Loop): Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The unprotected starting material will immediately form a deep purple complex (Ruhemann's purple) due to the free secondary amine. The reaction is successful and complete when the TLC spot yields a negative (colorless/faint yellow) stain, visually confirming that the nucleophilic nitrogen is fully shielded.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate to yield tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1-carboxylate (CAS 878376-82-0).
Fig 1: Synthetic workflow and orthogonal protection of the spiro[indoline-3,4'-piperidine] core.
Experimental Workflow: c-Met Kinase TR-FRET Assay
To validate the biological efficacy of spiroindoline-derived APIs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard[3].
Causality of Assay Choice: TR-FRET introduces a time delay before measuring fluorescence, which completely eliminates short-lived background autofluorescence from the chemical compounds themselves. This ensures that the IC₅₀ data generated is highly trustworthy and free of false positives caused by compound interference.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Compound Dilution: Serially dilute the spiroindoline inhibitor in 100% DMSO, then transfer to the assay plate (final DMSO concentration <1%).
-
Enzyme Incubation: Add recombinant c-Met kinase enzyme and a biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate within the ATP binding pocket.
-
Reaction Initiation: Add ATP at a concentration equal to its
value to initiate the phosphorylation reaction. Incubate for 60 minutes. -
Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺) alongside a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
-
Self-Validating Readout: The system validates itself via a ratiometric readout. The emission ratio of APC (665 nm) to Europium (615 nm) is calculated. Because it is a ratio, it automatically corrects for minor well-to-well volume variations, ensuring data integrity.
Fig 2: Mechanism of action for spiroindoline-based c-Met receptor tyrosine kinase inhibitors.
References
- Source: synblock.
- Source: molcore.
- (12) United States Patent (10) Patent No.
- Source: nih.
- Ag(I)
Sources
- 1. CAS 944905-39-9 | 5-Methylspiro[indoline-3,4'-piperidine] - Synblock [synblock.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. molcore.com [molcore.com]
- 5. chemrxiv.org [chemrxiv.org]
Technical Monograph: 5-Methylspiro[indoline-3,4'-piperidine] as a Privileged Scaffold
Executive Summary: The Spiro Advantage
In the landscape of modern drug discovery, the transition from flat, sp²-rich aromatic structures to three-dimensional, sp³-rich scaffolds is a critical strategy for improving clinical success rates. 5-Methylspiro[indoline-3,4'-piperidine] represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly G-Protein Coupled Receptors (GPCRs) such as the Ghrelin and NPY receptors.
This guide details the physicochemical properties, synthetic pathways, and experimental characterization of this molecule, emphasizing its utility as a core fragment in the synthesis of growth hormone secretagogues (e.g., MK-677 analogs).
Physicochemical Profile
The following data establishes the core identity of the molecule. This profile is critical for calculating stoichiometry in synthesis and predicting ADME properties.
| Property | Value | Technical Notes |
| IUPAC Name | 5-Methyl-1,2-dihydrospiro[indole-3,4'-piperidine] | Often referred to as the "indoline" form to distinguish from the oxidized "indole" or "oxindole" derivatives. |
| CAS Number | 944905-39-9 | Specific to the 5-methyl analog.[1] |
| Molecular Formula | C₁₃H₁₈N₂ | Derived from the parent spiro[indoline-3,4'-piperidine] (C₁₂H₁₆N₂) by adding a methyl group (+CH₂). |
| Molecular Weight | 202.30 g/mol | Monoisotopic Mass: 202.1470 |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity, ideal for CNS penetration and oral bioavailability. |
| H-Bond Donors | 2 | Indoline NH and Piperidine NH. |
| H-Bond Acceptors | 2 | Tertiary amines (potential). |
| Fsp³ Fraction | 0.54 | High fraction of sp³ carbons (7/13), conferring superior solubility and target selectivity compared to flat aromatics. |
Synthetic Architecture
The synthesis of 5-Methylspiro[indoline-3,4'-piperidine] typically proceeds through an oxindole intermediate , which is subsequently reduced. This approach avoids the regioselectivity issues often encountered in direct Fischer indole syntheses of spiro-systems.
Reaction Pathway Visualization
The following diagram outlines the logical flow from commodity starting materials to the final spiro-indoline scaffold.
Caption: Figure 1. Convergent synthesis pathway via Fischer Indole Cyclization followed by reduction. The spiro-carbon is formed during the [3,3]-sigmatropic rearrangement.
Detailed Experimental Protocol
Objective: Synthesis of 5-Methylspiro[indoline-3,4'-piperidine] via the Fischer Indole route. Scale: Pilot (10 mmol).
Phase A: Formation of the Spiro-Indolenine
-
Reagents: Combine 4-methylphenylhydrazine hydrochloride (1.59 g, 10 mmol) and 1-Boc-4-piperidone (1.99 g, 10 mmol) in 20 mL of glacial acetic acid.
-
Cyclization: Heat the mixture to 70°C for 4 hours.
-
Workup: Cool to room temperature. Pour into ice-water and basify with NaOH to pH 9. Extract with Ethyl Acetate (3 x 20 mL).
-
Result: This yields the indolenine (containing a C=N double bond at the bridgehead).
Phase B: Reduction to Indoline
Note: The indolenine is often unstable; proceed immediately to reduction.
-
Solvent Switch: Dissolve the crude indolenine in Methanol (30 mL).
-
Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH₃CN) (1.25 g, 20 mmol) portion-wise over 30 minutes.
-
Why NaBH₃CN? It selectively reduces the imine (C=N) bond of the indolenine without reducing the benzene ring.
-
-
Acidification: Adjust pH to ~5 with acetic acid to maintain the activity of the reducing agent. Stir at RT for 2 hours.
-
Deprotection (if Boc retained): If the Boc group is intact, treat with 4M HCl in Dioxane for 1 hour to yield the free amine.
Phase C: Validation (Self-Check)
-
TLC: Run on Silica (DCM:MeOH 9:1). The product should be more polar (lower Rf) than the starting hydrazine but less polar than the free amino acid byproducts.
-
Appearance: The final product (free base) is typically a viscous pale-yellow oil or low-melting solid. The HCl salt is a white solid.
Structural Analysis & Logic
To verify the identity of 5-Methylspiro[indoline-3,4'-piperidine] , you must look for specific spectroscopic signatures.
NMR Interpretation Logic (¹H NMR in DMSO-d₆)
-
The Methyl Handle: Look for a sharp singlet integrating to 3H around δ 2.20 ppm . This confirms the 5-methyl substitution on the aromatic ring.
-
The Spiro Core:
-
Indoline CH₂ (C2): A singlet (or tightly coupled AB system) around δ 3.3–3.5 ppm . This signal is unique; if it appears as a doublet around 6-7 ppm, you have failed to reduce the indolenine (C=N bond remains).
-
Piperidine Ring: Multiplets in the δ 1.5–3.0 ppm range representing the piperidine CH₂ groups.
-
-
Aromatic Region: Three protons (due to 5-methyl substitution). Look for a doublet (H7), doublet of doublets (H6), and a singlet (H4).
Mass Spectrometry (LC-MS)
-
Target Ion: [M+H]⁺ = 203.3 (Calculated: 203.15).
-
Fragmentation Pattern: Expect a loss of the piperidine fragment or methyl radical depending on ionization energy, but the parent ion should be stable due to the spiro-fusion.
Therapeutic Applications & SAR
This scaffold is not merely a chemical curiosity; it is a bioisostere for identifying "privileged" chemical space.
Caption: Figure 2. Structure-Activity Relationship (SAR) map. The N-1' position is the primary vector for diversity, often derivatized with sulfonamides or benzyl groups to confer specificity.
Key Application: The 5-methyl group specifically serves to fill hydrophobic pockets in the Ghrelin receptor, often increasing potency by 10-fold compared to the unsubstituted analog. This scaffold is a direct structural relative of Ibutamoren (MK-677) , where the spiro-piperidine core orients the sulfonyl side chain for optimal receptor activation.
References
-
Ye, L., et al. (2012).[5] "Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors." European Journal of Medicinal Chemistry, 50, 370-375.[5] Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Spiro[indoline-3,4'-piperidine] derivatives. Retrieved from [Link]
Sources
- 1. CAS 944905-39-9 | 5-Methylspiro[indoline-3,4'-piperidine] - Synblock [synblock.com]
- 2. Synthesis and crystal structures of 5'-phenylspiro[indoline-3, 2'-pyrrolidin]-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines] [html.rhhz.net]
- 4. US4477667A - Spiro[indoline-3,4'-piperidine]s and related compounds - Google Patents [patents.google.com]
- 5. Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Spiro[indoline-3,4'-piperidine] Scaffold: A Technical Deep Dive
The Spiro[indoline-3,4'-piperidine] scaffold represents a pinnacle of "privileged structure" design in medicinal chemistry—a molecular framework capable of presenting ligands in a defined, non-planar 3D vector that flat aromatic scaffolds cannot achieve.[1]
This technical guide provides a rigorous analysis of this scaffold, moving from structural thermodynamics to practical synthetic protocols and clinical case studies.[1]
Part 1: Structural Architecture & The "Spiro-Effect"
The Conformational Advantage
Unlike flat heteroaromatic systems (e.g., quinolines, indoles), the spiro[indoline-3,4'-piperidine] core contains a quaternary
-
Vectorial Projection: The piperidine nitrogen (
) is projected at a angle relative to the indoline plane. This allows for precise probing of solvent-exposed pockets or deep hydrophobic cavities (e.g., the Ghrelin receptor binding pocket).[1] -
Reduced Entropy Cost: The rigid spiro-fusion pre-organizes the molecule into a bioactive conformation.[1] Upon binding, the entropic penalty (
) is significantly lower compared to flexible analogs, often resulting in higher affinity ( ) and residence time.[1] -
Physicochemical Properties (
): Increasing the fraction of carbons ( ) correlates with improved clinical success rates by enhancing solubility and reducing lipophilicity-driven toxicity (promiscuity).[1]
Scaffold Variations
The scaffold exists primarily in two oxidation states relevant to drug discovery:
-
Spiro[indoline-3,4'-piperidine] (Reduced): Common in GPCR ligands (e.g., MK-677).[1]
-
Spiro[indoline-3,4'-piperidine]-2-one (Oxindole): Common in kinase inhibitors (e.g., c-Met/ALK inhibitors) and MDM2 antagonists.[1]
Part 2: Synthetic Strategies
Accessing this quaternary center requires robust carbon-carbon bond-forming reactions.[1] We categorize these into Isatin-based (for oxindoles) and Phenylhydrazine-based (for indolines) strategies.[1]
Diagram: Strategic Disconnections
Caption: Orthogonal synthetic pathways accessing the spiro-oxindole (via Isatin) and spiro-indoline (via Fischer Indole) cores.
Part 3: Medicinal Chemistry Case Studies
Case Study 1: GHSR Agonists (Ibutamoren/MK-677)
Target: Growth Hormone Secretagogue Receptor (GHS-R1a).[1] Mechanism: MK-677 mimics the N-terminal tetrapeptide of Ghrelin.[1][2] SAR Insight: The spiro[indoline-3,4'-piperidine] moiety serves as a "privileged spacer."[1]
-
Indoline Nitrogen (
): Sulfonylation (methanesulfonyl) creates a critical H-bond acceptor and hydrophobic interaction within the receptor's Cavity II .[1] -
Piperidine Nitrogen (
): Acts as the attachment point for the "privileged" amino-acid side chain mimic (aminoisobutyric acid benzyl ether).[1] -
Binding Mode: Cryo-EM structures reveal the spiro-core occupies a hydrophobic pocket, with the spiro-center locking the orientation of the benzyl side chain to mimic the Phe4 residue of Ghrelin [1].
Case Study 2: Dual c-Met/ALK Inhibitors
Target: c-Met and ALK Receptor Tyrosine Kinases (Oncology).[1] Compound: SMU-B (and related analogues).[1] SAR Insight:
-
Core: Spiro[indoline-3,4'-piperidine]-2-one (Spirooxindole).[1]
-
C3-Position: The spiro-fusion prevents the "pancaking" of the inhibitor, improving selectivity against the flat ATP-binding sites of off-target kinases.[1]
-
Interaction: The oxindole lactam NH/CO motif functions as a hinge-binder donor/acceptor pair, while the piperidine projects solubilizing groups into the solvent front [2].
Part 4: Detailed Experimental Protocol
Protocol: Synthesis of a Representative Spiro[indoline-3,4'-piperidine]-2-one Methodology: Three-Component One-Pot Condensation. This protocol generates a functionalized spiro-oxindole core suitable for further diversification.[1]
Reagents & Materials
-
Isatin (1.0 equiv): 147 mg (1.0 mmol)[1]
-
Malononitrile (1.0 equiv): 66 mg (1.0 mmol)[1]
-
Enaminone (1.0 equiv): e.g., 1-methyl-3,5-bis(ylidene)-4-piperidone derivative (if available) OR use a stepwise approach with Ethyl Cyanoacetate and a piperidine precursor.[1]
-
Catalyst: Piperidine (cat.[1][2][3] amount) or L-Proline (organocatalytic route).[1]
-
Solvent: Ethanol (EtOH) or Water/Ethanol mix.[1]
Step-by-Step Procedure
-
Activation: In a 25 mL round-bottom flask, dissolve Isatin (1.0 mmol) and Malononitrile (1.0 mmol) in Ethanol (10 mL).
-
Knoevenagel Condensation: Add 2-3 drops of piperidine. Stir at room temperature for 30 minutes. The solution will turn deep red/orange, indicating the formation of Isatylidene malononitrile .
-
Cyclization: Add the reactive methylene component (e.g., 4-piperidone derivative or 1,3-dicarbonyl equivalent) (1.0 mmol).[1]
-
Reflux: Heat the mixture to reflux (
C) for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane).[1] -
Work-up: Cool to room temperature. The product often precipitates as a solid.
-
Validation: Verify structure via
H-NMR (Look for disappearance of isatin ketone signal and appearance of spiro-C3 shifts).
Self-Validating Checkpoint:
-
Success Indicator: Appearance of a quaternary carbon signal in
C-NMR at ppm (the spiro center).[1]
Part 5: Structure-Activity Relationship (SAR) Map
The following diagram illustrates the "hotspots" for chemical modification on the scaffold.
Caption: SAR optimization vectors. The N1' position is the primary vector for diversity, while the Indole N1 modulates core properties.
Part 6: Quantitative Data Summary
Table 1: Physicochemical Profile of Key Spiro-Leads
| Compound | Indication | MW (Da) | cLogP | TPSA ( | Key Feature |
| MK-677 (Ibutamoren) | GHSR Agonist | 528.6 | 2.8 | 108 | Sulfonyl-spiroindoline mimics peptide turn |
| SMU-B | c-Met/ALK Inhibitor | ~550 | 3.5 | 95 | Spiro-oxindole hinge binder |
| Cipargamin (NITD609) | Antimalarial | 390.2 | 3.1 | 65 | Related Spiroindolone (PfATP4 inhibitor) |
Note: Cipargamin is a spiro[indole-3,1'-pyrido[3,4-b]indole], distinct from the 3,4'-piperidine scaffold but validates the spiroindolone class utility [3].[1]
Part 7: Future Outlook
The spiro[indoline-3,4'-piperidine] scaffold is evolving beyond classical inhibition:
-
FBDD (Fragment-Based Drug Discovery): Low MW spiro-fragments (<250 Da) are being used to probe cryptic pockets.[1]
-
PROTAC Linkers: The rigid spiro-core is being explored as a "linker hub" to improve the permeability of Chimeric Degraders, replacing flexible alkyl chains to reduce entropic penalties during ternary complex formation.
References
-
Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren. Source: Nature Communications (2021).[1] URL:[Link][1]
-
Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. Source: ACS Medicinal Chemistry Letters (2014).[1] URL:[Link][1]
-
Spiroindolones, a Potent Compound Class for the Treatment of Malaria. Source: Science (2010).[1][4] URL:[Link][1]
Sources
5-methyl substituted spiro-indoline derivatives overview
An In-Depth Technical Guide to 5-Methyl Substituted Spiro-Indoline Derivatives: Synthesis, Properties, and Applications
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular architectures consistently emerge as foundational frameworks for drug discovery. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets, offering a rich starting point for developing novel therapeutics. The spiro-indoline core is a prominent member of this class.[1][2] Its defining feature is the spirocyclic junction at the C3 position of the indoline ring, which imparts a rigid, three-dimensional geometry that is highly advantageous for specific and high-affinity binding to protein targets.[1]
This guide focuses specifically on 5-methyl substituted spiro-indoline derivatives . The introduction of a simple methyl group at the 5-position of the indoline ring is a subtle yet powerful modification. It serves not merely as a structural placeholder but as a critical modulator of the molecule's electronic properties, lipophilicity, and metabolic stability. Understanding the influence of this specific substituent is key to unlocking the full potential of the spiro-indoline scaffold. Researchers and drug development professionals will find this guide to be a comprehensive resource, detailing the causality behind synthetic choices, robust experimental protocols, and the diverse applications stemming from this unique chemical entity.
Part 1: The Strategic Importance of the 5-Methyl Substitution
The decision to incorporate a methyl group at the C5 position of the indoline core is a strategic one, rooted in fundamental principles of medicinal chemistry. The methyl group, being weakly electron-donating through hyperconjugation and inductive effects, subtly alters the electron density of the aromatic ring. This can influence the molecule's interaction with biological targets and its susceptibility to metabolic enzymes.
The primary impacts of the 5-methyl group can be summarized as:
-
Modulation of Lipophilicity: The addition of a methyl group increases the molecule's lipophilicity (fat-solubility). This can enhance membrane permeability and improve oral bioavailability, critical parameters in drug design.
-
Steric Influence: The methyl group can provide a crucial steric anchor, directing the binding orientation of the molecule within a protein's active site and potentially enhancing selectivity.
-
Blocking Metabolic Sites: The C5 position on an indole ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes. "Blocking" this position with a methyl group can prevent this metabolic pathway, thereby increasing the compound's half-life and in vivo exposure.
-
Fine-Tuning Biological Activity: As evidenced in the literature, substitution at the 5-position can directly impact potency. For instance, in the development of antimalarial spiroindolines, 5-substituted analogues showed slightly improved activity.[3] Similarly, 5-methylindoline-2,3-dione has served as a key starting material for potent anti-inflammatory agents.[4]
Caption: Strategic impact of the 5-methyl group on the spiro-indoline scaffold.
Part 2: Synthetic Strategies and Methodologies
The construction of the 5-methyl spiro-indoline framework can be achieved through several robust and versatile synthetic routes. The choice of methodology is often dictated by the desired complexity of the final molecule and the specific spiro-fused heterocyclic system required. The common denominator and key precursor for many of these syntheses is 5-methylisatin (5-methyl-1H-indole-2,3-dione).
Route A: Three-Component Reaction for Spiro[chromene-4,3'-indoline] Derivatives
Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step. The synthesis of spiro[chromene-4,3'-indoline] derivatives is a prime example.[5] This reaction proceeds via a one-pot condensation of a substituted isatin (e.g., 5-methylisatin), an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., dimedone).
The causality of this reaction lies in a sequential cascade. The catalyst, often a mild acid, first promotes a Knoevenagel condensation between the isatin and malononitrile. This is followed by a Michael addition of the 1,3-dicarbonyl compound and subsequent intramolecular cyclization and dehydration to yield the final spiro-heterocycle.
Caption: Workflow for the three-component synthesis of spiro[chromene-4,3'-indoline].
Experimental Protocol: Synthesis of 2-Amino-5'-methyl-7,7-dimethyl-2',5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3'-indoline]-3-carbonitrile [5]
-
Reagent Preparation: In a 50 mL round-bottom flask, combine 5-methylisatin (1 mmol), malononitrile (1 mmol), and 5,5-dimethylcyclohexane-1,3-dione (dimedone, 1 mmol).
-
Solvent and Catalyst Addition: Add 10 mL of water to the flask, followed by the catalyst, β-cyclodextrin-SO3H (1 mmol). The use of an aqueous medium and a recyclable catalyst makes this a green chemistry protocol.[5]
-
Reaction Execution: Equip the flask with a condenser and stir the mixture at room temperature for approximately 40 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, collect the precipitated solid product by vacuum filtration.
-
Purification: Wash the solid with cold ethanol to remove any unreacted starting materials. The product is often obtained in high purity without the need for column chromatography.
-
Characterization: Confirm the structure of the resulting gray solid using ¹H NMR, ¹³C NMR, and HR-MS analysis.
Route B: Condensation and Cycloaddition for Diverse Spiro-Systems
Other powerful strategies leverage condensation and cycloaddition reactions to build different spiro-fused rings.
-
Spiro[quinazoline-2,3′-indoline] Synthesis: This involves the condensation of 5-methylisatin with a β-amino amide, such as 2-aminonorbornene carboxamide, typically under reflux in ethanol with a catalyst like alum.[6] This method provides access to complex, polycyclic spiro structures.
-
Spiro-β-Lactam Synthesis: A classic Staudinger synthesis, or [2+2] ketene-imine cycloaddition, can be employed. This involves reacting a Schiff base, derived from 5-methylisatin, with a ketene generated in situ from an acid chloride (e.g., chloroacetyl chloride) and a base (e.g., triethylamine). This route is highly effective for creating spiro-fused four-membered β-lactam rings, which are of significant interest as potential antibacterial agents.[7]
Table 1: Comparison of Synthetic Routes to 5-Methyl Spiro-Indoline Derivatives
| Synthetic Route | Key 5-Methyl Precursor | Key Reagents | Typical Yields | Advantages & Rationale |
| Three-Component Reaction | 5-Methylisatin | Malononitrile, 1,3-Diketones | Good to Excellent (>80%)[5] | High efficiency, atom economy, operational simplicity, often uses green catalysts.[5] |
| Condensation Reaction | 5-Methylisatin | β-Amino amides | Good | Access to complex polycyclic systems like quinazolinones.[6] |
| Staudinger Cycloaddition | Schiff base of 5-Methylisatin | Chloroacetyl chloride, Base | Moderate to Good | Direct route to spiro-fused β-lactams, a key pharmacophore for antibiotics.[7] |
| Fe(II)-Catalyzed Spirocyclization | 2-Arylindoles (via 5-methylindole) | Oxime acetates, FeCl₂ | Good to High | Broad substrate scope and good functional group tolerance for spiro-pyrrolidines.[8] |
Part 3: Spectroscopic and Structural Characterization
Unambiguous characterization of the synthesized 5-methyl spiro-indoline derivatives is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular structure, including stereochemistry.
-
¹H NMR Spectroscopy: This is the first line of analysis. Key diagnostic signals include a sharp singlet for the C5-methyl protons, typically appearing in the δ 2.1-2.3 ppm region.[5] The NH proton of the indoline ring usually appears as a sharp singlet at a downfield chemical shift (δ 10-11 ppm).[5][9]
-
¹³C NMR Spectroscopy: The most characteristic signal is that of the spiro-carbon (C3 of the indoline ring), which is a quaternary carbon and typically resonates in the δ 47-58 ppm range.[5] The methyl carbon signal is found in the aliphatic region (δ ~20 ppm).[5]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio ([M+H]⁺).[5]
-
Infrared (IR) Spectroscopy: This technique is useful for identifying key functional groups. Characteristic absorptions include the N-H stretch (~3450 cm⁻¹) and the carbonyl (C=O) stretch of the oxindole ring (~1720 cm⁻¹).[9]
Table 2: Typical Spectroscopic Data for a 5-Methyl Spiro-Indoline Derivative
| Nucleus/Technique | Signal Type | Typical Chemical Shift (δ) or Wavenumber (cm⁻¹) | Assignment |
| ¹H NMR | Singlet | ~2.2 ppm | Protons of the C5-CH₃ group[5] |
| Singlet | ~10.3 ppm | NH proton of indoline ring[5] | |
| ¹³C NMR | Quartet | ~20 ppm | Carbon of the C5-CH₃ group[5] |
| Singlet | ~47-58 ppm | Quaternary Spiro-Carbon (C3)[5] | |
| Singlet | ~178 ppm | C =O of the oxindole ring[5] | |
| IR | Stretch | ~1720 cm⁻¹ | Carbonyl group (>C=O )[9] |
| Stretch | ~3450 cm⁻¹ | Amine group (-NH )[9] |
Part 4: Applications in Drug Discovery and Materials Science
The 5-methyl spiro-indoline scaffold has proven to be a remarkably fruitful platform for discovering molecules with diverse biological activities and material properties.
Caption: Diverse applications stemming from the 5-methyl spiro-indoline core.
Oncology
Spiro-oxindoles are well-known for their anticancer activity, particularly as inhibitors of the MDM2-p53 protein-protein interaction, which is a key pathway for restoring tumor suppression.[10][11] The rigid spirocyclic framework is adept at mimicking key amino acid residues to disrupt this interaction. Derivatives containing the 5-methylindoline core have been synthesized and evaluated against various cancer cell lines, with some showing promising growth inhibition (GI₅₀) values.[9]
Infectious Diseases
The scaffold has been successfully exploited to develop agents against a range of pathogens:
-
Antibacterial/Anthelmintic: Spiro-fused β-lactams derived from 5-methyl-indole-2,3-dione have been synthesized and shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as anthelmintic properties.[7]
-
Antimalarial: A phenotypic screen identified a spiroindoline series with potent activity against Plasmodium falciparum. Further optimization showed that substitution at the 5-position of the indole, including with a methyl group, was beneficial for this activity.[3]
-
Antiviral: The spiro[chromene-4,3'-indoline] system has been investigated for potential antiviral applications.[5]
Inflammation
In a targeted drug design effort, researchers identified an indoline-based compound as an inhibitor of 5-lipoxygenase (5-LOX). This led to the synthesis of analogues starting from 5-methylindoline-2,3-dione, resulting in potent dual inhibitors of 5-LOX and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[4]
Materials Science
Beyond medicine, certain spiro-indoline derivatives, namely spiropyrans, exhibit photochromism—a reversible transformation between two forms induced by light.[12] The spectral and kinetic properties of these molecules are highly dependent on the substituents. The presence of a 5'-methyl group on the indoline portion influences the electronic structure, thereby tuning the photochromic behavior, making these compounds valuable for developing "smart" materials, molecular switches, and sensors.[12][13]
Table 3: Summary of Biological Activities and Applications
| Application Area | Specific Scaffold Example | Target/Organism | Reported Activity | Reference |
| Anticancer | Spiro indoline-2-one | Breast Cancer (MCF-7) | GI₅₀ = 0.44 µM | [9] |
| Antibacterial | Spiro β-Lactam | S. aureus, P. aeruginosa | Inhibition zone up to 24.64 mm | [7] |
| Antimalarial | Spiroindoline | P. falciparum | Improved IC₅₀ with 5-substitution | [3] |
| Anti-inflammatory | Spiro[indoline-3,2'-thiazolidine] | 5-LOX / sEH enzymes | Dual inhibition with IC₅₀ < 1 µM | [4] |
| Photochromism | Indoline Spiropyran | Light-induced isomerization | Reversible color change | [12] |
Conclusion and Future Outlook
The 5-methyl substituted spiro-indoline scaffold stands out as a versatile and highly tractable platform for both drug discovery and materials science. The strategic placement of the methyl group provides a powerful tool for fine-tuning the physicochemical and pharmacological properties of the resulting molecules. The availability of robust, high-yield synthetic methodologies, particularly those employing green chemistry principles, ensures that a diverse chemical space around this core can be readily explored.
Future research will likely focus on expanding the library of 5-methyl spiro-indoline derivatives through combinatorial and diversity-oriented synthesis. The integration of in silico docking and predictive ADME models will further guide the design of next-generation compounds with enhanced potency, selectivity, and drug-like properties.[4][14] From advanced anticancer therapeutics to novel smart materials, the 5-methyl spiro-indoline core is poised to remain a cornerstone of innovation for years to come.
References
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Khabashesku, D. et al. (2023). 5′-Substituted Indoline Spiropyrans: Synthesis and Applications. MDPI. [Link]
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Fülöp, T. et al. (2024). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. PMC. [Link]
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Wang, Y. et al. (2022). Facile construction of spiroindoline derivatives as potential anti-viral agent via three-component reaction in aqueous with β-cyclodextrin-SO3H as an efficient catalyst. Taylor & Francis Online. [Link]
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Bariwal, J. & Voskressensky, L. G. (2018). Recent advances in spirocyclization of indole derivatives. RSC Publishing. [Link]
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Khodonov, A. et al. (2023). 5'-Substituted Indoline Spiropyrans: Synthesis and Applications. ResearchGate. [Link]
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Chauhan, I. (2022). Synthesis, characterization and SAR studies of Novel Series of Spiro β-Lactam of 5-methyl-indole-2,3-dione derivatives as a potential antibacterial and anthelmintic agent. ResearchGate. [Link]
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Kutasi, C. et al. (2022). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry. [Link]
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Abdel-Wahab, B. F. et al. (2022). Novel Indoline Spiro Derivatives As Anticancer Agents; Design, Synthesis, Molecular Docking Studies, and ADME Evaluation. Taylor & Francis Online. [Link]
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Matthews, H. et al. (2022). Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles against the Human Malaria Parasite Plasmodium falciparum. ACS Publications. [Link]
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Singh, S. K. et al. (2022). Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. Connect Journals. [Link]
-
Bruno, G. et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. PMC. [Link]
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Hassan, A. S. et al. (2021). Design, synthesis and molecular modeling study of substituted indoline-2-ones and spiro[indole-heterocycles] with potential activity. scielo.br. [Link]
-
Sereda, V. et al. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI. [Link]
-
S. S. Muhammad, et al. (2011). Synthesis and crystal structures of 5L-phenylspiro [indoline-3, 2L-pyrrolidin]-2-one derivatives. Chemistry Central Journal. [Link]
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Khodonov, A. A. et al. (2023). Methyl 5′-Chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro-[chromene-2,2′-indoline]-6-carboxylate. MDPI. [Link]
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Fülöp, T. et al. (2024). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3'-indoline]. MDPI. [Link]
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Fülöp, T. et al. (2024). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3'-indoline]. MDPI. [Link]
-
Kumar, P. et al. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI. [Link]
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Technical Guide: The Chemical Architecture of 5-Methylspiro[indoline-3,4'-piperidine]
Executive Summary
5-Methylspiro[indoline-3,4'-piperidine] represents a "privileged scaffold" in modern drug discovery. Unlike traditional flat aromatic heterocycles, this spirocyclic framework introduces critical three-dimensionality (Fsp3 character) into small molecule libraries.[1] Its orthogonal vector orientation allows for unique binding modes in globular protein pockets, making it a high-value core for targeting G-Protein Coupled Receptors (GPCRs), kinases (c-Met/ALK), and ion channels.
This guide analyzes the structural determinants, synthetic pathways, and medicinal utility of this scaffold, designed for application scientists and medicinal chemists.
Part 1: Chemical Profile & Structural Analysis
The core structure consists of an indoline (dihydroindole) fused at the C3 position to the C4' position of a piperidine ring via a spiro carbon. The 5-methyl substitution on the indoline ring provides a specific hydrophobic handle that often engages in van der Waals interactions within lipophilic pockets (e.g., the hydrophobic back-pocket of kinase domains).
Physicochemical Data
| Property | Value / Description | Significance |
| IUPAC Name | 5-methyl-1,2-dihydrospiro[indole-3,4'-piperidine] | Official nomenclature |
| CAS Number | 944905-39-9 (Free base) | Unique Identifier |
| Molecular Formula | C₁₃H₁₈N₂ | -- |
| Molecular Weight | 202.30 g/mol | Fragment-like, high ligand efficiency potential |
| ClogP | ~2.1 - 2.5 | Lipophilic, suitable for CNS penetration |
| Topological Polar Surface Area (TPSA) | ~24 Ų | High membrane permeability |
| H-Bond Donors/Acceptors | 2 / 2 | Balanced H-bonding capability |
| Geometry | Non-planar, Spiro-twisted | Reduces "flatland" entropy penalties |
Conformational Analysis
The spiro-carbon (C3 of indole) creates a rigid orthogonal intersection. The piperidine ring typically adopts a chair conformation, while the indoline ring remains relatively planar but distinct from the piperidine vector.
-
Vector 1 (Indoline Nitrogen): Projects into the solvent or H-bonds with backbone carbonyls.
-
Vector 2 (Piperidine Nitrogen): Highly basic (pKa ~9-10), serves as a solubilizing group or salt-bridge former (e.g., with Asp/Glu residues).
-
Vector 3 (5-Methyl): Probes narrow hydrophobic clefts (selectivity filter).
Part 2: Synthetic Methodologies
The synthesis of 5-Methylspiro[indoline-3,4'-piperidine] generally follows two dominant strategies: the Fischer Indole Cyclization (for direct spiroindolenine formation followed by reduction) or the Oxindole Alkylation route (for spirooxindoles, which are then reduced).
Primary Route: Fischer Indole Synthesis
This method is preferred for generating the indoline core directly from hydrazine precursors.
Protocol Logic:
-
Condensation: p-Tolylhydrazine reacts with N-protected-4-piperidone (e.g., N-Boc) to form a hydrazone.
-
[3,3]-Sigmatropic Rearrangement: Acid catalysis (TFA or H₂SO₄) drives the rearrangement and ammonia loss to form the spiro[indolenine] intermediate.
-
Reduction: The imine bond of the spiroindolenine is reduced (using NaBH₄ or NaCNBH₃) to yield the spiroindoline.
Visualization of Synthesis Pathway
The following diagram details the stepwise construction of the scaffold.
Figure 1: Step-wise synthesis via Fischer Indole Cyclization. The spiro-center is established during the acid-catalyzed rearrangement.
Experimental Protocol: Fischer Route (Validation Ready)
Note: This protocol is a composite of standard procedures for spiroindoline synthesis.
Step 1: Hydrazone Formation
-
Dissolve p-tolylhydrazine hydrochloride (10 mmol) and N-Boc-4-piperidone (10 mmol) in ethanol (50 mL).
-
Stir at room temperature for 2 hours. Monitor via TLC (disappearance of piperidone).
-
Concentrate in vacuo to yield the crude hydrazone.
Step 2: Cyclization (The Critical Step)
-
Dissolve crude hydrazone in Trifluoroacetic acid (TFA) / CH₂Cl₂ (1:1 ratio, 20 mL).
-
Heat to mild reflux (40°C) for 4-6 hours. Caution: Exothermic.
-
Mechanistic Check: The solution typically darkens. Mass spec should show [M-NH3] peak corresponding to the indolenine.
-
Neutralize with saturated NaHCO₃ and extract with DCM.
Step 3: Reduction to Indoline
-
Dissolve the spiroindolenine intermediate in Methanol (30 mL).
-
Cool to 0°C. Add Sodium Borohydride (NaBH₄, 15 mmol) portion-wise over 30 minutes.
-
Stir at RT for 2 hours.
-
Quench with water, extract with EtOAc. Purify via column chromatography (Hexane/EtOAc).
Part 3: Medicinal Chemistry & SAR Applications[2][3][4][5]
The 5-methylspiro[indoline-3,4'-piperidine] scaffold is not merely a linker; it is a functional pharmacophore.
Structure-Activity Relationship (SAR) Logic
-
5-Methyl Group: Provides steric bulk and lipophilicity. In c-Met inhibitors, this group often fills a small hydrophobic pocket (e.g., near the gatekeeper residue), improving selectivity over other kinases.
-
Indoline Nitrogen (N1): Often derivatized (urea, amide, sulfonamide) to interact with the hinge region of kinases or specific GPCR residues.
-
Piperidine Nitrogen (N1'): The primary vector for extending the molecule into solvent-exposed regions, often capped with solubilizing groups or polar tails.
Therapeutic Case Studies
-
c-Met/ALK Inhibitors: Derivatives like SMU-B utilize the 1'-methyl-2-oxo-spiro[indoline-3,4'-piperidine] core.[2] The spiro system positions an aminopyridine hinge-binder at a precise angle relative to the hydrophobic pocket occupied by the 5-methyl indoline moiety.
-
Mechanism:[3] ATP-competitive inhibition.
-
Key Interaction: The spiro-ring locks the conformation, reducing the entropic cost of binding.
-
-
Ghrelin Receptor (GHS-R1a) Agonists: The scaffold serves as a peptidomimetic replacement for the Phenylalanine residue in Ghrelin.
-
Example: Analogues of Ibutamoren (MK-677) .
-
Role: The indoline mimics the aromatic side chain of Phe, while the spiro-piperidine mimics the peptide backbone turn.
-
SAR Decision Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) map illustrating the functional roles of the scaffold's three primary vectors.
References
-
Li, J., et al. (2013) .[4] Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
PubChem . Spiro[indole-3,4'-piperidine] Compound Summary. National Library of Medicine. Available at: [Link]
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- 3. Spiro(indoline-3,4'-piperidine) growth hormone secretagogues as ghrelin mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Tale of Two Methyls: A Deep Dive into the Structural and Functional Divergence of 5-methyl and 1'-methyl Spiro[indoline-3,4'-piperidine]
An In-depth Technical Guide for Drug Discovery Professionals
Foreword: The Spiro[indoline-3,4'-piperidine] Scaffold - A Privileged Structure in Medicinal Chemistry
The spiro[indoline-3,4'-piperidine] core is a topologically complex, three-dimensional scaffold that has garnered significant attention in medicinal chemistry. Its inherent rigidity and defined spatial arrangement of functionalities make it an attractive framework for the design of selective and potent ligands for a variety of biological targets. The fusion of an indoline and a piperidine ring at a single carbon atom creates a unique conformational landscape, offering opportunities for precise vectoral presentation of substituents into protein binding pockets. This guide delves into the nuanced, yet profound, differences imparted by the seemingly simple addition of a single methyl group at two distinct positions: the 5-position of the indoline aromatic ring and the 1'-position of the piperidine nitrogen. Understanding these differences is paramount for researchers aiming to leverage this scaffold in drug design and development.
Chapter 1: The Analogs in Focus - A Structural Overview
At the heart of this guide are two closely related molecules: 5-methyl spiro[indoline-3,4'-piperidine] and 1'-methyl spiro[indoline-3,4'-piperidine]. While sharing the same core architecture, the placement of the methyl group dictates significant changes in their electronic, steric, and conformational properties.
1.1. 5-methyl spiro[indoline-3,4'-piperidine]: Modulating the Aromatic Core
The 5-methyl analog features a methyl group on the benzene ring of the indoline moiety. This substitution directly influences the electronic properties of the aromatic system. The methyl group, being weakly electron-donating, can subtly alter the electron density of the indoline core, which may impact pi-stacking interactions with aromatic residues in a protein binding site.
1.2. 1'-methyl spiro[indoline-3,4'-piperidine]: A Focus on the Basic Center
In contrast, the 1'-methyl analog has the methyl group on the piperidine nitrogen. This modification has a more pronounced effect on the basicity and nucleophilicity of the nitrogen atom. The presence of the methyl group also introduces steric bulk around the piperidine ring, which can influence its preferred conformation and its interactions with biological targets.
Chapter 2: Synthesis Strategies - Building the Core and Introducing Diversity
The synthesis of these analogs typically revolves around the construction of the spirocyclic core, with the specific methylation step being strategically incorporated.
2.1. Synthesis of 5-methyl spiro[indoline-3,4'-piperidine]
The synthesis of the 5-methyl analog generally commences with a substituted isatin precursor, namely 5-methylisatin. A common synthetic route involves a multi-component reaction, for instance, a three-component reaction of 5-methylisatin, an activated methylene compound, and an amine, often catalyzed by a base like piperidine.
Experimental Protocol: Illustrative Synthesis of a 5-methyl spiro[indoline-3,4'-piperidine] derivative
-
To a solution of 5-methylisatin (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum to yield the desired spiro-compound.
2.2. Synthesis of 1'-methyl spiro[indoline-3,4'-piperidine]
The 1'-methyl analog is often synthesized from a precursor where the piperidine nitrogen is unprotected, allowing for subsequent N-methylation. Alternatively, N-methyl-4-piperidone can be used as a starting material in a Fischer indole synthesis-type reaction with a suitable phenylhydrazine. A study by Li et al. (2021) describes the synthesis of 1'-methylspiro[indoline-3,4'-piperidine] which is then used as a key intermediate for further derivatization[1].
Experimental Protocol: N-methylation of a spiro[indoline-3,4'-piperidine]
-
Dissolve the spiro[indoline-3,4'-piperidine] precursor (1 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Add a base, for example, potassium carbonate (2 mmol), to the solution.
-
Introduce the methylating agent, such as methyl iodide (1.2 mmol), dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
After completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the 1'-methylated product.
Chapter 3: Comparative Analysis - The Impact of Methylation Position
The seemingly minor positional difference of the methyl group leads to significant divergence in the physicochemical properties, pharmacokinetics, and pharmacological activity of these two analogs.
3.1. Physicochemical Properties
A comparative table of predicted and known physicochemical properties highlights the key differences:
| Property | 5-methyl spiro[indoline-3,4'-piperidine] | 1'-methyl spiro[indoline-3,4'-piperidine] | Rationale for Difference |
| Molecular Weight | 202.29 g/mol | 202.29 g/mol | Isomers with the same molecular formula. |
| pKa (Piperidine N) | Predicted: ~10.5 - 11.0 | Predicted: ~10.0 - 10.5 | The electron-donating methyl group on the piperidine nitrogen in the 1'-methyl analog slightly increases its basicity compared to the unsubstituted piperidine nitrogen of the 5-methyl analog. |
| LogP | Predicted: ~2.5 - 3.0 | Predicted: ~2.2 - 2.7 | The exposed, more basic nitrogen in the 5-methyl analog can lead to a slightly lower LogP. The N-methyl group in the 1'-methyl analog can slightly increase lipophilicity. |
| Polar Surface Area (PSA) | ~28 Ų | ~16 Ų | The secondary amine in the 5-methyl analog contributes more to the PSA than the tertiary amine in the 1'-methyl analog. |
| Hydrogen Bond Donors | 2 (Indoline N-H, Piperidine N-H) | 1 (Indoline N-H) | The 1'-methylation removes a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 2 (Indoline N, Piperidine N) | 1 (Indoline N) | The piperidine nitrogen in the 1'-methyl analog is a tertiary amine and a weaker hydrogen bond acceptor. |
3.2. Conformational and Steric Effects
The position of the methyl group also influences the conformational preferences of the piperidine ring.
In the 1'-methyl analog, the methyl group can occupy either an axial or equatorial position, with the equatorial position generally being more stable. This fixed orientation can have significant implications for how the molecule fits into a binding pocket. The 5-methyl analog, with an unsubstituted piperidine nitrogen, retains more conformational flexibility.
3.3. Predicted Pharmacological Implications
Based on extensive research on spiro[indoline-3,4'-piperidine] derivatives, we can infer the likely pharmacological differences between our two target compounds.
1'-methyl spiro[indoline-3,4'-piperidine]: A Scaffold for Kinase Inhibition
The 1'-methyl spiro[indoline-3,4'-piperidine] moiety has been identified as a valuable component in the design of kinase inhibitors, particularly for c-Met and ALK. In these contexts, the spirocyclic core often serves as a rigid scaffold to correctly position other pharmacophoric elements. For instance, a derivative of 1'-methylspiro[indoline-3,4'-piperidine] showed significant inhibition on BEL-7402 cancer cell lines[1]. The 1'-methyl group can contribute to binding by occupying a hydrophobic pocket and also by modulating the basicity of the piperidine nitrogen, which can be crucial for forming salt bridges with acidic residues in the kinase hinge region.
5-methyl spiro[indoline-3,4'-piperidine]: Potential for CNS-Targeted Activities
While less explored, the 5-methyl analog presents a different set of potential applications. The unsubstituted piperidine nitrogen makes it a candidate for targeting receptors where a secondary amine is preferred for interaction, such as certain G-protein coupled receptors (GPCRs) or ion channels. The 5-methyl group on the indoline ring can enhance binding affinity through favorable interactions in a hydrophobic sub-pocket. Structure-activity relationship studies on other indole-containing compounds have shown that substitution at the 5-position can significantly modulate receptor subtype selectivity.
Chapter 4: In Silico ADME/Tox Predictions - A Comparative Outlook
In the early stages of drug discovery, in silico predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) are invaluable.
| ADME Parameter | 5-methyl spiro[indoline-3,4'-piperidine] (Predicted) | 1'-methyl spiro[indoline-3,4'-piperidine] (Predicted) | Key Differentiating Factor |
| Oral Bioavailability | Good | Good | Both are relatively small molecules that generally adhere to Lipinski's rule of five. |
| Blood-Brain Barrier (BBB) Penetration | Likely to be a CNS penetrant | Likely to be a CNS penetrant | The lower PSA of the 1'-methyl analog might slightly favor BBB penetration. |
| Metabolism | Potential sites include the indoline aromatic ring (oxidation of the methyl group) and the piperidine ring (N-dealkylation is not possible, but ring oxidation can occur). | The 1'-methyl group is a primary site for N-dealkylation, a common metabolic pathway. The indoline ring is also a potential site of metabolism. | The presence of the N-methyl group in the 1'-methyl analog introduces a specific and often rapid metabolic pathway. |
| hERG Inhibition | Moderate risk | Moderate risk | The basic nitrogen in the piperidine ring is a common feature in hERG binders. The specific risk would require experimental validation. |
Chapter 5: Conclusion and Future Directions
The comparison of 5-methyl and 1'-methyl spiro[indoline-3,4'-piperidine] provides a compelling case study in the subtleties of medicinal chemistry. The choice of methyl group placement can fundamentally alter a molecule's physicochemical properties, its synthetic accessibility, its likely pharmacological profile, and its metabolic fate.
-
1'-methyl spiro[indoline-3,4'-piperidine] has established itself as a valuable scaffold in the realm of oncology, particularly for kinase inhibitor design. Its key features are the modulation of the piperidine nitrogen's basicity and the introduction of a hydrophobic interaction point.
-
5-methyl spiro[indoline-3,4'-piperidine] , while less characterized, holds promise for different therapeutic areas, potentially those targeting the central nervous system. The presence of a secondary amine and the electronically modified indoline core are its defining characteristics.
Future research should focus on the direct biological evaluation of the 5-methyl analog against a diverse panel of targets to uncover its full potential. Comparative head-to-head studies of these two isomers in various biological assays would provide invaluable data for the rational design of next-generation therapeutics based on the versatile spiro[indoline-3,4'-piperidine] scaffold.
References
-
Li, J., Ye, L., Wang, Y., Liu, Y., Jin, X., & Li, M. (2021). 1'-methylspiro[indoline-3,4'-piperidine] Derivatives: Design, Synthesis, Molecular Docking and Anti-tumor Activity Studies. Letters in Drug Design & Discovery, 18(5), 490-498. Available at: [Link]
Sources
Escaping Flatland: The Strategic Integration of Spirocyclic Privileged Structures in Modern Drug Discovery
Executive Summary
As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently encounter the limitations of planar molecular architectures. Historically, the over-reliance on sp² cross-coupling reactions has populated screening libraries with flat, highly lipophilic molecules that suffer from poor attrition rates in clinical trials. The strategic incorporation of spirocyclic privileged structures—frameworks containing two rings sharing a single quaternary carbon—offers a robust solution to "escape flatland." This technical whitepaper explores the physicochemical causality, mechanistic target binding, and synthetic methodologies that make spirocycles indispensable in contemporary drug discovery.
The Physicochemical Causality of Spirocycles
The transition from planar aromatic rings to sp³-rich spirocycles is not merely an aesthetic structural change; it is driven by fundamental thermodynamics and pharmacokinetics. By introducing a quaternary spiro-center, we force the molecular framework into rigid, orthogonal 3D planes. This geometric shift directly addresses the most common liabilities in drug development[1].
Data Presentation: Planar vs. Spirocyclic Scaffolds
The following table summarizes the causal relationships between spirocyclic geometries and optimized ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
| Physicochemical Property | Planar Aromatic Scaffolds | Spirocyclic Scaffolds | Mechanistic Causality |
| Fraction sp³ (Fsp³) | Low (< 0.3) | High (> 0.5) | Quaternary spiro-carbons inherently force 3D spatial geometries, increasing Fsp³[1]. |
| Aqueous Solubility | Poor | Enhanced | 3D bulk disrupts π-π stacking, lowering crystal lattice energy and facilitating dissolution[1]. |
| Lipophilicity (LogP) | High | Moderate to Low | Saturated rings reduce overall lipophilicity compared to flat aromatics, improving oral bioavailability. |
| Metabolic Stability | Susceptible to CYP oxidation | Improved | Elimination of aromatic C-H bonds removes metabolic soft spots, extending half-life. |
| Receptor Selectivity | Promiscuous | High | Rigid orthogonal vectors prevent the molecule from adapting to off-target hydrophobic pockets[2]. |
Mechanistic Case Studies in Target Binding
The true power of spirocycles lies in their ability to lock pharmacophores into precise spatial orientations, creating highly selective target interactions.
Revumenib: Precision in Menin-MLL Inhibition
Revumenib is a first-in-class, oral menin-MLL interaction inhibitor recently approved for acute leukemias[2]. The core of this molecule features a highly rigid diazaspiro[3.5]nonane motif. Mechanistically, this spirocyclic amine is essential for optimized binding within the Tyr319/Tyr323 π-π clamp of the menin protein[2]. The protonated piperidine nitrogen forms a critical cation-π interaction with both tyrosine rings, driving picomolar affinity[2]. Clinical validation in the pivotal AUGMENT-101 trial demonstrated a 63% overall response rate in heavily pretreated patients, proving the translational viability of this scaffold.
MK-3207: Overcoming PK Liabilities in CGRP Antagonists
Calcitonin gene-related peptide (CGRP) receptor antagonists are critical for acute migraine treatment. Early leads suffered from poor aqueous solubility and significant CYP3A4 inhibition. By incorporating a rigid spiro-indane/piperidine system, researchers successfully restricted the conformational flexibility of the molecule[3]. This strategic spiro-fusion optimized the orientation of hydrogen bond donors and acceptors, yielding MK-3207, which exhibits a Ki of 0.024 nM and significantly improved oral bioavailability[3].
Spirooxindoles: A Versatile Anticancer Scaffold
Spirooxindoles feature an oxindole core fused with various heterocyclic motifs at the C-3 position, creating a unique, highly rigid spatial architecture[4]. This all-carbon quaternary center allows for the multidirectional development of novel drugs, particularly in oncology, where spirooxindole derivatives have displayed excellent antiproliferative potential against resistant cancer cell lines[4].
Systems-Validated Experimental Workflow: Synthesis of Spirooxindoles
To harness the potential of spirocycles, robust synthetic methodologies are required. Traditional spiro-fusions often suffer from low stereoselectivity and require harsh conditions. The following self-validating protocol utilizes a dual-catalysis approach to enable the rapid, room-temperature construction of complex spiro[indoline-3,2′-pyrrol]-2-one skeletons[5].
Step-by-Step Methodology: Palladium-Catalyzed Allylic Alkylation and DBU-Mediated Cyclization
-
Substrate Preparation: In a dry, argon-purged Schlenk flask, combine the vinyl benzoxazinanone (0.2 mmol) and the 3-isothiocyanato oxindole (0.24 mmol)[5]. Causality: Argon purging is critical to prevent the oxidative degradation of the highly sensitive palladium catalyst.
-
Catalytic Initiation: Add Pd2(dba)3 (5 mol%) and a sterically hindered phosphine ligand (10 mol%) to the mixture[5]. Causality: The palladium complex initiates the linear allylic alkylation by forming a π-allyl palladium intermediate, ensuring high regioselectivity prior to cyclization.
-
Solvent and Base Addition: Dissolve the mixture in anhydrous dichloromethane (DCM, 2.0 mL). Introduce 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv)[5]. Causality: DBU acts as a non-nucleophilic base to deprotonate the intermediate, driving the subsequent intramolecular cyclization without interfering with the Pd-cycle.
-
Cyclization and Monitoring: Stir the reaction at room temperature for 12 hours. Monitor the consumption of starting materials via Thin Layer Chromatography (TLC)[5]. Self-Validation: The formation of a highly polar spot on TLC indicates successful spiro-fusion. If unreacted starting material persists, verify the anhydrous state of the DCM, as moisture rapidly quenches DBU.
-
Work-up and Isolation: Quench the reaction with saturated aqueous NH4Cl (5 mL), extract with DCM (3 × 5 mL), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography to yield the pure spirooxindole[5].
Logical Framework: The Spirocyclic Drug Discovery Pipeline
Fig 1: Strategic workflow for integrating spirocyclic scaffolds to optimize drug-like properties.
Conclusion
The integration of spirocyclic privileged structures represents a paradigm shift in medicinal chemistry. By escaping flatland, we systematically engineer molecules that overcome the thermodynamic and pharmacokinetic limitations of planar aromatics. As demonstrated by clinical successes like revumenib and advanced candidates like MK-3207, the precise 3D vectoring afforded by spirocycles will continue to be a cornerstone of rational drug design.
References[5] An overview of spirooxindole as a promising scaffold for novel drug discovery. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMz6QkZvRrowjG4jVVwXAk-4wA5WXmUn2c_AuAZjTFvvLsJAWfXQZjJWZBcVITRVlKVBln4uRAorE-zno2v6zbz0KQhJRRYunh35aV_TjG4YMfZN6kKn22U_4wD9HMJpFO3UlqweMMOj03H1HM7RggQU6GvI4wHJ7z7UtT][1] Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvaRRMh62EtoIhjSOQFylo986M42x-rYsKYvBDCLQPDiRFbEgRoPutktpx8bAY46iEbcygaXZRllhQD1YjJr_oT60jgN2_QUVUd-tWEaAVgPcpFm_G-eHJjnbRys3aW90rfTvTyIbLPc2EhJI=][2] The Spirocycle Surge in Drug Discovery. Drug Hunter.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-JLa3GusgpcdvoxlSyLeU1Xd5PR2cIb4AkVrC64j6cqUBTtvlZDjW5zH6PIZdDw6StpQOgSy_xjPUv4p2Bhr-TbGhgOvoUEWEAKVt1yFF5JIqweUYZ37KJjBtl_imfWYVn8L6A4BMA6TqYnH0DhjZVtEkxBhTs8qIYc6uK3BIx70b][4] Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1ivduCzWzSVZ0FKUqTOWMVZqjxBapmWqsfgJm6ZVKkSo3b8T_OIrxmAoBOv1905hHZnkcxC1j0O4oskL1ouXumrD3Ekgktrta1P26XSmkCZ6RYddNADCKF3stEDPThBHoD__Wb1aMNg==][6] Direct synthesis of spirooxindoles enabled by palladium-catalyzed allylic alkylation and DBU-mediated cyclization. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQw1WUlt1XDxavXpQZuRCmF_cdD9c6oOu-wyrLRRGAGBrbVBl_eXNrcnNTDY9Qa-QUS76CYI4ex8lyFLsSVevB072AOav4zg15gWjpimNqa_61NI41vVeTDbQ2LCUaFGEUZo5riPP9M9UhSNdjlJZIs5mXoBn7bQBzcyXe][3] Syndax Announces Pivotal AUGMENT-101 Trial of Revumenib. Syndax Investors.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFvcYzy0gJREUtsyk9cdf0KYQWTlI42dd8KdyvPT7ZTa8YL8HUE5WFaN6H39a8Cs0ce8nD044GqQj5teH-6gO1IRBxSP2GN01S8vvOHxELJm2JFna0JlexWsC5XaR34RELnaEuOICwa_ChhGScPMu_CWq9LaDf47LI7E9k6A00_1TO5_ihpF-gep5daLlMraCCMJ3xTLDtdsW_6zJWFLwiJX5vK7dSrEY=]
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5-Methylspiro[indoline-3,4'-piperidine] synonyms and IUPAC name
[1][2]
Executive Summary
5-Methylspiro[indoline-3,4'-piperidine] represents a privileged spirocyclic scaffold in modern medicinal chemistry.[1] Characterized by a tetrahedral spiro-carbon at the C3 position of the indole ring, this structure imposes a rigid orthogonal orientation between the indoline and piperidine rings.[1] This "gem-disubstituent effect" restricts conformational entropy, often enhancing ligand-target binding affinity compared to flexible analogs.[1]
This guide provides a definitive technical analysis of the compound's nomenclature, structural properties, and synthetic pathways, tailored for drug discovery applications targeting GPCRs (e.g., Ghrelin, Growth Hormone Secretagogues) and kinase inhibitors (e.g., c-Met, ALK).
Part 1: Nomenclature & Identification[3]
Precise nomenclature is critical for this scaffold due to the frequent confusion between the indoline (amine) and oxindole (amide) derivatives.[1]
IUPAC Nomenclature
The systematic name is derived by treating the structure as a spiro-fusion between a piperidine ring and a 1,2-dihydroindole (indoline) ring.
-
Systematic Name: 5-Methyl-1,2-dihydrospiro[indole-3,4'-piperidine][2]
-
Accepted IUPAC Name: 5-Methylspiro[indoline-3,4'-piperidine]
Nomenclature Breakdown:
-
Parent System: Spiro[indole-3,4'-piperidine][2][1][3][4][5][6][7]
-
Saturation: The "indoline" common name implies saturation at the C2-C3 bond of the indole.[1] In systematic nomenclature, this is designated as 1,2-dihydro .[1]
-
Spiro Junction: The fusion occurs at Carbon-3 (C3) of the indole and Carbon-4' (C4') of the piperidine.[1]
-
Substituent: A methyl group at position 5 of the aromatic ring.[1][8]
Synonyms & Identifiers
| Identifier Type | Value | Context |
| Common Name | 5-Methylspiro[indoline-3,4'-piperidine] | Standard literature usage |
| CAS Number | 944905-39-9 | Specific to the indoline (amine) core |
| Related CAS | 2306270-99-3 | Refers to the 2-oxo (oxindole) derivative |
| Systematic Synonym | Spiro[3H-indole-3,4'-piperidine], 1,2-dihydro-5-methyl- | Chemical Abstracts Service (CAS) Index Name |
| SMILES | CC1=CC2=C(C=C1)NC(C23CCNCC3) | Useful for cheminformatics |
Part 2: Structural Analysis & Logic
The Spiro-Constraint (Gem-Disubstituent Effect)
The defining feature of this molecule is the quaternary carbon at C3.[1] Unlike linear linkers, this spiro-center forces the piperidine ring to lie perpendicular to the plane of the indoline system.[1]
Medicinal Utility:
-
Vectorization: It allows substituents on the piperidine nitrogen to explore 3D space orthogonal to the aromatic pi-stacking interactions of the indoline.[1]
-
Solubility: The high fraction of sp3 carbons (
) improves aqueous solubility compared to flat, aromatic-heavy kinase inhibitors.[1] -
Metabolic Stability: The steric bulk around the C3 position protects the indoline core from rapid oxidative metabolism.[1]
Diagram: Nomenclature & Numbering Logic
The following diagram illustrates the numbering scheme and the orthogonal relationship between the rings.
Figure 1: Structural decomposition of the 5-Methylspiro[indoline-3,4'-piperidine] scaffold.
Part 3: Synthetic Protocols
Protocol: Synthesis via Bis-alkylation and Reduction
Step 1: Formation of the Spiro-Oxindole
Reaction: Bis-alkylation of 5-methyloxindole with mechlorethamine equivalent.[1] Reagents: 5-Methyl-2-oxindole, N-benzyl-bis(2-chloroethyl)amine (or N-Boc analog), Sodium Hydride (NaH). Solvent: DMF or THF (anhydrous).[1]
-
Preparation: Charge a flame-dried flask with NaH (3.0 equiv, 60% dispersion in oil) and anhydrous THF under Argon. Cool to 0°C.[1]
-
Deprotonation: Add 5-methyl-2-oxindole (1.0 equiv) dropwise. The solution will turn deep red/brown, indicating the formation of the enolate at C3.[1] Stir for 30 min.
-
Cyclization: Add N-protected-bis(2-chloroethyl)amine (1.1 equiv) dropwise.
-
Reflux: Warm to room temperature, then reflux (66°C) for 4-12 hours. The intramolecular cyclization forms the spiro-piperidine ring.[1]
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1] Purify via column chromatography.[1]
Step 2: Reduction to Indoline
Reaction: Reduction of the amide (lactam) to the amine.[1] Reagents: Lithium Aluminum Hydride (LiAlH4) or Borane-THF complex (BH3[1]·THF).
-
Setup: Dissolve the spiro-oxindole intermediate in anhydrous THF. Cool to 0°C.[1]
-
Reduction: Add LiAlH4 (2.5 equiv) carefully (exothermic).
-
Reflux: Heat to reflux for 2-4 hours. This converts the C2 carbonyl to a methylene group.[1]
-
Fieser Workup: Cool to 0°C. Quench sequentially with water (
mL), 15% NaOH ( mL), and water ( mL). Filter the granular precipitate.[1] -
Deprotection (Optional): If an N-benzyl or N-Boc group was used on the piperidine, remove it via hydrogenation (Pd/C, H2) or acid (TFA) respectively to yield the free secondary amine 5-Methylspiro[indoline-3,4'-piperidine] .[1]
Diagram: Synthetic Pathway
Figure 2: Step-wise synthetic pathway from oxindole precursor to final spiro-indoline.
Part 4: Medicinal Chemistry Applications[3][9][12][13]
The 5-Methylspiro[indoline-3,4'-piperidine] scaffold is not merely a building block; it is a pharmacophore designed to solve specific binding challenges.
Kinase Inhibition (c-Met / ALK)
In kinase inhibitors, the spiro-system serves as a rigid linker that positions the indoline nitrogen to interact with the hinge region or solvent front, while the piperidine tail extends into the ribose pocket or solvent channel.
-
Mechanism: The 5-methyl group often fills a small hydrophobic pocket (e.g., the gatekeeper region), enhancing selectivity over homologous kinases.[1]
-
Example: Analogues of this scaffold have been explored as c-Met inhibitors, where the spiro-orientation prevents the "flatness" associated with poor solubility in early-generation inhibitors.[1]
Ghrelin Receptor Agonists
The spiro[indoline-piperidine] core mimics the privileged structure found in Ibutamoren (MK-677) .[1]
-
Role: It acts as a peptidomimetic spacer.[1] The piperidine nitrogen mimics the basic amine of a peptide N-terminus, while the indoline provides a hydrophobic anchor similar to a Tryptophan or Phenylalanine side chain.[1]
Comparative Properties Table
| Property | 5-Methylspiro[indoline-3,4'-piperidine] | Linear Analog (e.g., 4-phenylpiperidine) | Advantage |
| Conformation | Rigid, Orthogonal (90°) | Flexible, Rotatable | Lower entropy penalty upon binding |
| Fsp3 Fraction | High (0.46) | Moderate | Improved aqueous solubility |
| Chirality | Achiral (Prochiral center) | Achiral | Simplified synthesis (no enantiomer separation needed) |
| Lipophilicity | Moderate LogP | Variable | Balanced permeability/solubility |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18435793, Spiro[indole-3,4'-piperidine].[1] Retrieved from [Link][1]
-
Ye, L., et al. (2012). Design, synthesis and molecular docking studies of some novel spiro[indoline-3,4'-piperidine]-2-ones as potential c-Met inhibitors.[4] European Journal of Medicinal Chemistry.[1][4] Retrieved from [Link]
-
Bariwal, J., et al. (2018). Recent advances in spirocyclization of indole derivatives.[1] ResearchGate.[1][9] Retrieved from [Link]
Sources
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- 4. Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 878167-54-5|1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride|BLDpharm [bldpharm.com]
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- 9. researchgate.net [researchgate.net]
Biological Targets and Therapeutic Potential of Spiro[indoline-3,4'-piperidine] Analogs
[1][2]
Executive Summary
The spiro[indoline-3,4'-piperidine] scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets through judicious functionalization. Its core value lies in its rigid spirocyclic geometry, which enforces a specific orthogonal orientation between the indoline and piperidine rings. This conformational restriction reduces the entropic penalty of binding, allowing for highly specific interactions with G-Protein Coupled Receptors (GPCRs) and kinase domains.
This guide analyzes the primary biological targets of this scaffold, specifically the Ghrelin Receptor (GHS-R1a) and c-Met/ALK receptor tyrosine kinases , while exploring its utility in MDM2-p53 inhibition and Nociceptin receptor (NOP) modulation.
Structural Pharmacophore & Numbering
To understand the Structure-Activity Relationship (SAR), one must visualize the core numbering. The spiro carbon (C3 of indoline, C4' of piperidine) is the pivot point.
Figure 1: Conceptual connectivity of the spiro[indoline-3,4'-piperidine] scaffold. The C3 spiro center locks the two heterocycles, directing substituents at N1, N1', and the aromatic ring into distinct regions of the binding pocket.
Primary Biological Targets
Ghrelin Receptor (GHS-R1a)
The most clinically advanced application of the spiro[indoline-3,4'-piperidine] scaffold is in Growth Hormone Secretagogues (GHS) .
-
Key Compound: Ibutamoren (MK-0677) .
-
Molecular Logic: The spiro-piperidine moiety mimics the peptide turn of ghrelin, projecting the aromatic indoline core into a hydrophobic pocket of the GHS-R1a receptor. The basic piperidine nitrogen interacts with acidic residues (likely Glu124 or Asp99) in the transmembrane bundle, mimicking the N-terminal amine of ghrelin.
-
Therapeutic Utility: Treatment of growth hormone deficiency and sarcopenia.
c-Met and ALK Receptor Tyrosine Kinases
In oncology, 1'-methylspiro[indoline-3,4'-piperidine]-2-one derivatives have emerged as potent dual inhibitors of c-Met (Hepatocyte Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase).[3]
-
Key Compound: SMU-B (Compound 5b) .
-
Mechanism: ATP-competitive inhibition.[4]
-
SAR Insight: The spiro geometry positions the oxindole core to form hydrogen bonds with the kinase hinge region, while the piperidine tail extends into the solvent-exposed region or a hydrophobic back-pocket, depending on substitution. This dual-targeting capability is critical for overcoming resistance mechanisms in non-small cell lung cancer (NSCLC) and gastric carcinoma.
MDM2-p53 Interaction
Spiro-oxindole analogs are extensively studied as inhibitors of the MDM2-p53 protein-protein interaction.
-
Mechanism: The spiro[indoline-3,4'-piperidine] (and related spiro-pyrrolidine) core mimics the three key hydrophobic residues of p53 (Phe19, Trp23, Leu26) that insert into the MDM2 cleft.
-
Causality: By occupying the p53 binding site on MDM2, these small molecules prevent MDM2-mediated ubiquitination of p53, thereby restoring p53's tumor-suppressor function in wild-type p53 tumors.
Signaling Pathways & Mechanism of Action[5]
Understanding the downstream effects of targeting c-Met is essential for assay design.
Figure 2: The c-Met signaling cascade. Spiro-indoline analogs block ATP binding, preventing autophosphorylation and downstream activation of PI3K/AKT and RAS/MAPK pathways, ultimately inducing apoptosis.
Experimental Protocol: In Vitro c-Met Kinase Inhibition Assay[5][6]
To validate a spiro[indoline-3,4'-piperidine] analog against c-Met, a FRET-based or chemiluminescent kinase assay is the industry standard. Below is a protocol designed for high reproducibility.
Principle
The assay measures the transfer of the gamma-phosphate from ATP to a peptide substrate by the recombinant c-Met kinase domain. Inhibition is quantified by the reduction in phosphorylated product.
Materials
-
Enzyme: Recombinant human c-Met kinase domain (active).[5]
-
Substrate: Poly(Glu, Tyr) 4:1 or a specific c-Met peptide substrate.
-
ATP: Ultra-pure ATP (Km concentration, typically 10 µM).
-
Detection Reagent: ADP-Glo™ (Promega) or HTRF® KinEASE™ (Cisbio).
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
Protocol Workflow
-
Compound Preparation:
-
Dissolve spiro-indoline analogs in 100% DMSO to 10 mM.
-
Prepare 3-fold serial dilutions in DMSO.
-
Dilute further into Kinase Buffer (final DMSO concentration < 1%).
-
-
Enzyme Reaction:
-
Add 5 µL of diluted compound to a 384-well white low-volume plate.
-
Add 10 µL of Enzyme Mix (c-Met kinase in buffer). Incubate for 10 min at RT to allow equilibrium binding.
-
Initiate reaction by adding 10 µL of Substrate/ATP Mix.
-
Control Wells:
-
Max Signal: Enzyme + Substrate + ATP + DMSO (no inhibitor).
-
Min Signal: Substrate + ATP + DMSO (no enzyme).
-
-
-
Incubation:
-
Incubate at RT for 60 minutes (linear phase of the reaction).
-
-
Detection (ADP-Glo Method):
-
Add 25 µL of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
-
Add 50 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Data Analysis:
-
Measure luminescence.[4]
-
Calculate % Inhibition:
. -
Fit data to a 4-parameter logistic equation to determine IC₅₀.
-
Figure 3: Step-by-step workflow for the biochemical validation of c-Met inhibition.
Structure-Activity Relationship (SAR) Data Summary
The following table summarizes how specific modifications to the spiro[indoline-3,4'-piperidine] core shift biological selectivity.
| Position | Modification | Effect on Activity | Target |
| N1 (Indoline) | Methylation | Increases lipophilicity; critical for kinase binding pocket fit. | c-Met / ALK |
| N1 (Indoline) | Sulfonylation | Enhances metabolic stability; creates key H-bond acceptor interactions. | Ghrelin (GHS-R1a) |
| C5 (Indoline) | Halogenation (F, Cl) | Improves metabolic stability; fills hydrophobic pockets. | c-Met / NOP |
| N1' (Piperidine) | Benzyl/Aryl groups | Critical for potency; interacts with "back-pockets" or extracellular loops. | NOP / Opioid |
| C2 (Indoline) | Carbonyl (Oxindole) | Essential for H-bond donor/acceptor motif in the kinase hinge region. | c-Met / ALK |
References
-
Palucki, B. L., et al. (2001). "Spiro(indoline-3,4'-piperidine) growth hormone secretagogues as ghrelin mimetics." Bioorganic & Medicinal Chemistry Letters. Link
-
Li, J., et al. (2013). "Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors." ACS Medicinal Chemistry Letters. Link
-
BenchChem. (2025).[5] "Application Notes for a Novel MET Kinase Inhibitor." BenchChem Technical Guides. Link
-
Mustazza, C., et al. (2008). "Synthesis and pharmacological evaluation of 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-ones as nociceptin receptor agonists." Journal of Medicinal Chemistry. Link
-
Yang, L., et al. (1998).[6] "Spiro[1H-indene-1,4'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists." Journal of Medicinal Chemistry. Link
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- 2. mdpi.com [mdpi.com]
- 3. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Spiro[1H-indene-1,4'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 5-Methylspiro[indoline-3,4'-piperidine] as a Core Intermediate in the Synthesis of c-Met Kinase Inhibitors
Executive Summary
The deregulation of the receptor tyrosine kinase c-Met is a well-documented driver of tumor proliferation, metastasis, and angiogenesis in various human cancers[1]. In the pursuit of highly selective small-molecule inhibitors, rigidified spirocyclic scaffolds have emerged as superior alternatives to flat heteroaromatic cores. Specifically, 5-Methylspiro[indoline-3,4'-piperidine] (CAS: 944905-39-9) serves as a critical synthetic intermediate. The spiro-fusion restricts conformational flexibility, thereby minimizing entropic penalties upon target binding, while the 5-methyl substitution provides highly specific van der Waals interactions within the hydrophobic sub-pocket of the c-Met kinase hinge region[2].
This application note provides a comprehensive guide to utilizing 5-methylspiro[indoline-3,4'-piperidine] in drug discovery workflows, detailing the structural rationale, synthetic functionalization protocols, and biological validation methodologies required to develop potent c-Met inhibitors.
Structural Rationale & Target Biology
The hepatocyte growth factor (HGF)/c-Met signaling axis activates downstream PI3K/AKT and RAS/MAPK pathways[2]. Inhibitors derived from the spiro[indoline-3,4'-piperidine] scaffold, such as the clinical candidate SMU-B (a dual c-Met/ALK inhibitor), demonstrate exceptional efficacy by occupying the ATP-binding pocket[3].
When designing derivatives from the 5-methylspiro[indoline-3,4'-piperidine] intermediate, the molecule is typically functionalized at the piperidine nitrogen (
Fig 1. Mechanism of c-Met inhibition by spiro-indoline derivatives blocking downstream signaling.
Synthetic Methodology: Functionalization of the Spiro Core
To convert 5-methylspiro[indoline-3,4'-piperidine] into a functional c-Met inhibitor, the secondary amine of the piperidine ring is coupled to a heteroaryl halide (e.g., a substituted 2-chloropyrimidine) via Nucleophilic Aromatic Substitution (
Protocol 2.1: Coupling of 5-Methylspiro[indoline-3,4'-piperidine]
Objective: Synthesize a target c-Met inhibitor by reacting the intermediate with an activated heteroaryl chloride.
Materials:
-
5-Methylspiro[indoline-3,4'-piperidine] (1.0 eq)
-
Substituted 2-chloropyrimidine derivative (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask purged with argon, dissolve 5-methylspiro[indoline-3,4'-piperidine] (1.0 mmol) in 5 mL of anhydrous DMF.
-
Causality: Argon purging prevents the oxidative degradation of the electron-rich indoline core.
-
-
Base Addition: Add DIPEA (3.0 mmol) dropwise to the solution at room temperature.
-
Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the heteroaryl chloride, ensuring higher yields.
-
-
Electrophile Addition: Add the 2-chloropyrimidine derivative (1.2 mmol) in one portion.
-
Thermal Activation: Heat the reaction mixture to 90°C and stir for 12 hours.
-
Causality: The spirocyclic architecture imposes significant steric hindrance around the piperidine nitrogen. Elevated temperatures and a polar aprotic solvent (DMF) are required to overcome the activation energy barrier for the
reaction.
-
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate (25 mL), and wash with brine (3 x 15 mL) to remove DMF and DIPEA salts.
-
Purification: Dry the organic layer over anhydrous
, concentrate in vacuo, and purify via reverse-phase HPLC (Acetonitrile/Water with 0.1% TFA).
Self-Validation & Quality Control:
-
LC-MS Monitoring: Aliquots should be taken at 4, 8, and 12 hours. The reaction is deemed complete when the intermediate mass peak (
) is <5% of the total ion chromatogram. -
Purity Check: Final compound purity must be >95% by HPLC before proceeding to biological assays to prevent false positives from unreacted electrophiles.
Biological Evaluation: TR-FRET c-Met Kinase Assay
To evaluate the inhibitory potency of the synthesized compounds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. This method is highly preferred over standard colorimetric assays because the time-resolved detection eliminates background auto-fluorescence common in small-molecule libraries[1].
Fig 2. Experimental workflow from intermediate synthesis to biological validation.
Protocol 3.1: c-Met TR-FRET Inhibition Assay
Objective: Determine the biochemical
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution (1:3) of the test compound in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic dispenser.
-
Enzyme Pre-incubation: Add 5 µL of recombinant human c-Met kinase domain (final concentration: 0.5 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT) to the wells. Incubate for 30 minutes at room temperature.-
Causality: Pre-incubation is critical for rigid spirocyclic compounds, which often exhibit slow-binding kinetics. This step allows the inhibitor-enzyme complex to reach equilibrium before the reaction starts.
-
-
Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled poly-GT (100 nM final) and ATP (at the
value, typically 10 µM) to initiate the kinase reaction. Incubate for 60 minutes. -
Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate
and halt kinase activity) and Europium-labeled anti-phosphotyrosine antibody (2 nM final). -
Readout: Incubate for 60 minutes, then read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the FRET signal ratio (665/615 nm).
Self-Validation & Quality Control:
-
Controls: Include DMSO as a negative control (0% inhibition) and Crizotinib (1 µM) as a positive control (100% inhibition).
-
Assay Robustness: Calculate the Z'-factor for each plate. A Z'-factor
validates that the assay window is sufficient and the data is highly trustworthy.
Quantitative SAR Data
The table below summarizes representative structure-activity relationship (SAR) data for spiro[indoline-3,4'-piperidine] derivatives, demonstrating the impact of the indoline core substitution on c-Met inhibition and cellular viability[1][3].
Table 1: Representative In Vitro Potency of Spiro[indoline-3,4'-piperidine] Derivatives
| Compound Core | Indoline Substitution ( | Piperidine Substitution ( | c-Met Biochemical | GTL-16 Cell Viability |
| Unsubstituted Spiro | H | Pyrimidine-2-yl | 14.7 | 1.56 |
| 5-Methylspiro | 5-Methyl | Pyrimidine-2-yl | 8.2 | 0.85 |
| SMU-B Analog | 1'-Methyl, 2-oxo | Aminopyridyl | < 10.0 | < 0.10 |
| 7-Chlorospiro | 7-Chloro | Pyrimidine-2-yl | 12.5 | 1.20 |
Data Interpretation: The introduction of the 5-methyl group significantly improves both biochemical potency and cellular efficacy compared to the unsubstituted core. This is attributed to the enhanced hydrophobic packing of the methyl group against the Met1211 residue in the c-Met active site, displacing highly ordered water molecules and yielding a favorable entropic gain.
References
- Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors. PubMed.
- 6-Chlorospiro[indoline-3,4'-piperidine]. Benchchem.
- Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. PubMed.
Sources
- 1. Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Chlorospiro[indoline-3,4'-piperidine] | Benchchem [benchchem.com]
- 3. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Nucleophilic Substitution on Spiro-Indoline Piperidine Nitrogen
Abstract
The spiro[indoline-3,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, serving as the core for growth hormone secretagogues (e.g., Ibutamoren/MK-677) and novel GPCR ligands.[1] Functionalization of the piperidine nitrogen (
Mechanistic Insight & Regioselectivity Strategy
The Reactivity Landscape
The spiro-indoline scaffold contains two distinct nitrogen nucleophiles. Successful protocol design relies on exploiting their electronic differences.
-
Piperidine Nitrogen (
): A secondary aliphatic amine residing in a semi-rigid chair conformation. It is highly basic ( ) and highly nucleophilic. It is the kinetic and thermodynamic product site under neutral to mildly basic conditions. -
Indoline Nitrogen (
): An aniline derivative where the lone pair is partially delocalized into the benzene ring. It is significantly less basic ( ) and requires strong deprotonation (e.g., NaH, KHMDS) or highly reactive electrophiles to participate in substitution when is available.[1]
The "Basicity-Control" Logic
-
Rule 1: Under conditions using weak bases (Carbonates, Tertiary amines),
is exclusively deprotonated/active.[1] -
Rule 2:
alkylation is suppressed by avoiding strong bases (NaH, LiHMDS) that would generate the highly nucleophilic indoline amide anion.
Figure 1: Decision logic for regioselective functionalization based on base strength.
Pre-Reaction Considerations
Starting Material State[1]
-
Free Base: Ideal for direct alkylation. Ensure the material is free of TFA salts; if present, perform a free-base wash (DCM/sat.
) prior to reaction. -
HCl/TFA Salt: Can be used directly if an extra equivalent of base (e.g., DIPEA) is added to neutralize the salt in situ.
Solvent Selection[1]
-
Acetonitrile (ACN): Best for
alkylations. Polar enough to dissolve salts but minimizes side reactions. -
DMSO/NMP: Required for
reactions to stabilize the Meisenheimer complex intermediate. -
Avoid: Protic solvents (MeOH, EtOH) for alkylations involving reactive halides to prevent solvolysis.[1]
Protocol 1: Alkylation (Alkyl Halides)
Objective: Introduction of alkyl chains (e.g., Benzyl, Methyl, Ethyl) to the piperidine nitrogen.[1]
Materials
-
Substrate: Spiro[indoline-3,4'-piperidine] (1.0 equiv)[1]
-
Electrophile: Alkyl Bromide/Iodide (1.1 equiv)[2]
-
Note: Avoid large excess to prevent quaternization.
-
-
Base:
(anhydrous, 2.0 - 3.0 equiv) or (for sluggish electrophiles).[1] -
Solvent: Anhydrous Acetonitrile (ACN).[2]
Step-by-Step Methodology
-
Preparation: In a clean reaction vial equipped with a stir bar, charge the spiro-indoline substrate (1.0 equiv) and
(2.0 equiv). -
Solvation: Add anhydrous ACN (concentration 0.1 M). Stir at Room Temperature (RT) for 10 minutes to ensure a homogenous suspension.
-
Addition: Add the Alkyl Halide (1.1 equiv) dropwise.
-
Critical Control: If the electrophile is highly reactive (e.g., Benzyl Bromide, Methyl Iodide), cool to 0°C during addition to maximize regioselectivity.[1]
-
-
Reaction: Stir at RT. Monitor by LC-MS at 1 hour and 4 hours.
-
Endpoint: Conversion >95%. If reaction is slow (e.g., secondary alkyl halides), heat to 50°C.[1]
-
-
Workup: Filter off the solid carbonate salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is typically pure enough for the next step. If needed, purify via flash chromatography (DCM:MeOH 95:5).[1]
Validation Check:
-
LC-MS: Look for
peak. -
NMR: Verify diagnostic shift of piperidine
-protons (typically shift from ~2.8 ppm to ~2.3-2.5 ppm upon alkylation). protons (aromatic region) should remain unchanged.
Protocol 2: Arylation (Heteroaryl Halides)
Objective: Installation of heteroaryl rings (Pyridine, Pyrimidine) typical in drug discovery (e.g., GPCR agonists).[1]
Materials
-
Substrate: Spiro[indoline-3,4'-piperidine] (1.0 equiv)[1]
-
Electrophile: 2-Chloro/Fluoro-pyridine, 4-Chloro-pyrimidine, etc.[1] (1.2 equiv)[3]
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]
-
Solvent: DMSO or NMP (anhydrous).
Step-by-Step Methodology
-
Preparation: Dissolve the spiro-indoline (1.0 equiv) in DMSO (0.2 M).
-
Base Addition: Add DIPEA (2.5 equiv). The solution may warm slightly.
-
Electrophile Addition: Add the Heteroaryl Halide (1.2 equiv).
-
Thermal Activation: Heat the reaction block to 80°C - 100°C .
-
Why Heat?
on secondary amines requires overcoming the activation energy of the aromatic transition state. The steric bulk of the spiro-center at C3 may require slightly higher temperatures than a simple piperidine.
-
-
Monitoring: Monitor by LC-MS every 2 hours.
-
Self-Validating Step: If
arylation is observed (rare), lower temperature to 60°C and reduce base equivalents.[1]
-
-
Workup: Dilute reaction mixture with water (5x volume) and extract with EtOAc (3x). Wash organics with brine to remove DMSO.
-
Purification: Flash chromatography (Hexane:EtOAc gradient).
Troubleshooting & Optimization (The Self-Validating System)
| Observation | Root Cause | Corrective Action |
| No Reaction ( | Salt form of amine not neutralized. | Add 1.0 eq DIPEA or perform free-base wash. Switch base to |
| Over-Alkylation (Quaternary Salt) | Excess electrophile or high concentration. | Reduce Alkyl Halide to 0.95 equiv. Dilute reaction to 0.05 M. |
| Base is too strong or reaction too hot. | STOP. Switch to weak inorganic base ( | |
| Poor Solubility | Spiro scaffold aggregates. | Switch solvent to DMF or add 10% MeOH (for |
References
-
Maligres, P. E., et al. (1997).[1] Synthesis of the orally active spiroindoline-based Growth Hormone Secretagogue, MK-677. Tetrahedron, 53(32), 10983-10992.[1] Link
- Context: Establishes the foundational synthesis of the MK-677 spiro-indoline core and sulfonyl
-
Cheng, M., et al. (2025).[1] Ag(I)/PPh3-Catalyzed Diastereoselective Syntheses of the Spiro[indole-3,4'-piperidine] Scaffold. ChemRxiv. Link
-
Smith, J. M., et al. (2020).[1] Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PMC - NIH. Link
-
Context: Provides conditions for regioselective cyclization and handling of spiro-piperidine intermediates.[4]
-
-
Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Link
- Context: Authoritative grounding for the arguments (Piperidine vs. Pyridine/Aniline) used to justify the regioselectivity logic.
Safety Note
-
Alkyl Halides: Many are lachrymators and potential carcinogens (e.g., Benzyl bromide, Methyl iodide).[1] Handle in a fume hood.
-
DMSO/NMP: Can penetrate skin and carry contaminants. Wear chemo-resistant gloves (Nitrile > 5 mil).
Sources
- 1. Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines] [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Preparation of 5-Methylspiro[indoline-3,4'-piperidine] stock solutions in DMSO
Application Note: Preparation, Handling, and Storage of 5-Methylspiro[indoline-3,4'-piperidine] Stock Solutions in DMSO
Introduction & Scope
5-Methylspiro[indoline-3,4'-piperidine] is a specialized spirocyclic scaffold frequently utilized in medicinal chemistry and drug discovery. Due to its rigid, three-dimensional structure, it offers unique pharmacological profiles. However, ensuring its stability and solubility during in vitro and in vivo assays requires rigorous solvent management. Dimethyl sulfoxide (DMSO) is the industry-standard vehicle for primary stock solutions; however, improper preparation can lead to compound degradation, precipitation, and irreproducible assay results. This guide details the causal reasoning and step-by-step methodologies for preparing robust, self-validating stock solutions.
Physicochemical Properties & Causality in Solvent Selection
Before preparing the stock, understanding the compound's properties dictates the handling parameters[1].
Table 1: Physicochemical Properties of 5-Methylspiro[indoline-3,4'-piperidine]
| Property | Value |
| Chemical Name | 5-Methylspiro[indoline-3,4'-piperidine] |
| CAS Number | 944905-39-9 |
| Molecular Formula | C13H18N2 |
| Molecular Weight | 202.30 g/mol |
| Primary Solvent | Anhydrous DMSO (≥99.9% purity) |
| Recommended Stock Conc. | 10 mM to 50 mM |
The "Why" Behind Experimental Choices:
-
Why Anhydrous DMSO? DMSO is highly hygroscopic. Absorption of atmospheric water drastically reduces the solubility of hydrophobic small molecules and accelerates hydrolytic degradation. Using anhydrous DMSO minimizes these risks[2].
-
Why Aliquoting? Repeated freeze-thaw cycles create concentration gradients within the vial and introduce condensation (water). Studies demonstrate that the probability of observing intact compounds in DMSO drops significantly over a year if subjected to ambient atmosphere and repeated thermal cycling[2].
-
Why Stepwise Aqueous Dilution? Direct dilution of a high-concentration DMSO stock into aqueous media often causes the compound to "crash out" (precipitate). Stepwise dilution minimizes local supersaturation, ensuring the compound remains within its kinetic solubility limits[3].
Protocol: Preparation of 10 mM DMSO Stock Solution
Materials Required:
-
5-Methylspiro[indoline-3,4'-piperidine] powder (purity ≥98%)
-
Anhydrous DMSO (sterile, cell-culture grade)
-
Amber glass vials (to prevent photolytic degradation)
-
0.22 µm PTFE syringe filters (solvent resistant)
-
Analytical balance (precision 0.01 mg)
Step-by-Step Methodology:
-
Equilibration: Allow the lyophilized 5-Methylspiro[indoline-3,4'-piperidine] powder to equilibrate to room temperature in a desiccator before opening. Causality: Prevents atmospheric moisture from condensing on the cold powder.
-
Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO.
-
Formula: Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight ( g/mol )] × 1000
-
Example: For 5.0 mg of compound (MW = 202.30 g/mol ), add 2.47 mL of anhydrous DMSO.
-
-
Dissolution: Add the calculated volume of anhydrous DMSO directly to the compound vial.
-
Agitation: Vortex gently for 1-2 minutes. If dissolution is incomplete, sonicate in a water bath at room temperature for up to 5 minutes. Causality: Do not exceed 37°C to prevent thermal degradation of the spirocyclic core.
-
Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter into a sterile, pre-labeled amber glass vial. Causality: While DMSO's antimicrobial properties generally maintain sterility, filtration ensures the removal of any insoluble microscopic particulates[4].
-
Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in tightly sealed, argon-purged amber vials.
-
Storage: Store immediately at -20°C for short-term (<1 month) or -80°C for long-term (up to 6 months) storage[2].
Workflow for the preparation and storage of 10 mM DMSO stock solutions.
Protocol: Preparation of Working Solutions (Aqueous Dilution)
To maintain a self-validating system, the dilution process must include visual and analytical checkpoints to ensure the compound remains in solution.
Step-by-Step Methodology:
-
Thawing: Remove a single-use aliquot from -80°C and allow it to thaw completely at room temperature. Causality: Never use artificial heat (e.g., heat blocks) to accelerate thawing, as rapid temperature shifts can induce precipitation.
-
Visual Inspection (QC Check 1): Inspect the vial against a light source. The solution must be completely clear. If a precipitate is visible, vortex gently until redissolved.
-
Intermediate Dilution: Dilute the 10 mM stock in pure DMSO to an intermediate concentration (e.g., 1000× the final assay concentration). Causality: This ensures that the final DMSO concentration in the assay remains constant and below the cytotoxicity threshold (typically <0.1% to 0.5% v/v)[4].
-
Aqueous Addition: Slowly add the intermediate DMSO solution dropwise to the aqueous assay buffer or cell culture medium while continuously vortexing or stirring.
-
Kinetic Solubility Verification (QC Check 2): For novel assays, verify that the compound has not precipitated using nephelometry (light scattering) or LC-MS/MS. Kinetic solubility is defined as the concentration at which no turbidity is observed[3].
Stepwise dilution workflow incorporating visual and analytical QC checkpoints.
Trustworthiness & Self-Validating System
A robust experimental protocol must validate itself to ensure data integrity. To guarantee the reliability of the 5-Methylspiro[indoline-3,4'-piperidine] stock, implement the following self-validating measures:
-
Time-Zero Analysis: Immediately after preparing the primary stock, analyze a 1 µL sample via LC-UV/MS to establish a baseline purity and concentration profile. This serves as the ground truth for all future aliquots[2].
-
Vehicle Controls: Every biological assay must include a DMSO-only vehicle control matched to the exact final concentration of the working solution. This isolates the pharmacological effect of 5-Methylspiro[indoline-3,4'-piperidine] from solvent-induced artifacts[4].
-
Routine Monitoring: For long-term storage, randomly select an aliquot every 3 months and compare its LC-MS profile against the Time-Zero data to monitor for oxidative or hydrolytic degradation. If purity drops below 95%, discard the remaining batch.
References
Sources
Using 5-Methylspiro[indoline-3,4'-piperidine] in sigma receptor ligand design
Application Note: Advanced Ligand Design using 5-Methylspiro[indoline-3,4'-piperidine]
Executive Summary
This guide details the application of 5-Methylspiro[indoline-3,4'-piperidine] (CAS: 944905-39-9) as a privileged scaffold for the design of high-affinity Sigma Receptor ligands. Unlike flexible alkylamine chains, this spirocyclic core offers rigid conformational control, positioning the basic nitrogen and the aromatic system in an optimal vector for receptor binding. The specific addition of the 5-methyl group serves a dual purpose: it enhances lipophilic interaction within the secondary hydrophobic binding pocket of the σ1 receptor and blocks potential metabolic oxidation at the reactive para-position of the aromatic ring.
This document provides a validated synthetic workflow, a rationale for pharmacophore mapping, and a robust pharmacological screening protocol.
Chemical Rationale & Pharmacophore Mapping
The "Privileged" Spiro-Piperidine Core
The σ1 receptor pharmacophore is classically defined by a basic nitrogen (protonated at physiological pH) flanked by two hydrophobic regions:
-
Primary Hydrophobic Region: Accommodates the N-substituent (e.g., benzyl, phenethyl).
-
Secondary Hydrophobic Region: Accommodates the core scaffold.
The spiro[indoline-3,4'-piperidine] scaffold is superior to linear linkers because the spiro-carbon (C3 of indole, C4' of piperidine) forces the piperidine ring to adopt a chair conformation perpendicular to the indoline plane. This "T-shaped" geometry mimics the bioactive conformation of high-affinity ligands like Haloperidol and Pentazocine.
Why the 5-Methyl Substitution?
-
Hydrophobic Filling: In the crystal structure of σ1 (PDB: 5HK1), the secondary hydrophobic pocket is lined with residues such as Val162, Leu105, and Tyr103. The 5-methyl group on the indoline ring extends the hydrophobic surface area, increasing van der Waals contacts without introducing steric clashes.
-
Metabolic Blocking: The 5-position of the indoline (para to the nitrogen) is a metabolic "hotspot" for CYP450-mediated hydroxylation. Methylation at this site blocks this metabolic soft spot, potentially increasing the in vivo half-life of the ligand.
Validated Synthetic Protocol
The following protocol outlines the construction of the core scaffold and its subsequent derivatization. This route is preferred for its scalability and reproducibility.
Phase A: Synthesis of the Core Scaffold
Target: 5-Methylspiro[indoline-3,4'-piperidine][1][2][3]
Step 1: Formation of the Spiro-Oxindole Intermediate
-
Reagents: 5-Methyl-2-oxindole (1.0 eq), Bis(2-chloroethyl)amine hydrochloride (1.1 eq), Sodium Hydride (NaH, 60% dispersion, 4.0 eq).
-
Solvent: DMF (Anhydrous).
-
Conditions:
-
Dissolve 5-methyl-2-oxindole in DMF at 0°C under Argon.
-
Add NaH portion-wise (gas evolution!). Stir for 30 min.
-
Add Bis(2-chloroethyl)amine hydrochloride.
-
Heat to 60°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Quench with ice water. Extract with EtOAc. The product, 5-methylspiro[indoline-3,4'-piperidin]-2-one, precipitates or is purified by column chromatography.
-
Step 2: Reduction to Indoline
-
Reagents: Lithium Aluminum Hydride (LiAlH4, 3.0 eq) or Borane-THF complex (BH3·THF).
-
Solvent: THF (Anhydrous).
-
Conditions:
-
Dissolve the spiro-oxindole from Step 1 in THF.
-
Add LiAlH4 solution dropwise at 0°C.
-
Reflux for 12-16 hours. The carbonyl group at C2 is reduced to a methylene.
-
Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.[4] Concentrate filtrate.
-
Product: 5-Methylspiro[indoline-3,4'-piperidine].
-
Phase B: Library Derivatization (N-Alkylation)
To generate a library of ligands, the secondary amine of the piperidine ring is alkylated.
-
Reagents: Core Scaffold (1.0 eq), R-Br (Alkyl Halide, 1.1 eq), K2CO3 (2.0 eq), KI (cat.).
-
Solvent: Acetonitrile (ACN).
-
Protocol:
-
Mix Core Scaffold, K2CO3, and KI in ACN.
-
Add the specific alkyl halide (e.g., Phenethyl bromide for σ1 affinity).
-
Reflux for 8-12 hours.
-
Filter inorganic salts. Evaporate solvent.[4]
-
Convert to Hydrochloride salt using HCl/Ether for stability.
-
Visualizing the Workflow
The following diagram illustrates the logical flow from scaffold synthesis to lead optimization.
Caption: Figure 1. Integrated workflow for the synthesis and pharmacological evaluation of 5-methylspiro[indoline-3,4'-piperidine] derivatives.
Pharmacological Evaluation Protocols
To validate the affinity of your designed ligands, use the following self-validating protocols.
Protocol A: Membrane Preparation
-
Tissue: Guinea pig brain (rich in σ1) or Rat liver (rich in σ2).
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Homogenize tissue in ice-cold buffer (10 mL/g tissue).
-
Centrifuge at 1,000 x g for 10 min (remove debris).
-
Centrifuge supernatant at 40,000 x g for 20 min (pellet membranes).
-
Resuspend pellet in buffer and store at -80°C.
-
Protocol B: Sigma-1 (σ1) Competition Binding Assay
-
Radioligand: [3H]-(+)-Pentazocine (2-3 nM final conc).
-
Non-Specific Binding (NSB): Define using 10 µM Haloperidol.
-
Assay Volume: 200 µL (100 µL membrane + 50 µL radioligand + 50 µL test compound).
-
Incubation: 120 min at 37°C.
-
Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.
-
Data Analysis: Calculate Ki using the Cheng-Prusoff equation:
.
Protocol C: Sigma-2 (σ2) Competition Binding Assay
-
Radioligand: [3H]-DTG (Di-o-tolylguanidine).
-
Masking Agent: CRITICAL: You must include 1 µM (+)-Pentazocine to block σ1 sites, as DTG is non-selective.
-
NSB: Define using 10 µM Haloperidol.
-
Incubation: 60 min at Room Temperature.
Data Interpretation & Case Studies
When analyzing your library, organize data to highlight Structure-Activity Relationships (SAR).
Table 1: Expected SAR Trends for 5-Methylspiro[indoline-3,4'-piperidine] Derivatives
| R-Group (N-Substituent) | Predicted σ1 Affinity (Ki) | Rationale |
| Methyl | > 100 nM (Moderate) | Lacks sufficient hydrophobic bulk for the primary pocket. |
| Benzyl | 10 - 50 nM (High) | Good fit, but may lack optimal length. |
| Phenethyl (2-Phenylethyl) | < 5 nM (Potent) | Optimal linker length (n=2) for σ1 pharmacophore. |
| 4-Fluorophenethyl | < 2 nM (Very Potent) | Fluorine adds metabolic stability and lipophilicity. |
| Cyclohexyl | Variable | Aliphatic rings often favor σ2 over σ1. |
Key Insight: If your Ki for σ1 is > 100 nM, check the purity of your "5-methyl" starting material. The methyl group provides a ~2-5x affinity boost compared to the unsubstituted indoline by filling the secondary pocket; loss of this boost suggests synthetic failure or scaffold degradation.
References
-
Spirocyclic Scaffolds: Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones. European Journal of Medicinal Chemistry. Link
-
Sigma Receptor Assays: Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Link
-
Crystal Structure: Crystal structure of the human sigma-1 receptor. Nature.[5] Link
-
Spiro-piperidine SAR: Spiropiperidines as high-affinity, selective sigma ligands. Journal of Medicinal Chemistry. Link
-
Building Block Data: 5-Methylspiro[indoline-3,4'-piperidine] (CAS 944905-39-9).[1][2] Synblock Chemical Database. Link
Sources
- 1. CAS 944905-39-9 | 5-Methylspiro[indoline-3,4'-piperidine] - Synblock [synblock.com]
- 2. CAS 944905-39-9 | 5-Methylspiro[indoline-3,4'-piperidine] - Synblock [synblock.com]
- 3. 878167-54-5|1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride|BLDpharm [bldpharm.com]
- 4. US4477667A - Spiro[indoline-3,4'-piperidine]s and related compounds - Google Patents [patents.google.com]
- 5. BJOC - Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction [beilstein-journals.org]
Application Note: Reaction Conditions for N-Alkylation of 5-Methylspiro[indoline-3,4'-piperidine]
Executive Summary & Strategic Importance
The 5-Methylspiro[indoline-3,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for growth hormone secretagogues (e.g., MK-677/Ibutamoren), CGRP receptor antagonists, and novel c-Met/ALK inhibitors. Its unique spirocyclic geometry confers rigid three-dimensional orientation, improving target selectivity and metabolic stability compared to flat aromatic systems.
This guide addresses the critical synthetic challenge: Regioselective N-alkylation . The molecule contains two distinct nitrogen centers with vastly different electronic properties:
-
Piperidine Nitrogen (
): A highly nucleophilic secondary amine ( ). -
Indoline Nitrogen (
): A sterically hindered, less nucleophilic aniline-like amine ( character via conjugation).
Achieving selective functionalization requires precise control over reaction thermodynamics and kinetics. This protocol details the conditions to selectively target either nitrogen or sequentially functionalize both.[1]
Mechanistic Insight: Nucleophilicity & Selectivity
Understanding the electronic environment is prerequisite to reaction design.
| Feature | Piperidine Nitrogen ( | Indoline Nitrogen ( |
| Hybridization | ||
| pKa (Conj. Acid) | ~10–11 (Highly Basic) | ~3–4 (Weakly Basic) |
| Nucleophilicity | High (Kinetic product) | Low (Thermodynamic product) |
| Reactivity Mode | Deprotonation ( | |
| Preferred Base | Carbonates ( | Hydrides (NaH), Alkoxides ( |
Reaction Pathway Logic
-
Path A (
Alkylation): Occurs under mild basic conditions. The remains inert due to the lone pair participation in the aromatic ring system. -
Path B (
Alkylation): Requires "forcing" conditions. Strong bases (NaH) are needed to deprotonate the indoline N-H, creating a potent amide anion nucleophile.
Protocol A: Selective N-Alkylation of the Piperidine Ring
Objective: Functionalize the secondary amine while leaving the indoline nitrogen intact.
Method A1: Standard Alkylation
Applicability: Primary alkyl halides (Cl, Br, I).
Reagents:
-
Substrate: 5-Methylspiro[indoline-3,4'-piperidine] (1.0 eq)
-
Alkylating Agent: Alkyl Halide (1.1 eq)[2]
-
Base:
(3.0 eq) or (2.0 eq) -
Solvent: Acetonitrile (MeCN) or DMF
-
Temperature:
to
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 eq of the spiro-substrate in anhydrous MeCN (0.1 M concentration).
-
Base Addition: Add 3.0 eq of anhydrous, powdered
.-
Note: Use
if the alkyl halide is unreactive (e.g., chlorides).
-
-
Alkylation: Add 1.1 eq of the alkyl halide dropwise via syringe.
-
Reaction: Stir at room temperature (RT) for 4–16 hours. Monitor by LC-MS.[3]
-
Checkpoint: If conversion is <50% after 4 hours, heat to
.
-
-
Workup: Filter off inorganic solids. Concentrate the filtrate. Partition residue between EtOAc and water. Wash organic layer with brine, dry over
, and concentrate.
Method A2: Reductive Amination (Preferred for SAR)
Applicability: Aldehydes and ketones. Avoids over-alkylation (quaternization) risks common with highly reactive halides.
Reagents:
-
Aldehyde/Ketone (1.2 eq)
-
Reducing Agent:
(1.5 – 2.0 eq) -
Acid Catalyst: Acetic Acid (AcOH) (1.0 eq)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Step-by-Step Protocol:
-
Imine Formation: Dissolve substrate (1.0 eq) and aldehyde (1.2 eq) in DCE (0.2 M). Add AcOH (1.0 eq). Stir for 30–60 mins at RT.
-
Reduction: Add
(1.5 eq) in one portion. -
Reaction: Stir at RT for 12–24 hours.
-
Quench: Quench with saturated aqueous
. Extract with DCM.
Protocol B: N-Alkylation of the Indoline Nitrogen
Objective: Functionalize the sterically hindered indoline nitrogen.
Prerequisite: The piperidine nitrogen MUST be protected (e.g., N-Boc, N-Cbz) or already alkylated (tertiary amine). If
Reagents:
-
Substrate: N'-Boc-5-Methylspiro[indoline-3,4'-piperidine] (1.0 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 – 1.5 eq)
-
Alkylating Agent: Alkyl Iodide/Bromide (1.2 eq)
-
Solvent: Anhydrous DMF or THF
-
Temperature:
to RT (Thermal activation may be required for bulky electrophiles).
Step-by-Step Protocol:
-
Preparation: Flame-dry glassware under
atmosphere. -
Deprotonation: Suspend NaH (1.5 eq) in anhydrous DMF at
. -
Addition: Add the N-protected spiro-substrate (dissolved in minimal DMF) dropwise to the NaH suspension.
-
Observation: Gas evolution (
) will occur. Solution often turns yellow/orange (anion formation).
-
-
Activation: Stir at
for 15 mins, then warm to RT for 30 mins to ensure complete deprotonation. -
Alkylation: Cool back to
(optional, depending on electrophile reactivity) and add the alkyl halide (1.2 eq) dropwise. -
Reaction: Stir at RT for 2–6 hours.
-
Quench: Carefully add ice-water or saturated
solution.-
Safety Warning: NaH reacts violently with water.
-
-
Extraction: Extract with EtOAc (
). Wash combined organics with water ( ) and LiCl solution (to remove DMF).
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Bis-alkylation of | Alkyl halide is too reactive (e.g., Methyl Iodide) or excess reagent used. | Switch to Reductive Amination (Method A2). If using halides, slow addition at |
| No Reaction at | Base too weak or Indoline N is too hindered. | Switch from |
| Regioselectivity Loss | Using strong base with unprotected | CRITICAL: Protect |
| Low Yield (Indoline) | Anion instability or moisture contamination. | Ensure strictly anhydrous conditions. Use fresh NaH. |
Visualization: Reaction Workflow
Caption: Decision tree for regioselective alkylation based on target nitrogen nucleophilicity.
References
-
Maligres, P. E., et al. (1997).[4] Synthesis of the orally active spiroindoline-based Growth Hormone Secretagogue, MK-677. Tetrahedron Letters. Link
-
Cheng, H., et al. (2011). Design, synthesis and biological evaluation of spiro[indoline-3,4'-piperidine]-2-one derivatives as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Li, J., et al. (2021).[5] 1'-methylspiro[indoline-3,4'-piperidine] Derivatives: Design, Synthesis, Molecular Docking and Anti-tumor Activity Studies. Letters in Drug Design & Discovery. Link
-
Maji, M., et al. (2022).[1] Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Journal of Organic Chemistry. Link
-
Palucki, B. L., et al. (2001).[6] Spiro(indoline-3,4'-piperidine) growth hormone secretagogues as ghrelin mimetics.[6] Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. CAS 944905-39-9 | 5-Methylspiro[indoline-3,4'-piperidine] - Synblock [synblock.com]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Spiro(indoline-3,4'-piperidine) growth hormone secretagogues as ghrelin mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluating 5-Methylspiro[indoline-3,4'-piperidine] Derivatives as Next-Generation Antimalarial Agents
Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Researchers, Medicinal Chemists, and Pharmacologists
Introduction & Pharmacological Context
The escalating threat of multidrug-resistant Plasmodium falciparum necessitates the development of antimalarial agents with novel mechanisms of action. The 5-methylspiro[indoline-3,4'-piperidine] scaffold—most prominently represented by the spiroindolone class—has emerged as a highly potent, fast-acting chemotype[1]. The optimized clinical candidate, NITD609 (Cipargamin / KAE609), features a precise 1R,3S stereochemical configuration essential for its low-nanomolar schizonticidal activity[2].
Unlike artemisinins or standard 4-aminoquinolines, spiroindolones rapidly arrest parasite protein synthesis by disrupting ion homeostasis rather than targeting the food vacuole or electron transport chain[1]. This application note provides a comprehensive guide to the mechanistic rationale, quantitative profiling, and self-validating experimental protocols required to evaluate spiro[indoline-3,4'-piperidine] derivatives in preclinical drug development.
Mechanistic Rationale: The PfATP4 Pathway
The primary molecular target of spiroindolones is PfATP4 , a P-type Na+ ATPase localized to the parasite plasma membrane (PPM)[3],[4]. The intraerythrocytic malaria parasite resides in a high-sodium environment (the host erythrocyte cytosol) but must maintain a low cytosolic Na+ concentration (~10 mM) to survive[5].
PfATP4 actively extrudes Na+ from the parasite, a process coupled with the influx of H+ ions[6]. When a spiroindolone binds to the transmembrane helices of PfATP4, it blocks this efflux pump[7].
The Causality of Parasite Death:
-
Na+ Accumulation: Inhibition of PfATP4 leads to an immediate, toxic influx of Na+ into the parasite cytosol[7].
-
Acid Load Disruption: Because Na+ efflux is normally coupled with H+ influx, blocking PfATP4 lifts the baseline acid load. This causes a rapid, paradoxical alkalinization (rise in pH) of the parasite cytosol[8].
-
Membrane Alteration: The severe osmotic and homeostatic stress induces cholesterol accumulation in the PPM, leading to structural collapse, pycnotic nuclei, and rapid parasite death[1],[9].
Visualizing the Mechanism of Action
Fig 1: Mechanism of action of spiroindolones targeting PfATP4 to disrupt parasite Na+ homeostasis.
Quantitative Pharmacological Profile
To benchmark novel 5-methylspiro[indoline-3,4'-piperidine] derivatives, researchers should compare their data against the established profile of the clinical lead, NITD609 (Cipargamin).
| Pharmacological Parameter | NITD609 (Cipargamin) Benchmark Data | Biological Significance |
| Target | PfATP4 (P-type Na+ ATPase) | Novel mechanism; evades existing resistance[5]. |
| P. falciparum IC₅₀ | 0.5 – 1.4 nM | Highly potent against asexual blood stages[10]. |
| P. vivax IC₅₀ | < 10 nM | Broad-spectrum efficacy against clinical isolates[1]. |
| Gametocyte IC₅₀ | 5 – 500 nM (Stage-dependent) | Transmission-blocking potential to mosquito vectors[11]. |
| Mammalian Cytotoxicity | > 10 µM (CC₅₀) | High therapeutic index; safe for human cells[12]. |
| In Vivo Efficacy | 100 mg/kg (Single Oral Dose) | Complete clearance in P. berghei mouse models[13]. |
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems. By combining phenotypic screening (Protocol 4.1) with biophysical target validation (Protocol 4.2) and systemic efficacy (Protocol 4.3), researchers can confidently establish the therapeutic viability of new spiroindolone derivatives.
In Vitro Antiplasmodial Phenotypic Screening (SYBR Green I)
Purpose: To determine the IC₅₀ of novel derivatives against asexual blood stages. Causality & Logic: Human erythrocytes lack a nucleus and DNA. Plasmodium parasites, however, replicate their DNA rapidly. SYBR Green I is a fluorescent dye that intercalates specifically into double-stranded DNA. Therefore, measuring total fluorescence in an infected erythrocyte culture provides a direct, linear, and self-validating quantification of parasite proliferation without the need for manual Giemsa smearing[1].
Step-by-Step Protocol:
-
Culture Preparation: Maintain P. falciparum (e.g., 3D7 sensitive strain or Dd2 resistant strain) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II.
-
Compound Plating: In a 384-well black microplate, dispense serial dilutions of the spiroindolone derivative (range: 10 µM to 0.1 nM). Include chloroquine as a positive control and 0.1% DMSO as a negative vehicle control.
-
Infection: Add the parasite culture at a starting parasitemia of 0.3%.
-
Incubation: Incubate the plates for 72 hours at 37°C in a specialized gas mixture (5% CO₂, 5% O₂, 90% N₂).
-
Lysis & Staining: Add 10 µL of lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 1X SYBR Green I dye to each well. Incubate in the dark for 1 hour at room temperature.
-
Quantification: Read fluorescence using a microplate reader (Excitation: 485 nm; Emission: 530 nm). Calculate IC₅₀ using non-linear regression analysis.
Biophysical Validation of Target Engagement (Intracellular Na+ Imaging)
Purpose: To confirm that the phenotypic death observed in 4.1 is driven by PfATP4 inhibition. Causality & Logic: To measure parasite cytosolic sodium, the host erythrocyte membrane must be removed. Saponin selectively permeabilizes the cholesterol-rich erythrocyte membrane while leaving the cholesterol-poor parasite plasma membrane (PPM) intact[9]. We then load the isolated parasites with SBFI-AM. The lipophilic AM (acetoxymethyl) ester allows the dye to enter the parasite, where endogenous esterases cleave the AM group, trapping the Na+-sensitive fluorophore inside. Ratiometric imaging (340/380 nm) normalizes for dye concentration and cell thickness, proving definitively if the drug disrupts Na+ efflux[8].
Step-by-Step Protocol:
-
Parasite Isolation: Treat infected erythrocytes (trophozoite stage) with 0.05% saponin for 5 minutes to lyse the host cell membrane. Wash three times in physiological saline buffer to isolate intact parasites.
-
Dye Loading: Incubate the isolated parasites with 5 µM SBFI-AM and 0.01% Pluronic F-127 for 45 minutes at 37°C in the dark.
-
Washing: Wash the parasites twice to remove extracellular dye and resuspend in a Na+-rich extracellular buffer (130 mM NaCl, 5 mM KCl, 20 mM HEPES, pH 7.4).
-
Baseline Measurement: Transfer parasites to a poly-L-lysine coated imaging chamber. Record baseline fluorescence for 2 minutes using a dual-excitation ratiometric imaging system (Ex: 340 nm and 380 nm; Em: 500 nm).
-
Compound Addition: Perfuse the chamber with 10 nM of the spiroindolone derivative (e.g., NITD609).
-
Data Analysis: A rapid increase in the 340/380 nm emission ratio indicates an accumulation of intracellular Na+, validating PfATP4 inhibition.
In Vivo Efficacy Profiling (Peters' 4-Day Suppressive Test)
Purpose: To evaluate the oral bioavailability, pharmacokinetic stability, and systemic efficacy of the derivative. Causality & Logic: In vitro potency does not guarantee in vivo efficacy due to potential metabolic clearance or poor absorption. The Plasmodium berghei ANKA murine model is the gold standard for in vivo antimalarial testing. Dosing over 4 days ensures steady-state drug exposure, allowing researchers to determine if the compound can outpace parasite replication in a living organism[13].
Step-by-Step Protocol:
-
Infection: On Day 0, inject female Swiss mice intravenously with 1 × 10⁷ P. berghei ANKA-infected erythrocytes.
-
Dosing Regimen: Randomize mice into groups of five. Administer the spiroindolone derivative via oral gavage at varying doses (e.g., 10, 30, and 100 mg/kg) suspended in 0.5% methylcellulose/0.5% Tween 80. Administer the first dose 2 hours post-infection, followed by daily dosing on Days 1, 2, and 3.
-
Monitoring: On Day 4, collect tail-vein blood. Prepare thin blood smears, fix with methanol, and stain with 10% Giemsa for 15 minutes.
-
Efficacy Calculation: Determine parasitemia by counting infected cells per 10,000 erythrocytes under a light microscope. Calculate the percentage of suppression relative to the vehicle-treated control group. A single 100 mg/kg dose of a highly optimized spiroindolone should yield >90% suppression or complete clearance[13].
References
-
Rottmann, M., McNamara, C., Yeung, B. K., et al. (2010). Spiroindolones, a potent compound class for the treatment of malaria. Science. URL:[Link]
-
Spillman, N. J., & Kirk, K. (2015). The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs. International Journal for Parasitology: Drugs and Drug Resistance. URL:[Link]
-
van Pelt-Koops, J. C., Pett, H. E., Graumans, W., et al. (2012). The Spiroindolone Drug Candidate NITD609 Potently Inhibits Gametocytogenesis and Blocks Plasmodium falciparum Transmission to Anopheles Mosquito Vector. Antimicrobial Agents and Chemotherapy. URL:[Link]
-
Jimenez-Diaz, M. B., Ebert, D., Salinas, N. D., et al. (2014). Mutations in the P-Type Cation-Transporter ATPase 4, PfATP4, Mediate Resistance to Both Aminopyrazole and Spiroindolone Antimalarials. ACS Chemical Biology. URL:[Link]
-
Bhatnagar, S., et al. (2022). Mutational analysis of an antimalarial drug target, PfATP4. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
-
Flannery, E. L., et al. (2016). Comparative chemical genomics reveal that the spiroindolone antimalarial KAE609 (Cipargamin) is a P-type ATPase inhibitor. Scientific Reports / PMC. URL:[Link]
Sources
- 1. Spiroindolones, a new and potent chemotype for the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cipargamin (PD058147, CKLPLPZSUQEDRT-WPCRTTGESA-N) [probes-drugs.org]
- 3. oro.open.ac.uk [oro.open.ac.uk]
- 4. oro.open.ac.uk [oro.open.ac.uk]
- 5. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparative chemical genomics reveal that the spiroindolone antimalarial KAE609 (Cipargamin) is a P-type ATPase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. scispace.com [scispace.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Spiroindolone That Inhibits PfATPase4 Is a Potent, Cidal Inhibitor of Toxoplasma gondii Tachyzoites In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Procedure for reductive amination using 5-Methylspiro[indoline-3,4'-piperidine]
Application Note: Regioselective Reductive Amination of 5-Methylspiro[indoline-3,4'-piperidine] for Drug Discovery
Introduction to the Spirocyclic Scaffold
In modern medicinal chemistry, spirocyclic compounds have emerged as "privileged scaffolds" due to their inherent three-dimensional complexity. This non-planar geometry enhances binding affinity, metabolic stability, and target selectivity compared to traditional flat heteroaromatic rings[1]. Specifically, the spiro[indoline-3,4'-piperidine] core is a critical structural motif found in numerous biologically active molecules, including potent ghrelin receptor agonists (e.g., MK-0677 mimetics)[2][3] and c-Met kinase inhibitors[4].
A frequent late-stage functionalization strategy for this scaffold is the N-alkylation of the piperidine ring. Reductive amination is the premier method for this transformation[5]. It offers mild conditions, broad functional group tolerance, and strictly avoids the over-alkylation issues that commonly plague direct substitution reactions with alkyl halides[6].
Mechanistic Rationale and Regioselectivity
The 5-Methylspiro[indoline-3,4'-piperidine] scaffold possesses two distinct nitrogen atoms, presenting a potential regioselectivity challenge:
-
Piperidine Nitrogen (N1'): A secondary aliphatic amine. Its lone pair is highly localized, rendering it strongly basic (pKa ~10–11) and highly nucleophilic.
-
Indoline Nitrogen (N1): A secondary arylamine. Its lone pair is partially delocalized into the adjacent 5-methyl-substituted aromatic ring, significantly reducing its basicity and nucleophilicity.
Due to this stark electronic contrast, reductive amination with one equivalent of an aldehyde or ketone proceeds with strict regioselectivity at the piperidine nitrogen. The reaction relies on the transient formation of an iminium ion, which is subsequently reduced by a mild hydride source.
Mechanistic workflow of regioselective reductive amination on the piperidine nitrogen.
Experimental Design and Optimization
The choice of reducing agent is the most critical parameter in this protocol. While sodium borohydride (NaBH₄) is a powerful reductant, it rapidly reduces the starting aldehyde to an alcohol before iminium formation can occur. Sodium cyanoborohydride (NaBH₃CN) is effective but highly toxic and requires strict pH maintenance.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal reagent. The electron-withdrawing acetate ligands attenuate the nucleophilicity of the boron-hydride bond. Consequently, NaBH(OAc)₃ is unreactive toward most aldehydes and ketones but readily reduces the highly electrophilic iminium ion intermediate.
Table 1: Optimization of Reductive Amination Parameters for Spirocyclic Piperidines
| Entry | Reducing Agent | Solvent | Additives | Temp (°C) | Yield (%) | Mechanistic Causality / Observation |
| 1 | NaBH₄ | MeOH | None | 25 | < 20% | Rapid, premature reduction of the aldehyde to alcohol before iminium formation. |
| 2 | NaBH₃CN | MeOH | AcOH (pH 5) | 25 | 78% | Effective, but generates highly toxic HCN gas upon acidic workup. |
| 3 | NaBH(OAc)₃ | DCM | None | 25 | 65% | Sluggish iminium formation without acid catalysis; incomplete conversion. |
| 4 | NaBH(OAc)₃ | DCE | AcOH (1.0 eq) | 25 | > 95% | Optimal. Acetate ligands attenuate hydride nucleophilicity; acid catalyzes iminium formation. |
Self-Validating Protocol: Step-by-Step Methodology
Step 1: Iminium Ion Pre-formation
-
Action: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve 5-Methylspiro[indoline-3,4'-piperidine] (1.0 mmol) and the target aldehyde (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL). Add glacial acetic acid (1.0 mmol).
-
Causality: DCE is chosen over DCM due to its slightly higher boiling point and better solubility profile for polar intermediates. Acetic acid protonates the carbonyl oxygen, accelerating nucleophilic attack by the piperidine nitrogen.
-
Self-Validation: Monitor by TLC (10% MeOH in DCM). The secondary piperidine amine spot (ninhydrin active) should disappear, and a new, highly polar baseline spot (the iminium salt) should form within 30–60 minutes.
Step 2: Hydride Delivery
-
Action: Cool the reaction mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise over 10 minutes. Remove the ice bath and stir at 25 °C for 12 hours.
-
Causality: Portion-wise addition controls the mild exotherm. NaBH(OAc)₃ selectively reduces the iminium ion over the unreacted aldehyde because the electron-withdrawing acetate groups stabilize the boron-hydride bond, requiring a highly electrophilic acceptor for transfer.
-
Self-Validation: Perform a mini-workup on a 50 µL aliquot (quench with saturated NaHCO₃, extract with EtOAc). TLC analysis should reveal a new, less polar spot (tertiary amine) that is UV-active but ninhydrin-negative.
Step 3: Quench and Phase Separation
-
Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 30 minutes until gas evolution (CO₂) ceases.
-
Causality: The basic quench neutralizes the acetic acid and deprotonates the newly formed tertiary amine, ensuring it partitions completely into the organic phase.
-
Self-Validation: Test the aqueous layer with pH paper; it must read pH ≥ 8. If acidic, the product will remain water-soluble as an acetate salt, leading to artificially low yields.
Step 4: Isolation and Purification
-
Action: Separate the layers. Extract the aqueous phase with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Eluent: DCM to 5% MeOH/DCM with 0.1% Et₃N).
-
Causality: Triethylamine (Et₃N) is added to the eluent to passivate the acidic silanol groups on the silica gel, preventing severe tailing of the highly basic spirocyclic tertiary amine.
-
Self-Validation: The purified fractions should yield a single peak on LC-MS corresponding to the exact mass of the N-alkylated product [M+H]⁺, with no trace of the over-alkylated indoline nitrogen.
References
1.[4] Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors. nih.gov. 4 2.[5] WO1998025605A1 - Spiro-substituted azacycles as modulators of chemokine receptor activity. google.com.5 3.[2] Spiro(indoline-3,4'-piperidine) growth hormone secretagogues as ghrelin mimetics. nih.gov. 2 4.[1] 6-Chlorospiro[indoline-3,4'-piperidine] | Benchchem. benchchem.com. 1 5.[6] Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. researchgate.net. 6 6.[3] Dialkylation of Indoles with Trichloroacetimidates to Access 3,3-Disubstituted Indolenines. mdpi.com. 3
Sources
- 1. 6-Chlorospiro[indoline-3,4'-piperidine] | Benchchem [benchchem.com]
- 2. Spiro(indoline-3,4'-piperidine) growth hormone secretagogues as ghrelin mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO1998025605A1 - Spiro-substituted azacycles as modulators of chemokine receptor activity - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Aqueous Solubilization of 5-Methylspiro[indoline-3,4'-piperidine]
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of spirocyclic scaffolds. While compounds like 5-Methylspiro[indoline-3,4'-piperidine] often exhibit excellent target affinity, their physicochemical properties can cause severe bottlenecks in both in vitro assays and in vivo dosing.
This guide is designed to move beyond basic trial-and-error. Here, we dissect the thermodynamic and structural causality behind this molecule's insolubility and provide self-validating, step-by-step protocols to keep your compound in solution.
Diagnostic FAQ: Understanding the Physicochemical Barriers
Q1: Why does 5-Methylspiro[indoline-3,4'-piperidine] precipitate so rapidly in standard physiological buffers (pH 7.4)? A: The precipitation is driven by the molecule's intrinsic lipophilicity and its rigid, three-dimensional spirocyclic core. The spiro fusion disrupts water hydrogen-bonding networks, resulting in a high crystal lattice energy. Furthermore, while the piperidine nitrogen acts as a basic secondary amine (pKa ~9.5), the indoline nitrogen is nearly neutral at physiological pH due to the delocalization of its lone pair into the adjacent aromatic ring. Consequently, at pH 7.4, a significant fraction of the molecule exists in a poorly hydrated free-base form, leading to rapid "crashing out" in aqueous media[1].
Q2: Can I simply lower the pH of my assay buffer to force it into solution? A: Yes, but with strict biological caveats. Because the molecule contains a basic amine group, its solubility exponentially increases in acidic conditions (pH < 6.0) due to the protonation of the piperidine nitrogen, which forms a highly soluble cationic species[1]. However, if your downstream application involves live cells or pH-sensitive enzymatic assays, a highly acidic buffer will induce false positives or cellular toxicity. In such cases, you must employ co-solvents or inclusion complexation agents to maintain solubility at a physiological pH[2].
Troubleshooting Guides & Validated Workflows
To overcome these barriers, we utilize formulation strategies that either lower the crystal lattice energy (Salt Formation) or shield the hydrophobic core from the aqueous environment (Cyclodextrin Complexation)[3].
Workflow A: Cyclodextrin Inclusion Complexation (Recommended for Assays)
Causality & Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic indoline core of 5-Methylspiro[indoline-3,4'-piperidine] inserts into this cavity, shielding it from water, while the protonated piperidine moiety interacts with the aqueous environment or the hydroxyl rims of the cyclodextrin[4]. This technique is highly effective for basic amines requiring neutral pH formulation[2].
Step-by-Step Protocol:
-
Buffer Preparation: Dissolve HP-β-CD in your primary aqueous assay buffer (e.g., PBS, pH 7.4) to a final concentration of 10-20% (w/v). Stir at room temperature until completely clear[1].
-
Stock Solubilization: Prepare a 50 mM concentrated stock of 5-Methylspiro[indoline-3,4'-piperidine] in 100% MS-grade Dimethyl Sulfoxide (DMSO).
-
Complexation: While continuously vortexing the HP-β-CD buffer, add the DMSO stock dropwise to reach your target concentration.
-
Equilibration: Sonicate the mixture in a water bath for 15 minutes at 25°C to ensure thermodynamic equilibrium of the host-guest complex.
-
Self-Validation Check: The solution must remain optically clear. Centrifuge the sample at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV to confirm the final concentration matches your theoretical spike. If the concentration is lower, the addition rate in Step 3 was too fast, causing local supersaturation and micro-precipitation.
Workflow B: Salt Formation (Recommended for Solid Dosage & Storage)
Causality & Mechanism: Converting the free base into a pharmaceutically acceptable addition salt (e.g., hydrochloride, maleate, or mesylate) disrupts the dense crystal lattice of the free base and lowers the thermodynamic energy barrier required for aqueous solvation[5].
Step-by-Step Protocol:
-
Dissolution: Dissolve the 5-Methylspiro[indoline-3,4'-piperidine] free base in a volatile organic solvent (e.g., ethanol or ethyl acetate) at 40°C until clear.
-
Acid Addition: Slowly add 1.05 molar equivalents of the counterion acid (e.g., 1M HCl in ether, or methanesulfonic acid) under continuous stirring.
-
Crystallization: Cool the mixture to 4°C for 12 hours to induce the precipitation of the salt[5].
-
Isolation: Filter the resulting crystals under a vacuum, wash with cold pentane to remove unreacted free base, and dry under a high vacuum for 24 hours.
-
Self-Validation Check: Perform a kinetic solubility assay using Nephelometry (light scattering) in simulated gastric fluid (SGF). A successful salt conversion should yield a >10-fold solubility enhancement compared to the free base without sub-visible aggregate formation[6].
Quantitative Data Summary
The table below summarizes the expected solubility limits of 5-Methylspiro[indoline-3,4'-piperidine] across various formulation environments, allowing you to select the appropriate method based on your target concentration and assay constraints.
Table 1: Comparative Formulation Strategies for 5-Methylspiro[indoline-3,4'-piperidine]
| Formulation Strategy | Excipient / Reagent | Target pH | Estimated Solubility Limit | Application Suitability |
| Free Base (Unformulated) | None (Aqueous Buffer) | 7.4 | < 10 µM | Unsuitable for most assays |
| pH Adjustment | 0.1 M HCl | 2.0 - 4.0 | > 10 mM | Gastric simulation, analytical prep |
| Cosolvent Blending | 5% DMSO + 10% PEG400 | 7.4 | 100 - 500 µM | Biochemical assays (cell-free) |
| Inclusion Complexation | 20% w/v HP-β-CD | 7.4 | 1 - 5 mM | Cell-based assays, in vivo dosing |
| Salt Formation | Mesylate / HCl Salt | Unbuffered | > 50 mM | Long-term storage, oral dosing |
Note: Solubility limits are representative estimates based on structurally analogous spirocyclic basic amines[5][6].
Decision Matrix Visualization
Follow this logical workflow to determine the optimal solubilization strategy for your specific experimental needs.
Decision workflow for enhancing the aqueous solubility of basic spirocyclic amines.
References
-
[2] 1131-1141 Research Article Solubility and bioavailability enhanc - JOCPR | Source: jocpr.com | 2
-
[6] Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | Source: ijsrtjournal.com | 6
-
[3] Drug Solubility: Importance and Enhancement Techniques - PMC | Source: nih.gov | 3
-
[1] Improving solubility of 6-propyl-1,3-benzothiazol-2-amine for assays - Benchchem | Source: benchchem.com | 1
-
[4] Cyclodextrin-Assisted Surface-Enhanced Photochromic Phenomena of Tungsten(VI) Oxide Nanoparticles for Label-Free Colorimetric Detection of Phenylalanine - PMC | Source: nih.gov |4
-
[5] US4477667A - Spiro[indoline-3,4'-piperidine]s and related compounds - Google Patents | Source: google.com | 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrin-Assisted Surface-Enhanced Photochromic Phenomena of Tungsten(VI) Oxide Nanoparticles for Label-Free Colorimetric Detection of Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4477667A - Spiro[indoline-3,4'-piperidine]s and related compounds - Google Patents [patents.google.com]
- 6. ijsrtjournal.com [ijsrtjournal.com]
Troubleshooting low yields in spiro-indoline cyclization reactions
Ticket Status: OPEN Subject: Troubleshooting Low Yields & Side Reactions in Spiro-Indoline Synthesis Assigned Specialist: Senior Application Scientist
Diagnostic Workflow: Identify Your Failure Mode
Before adjusting specific parameters, identify the mechanistic bottleneck of your current route. Use the decision tree below to isolate the probable cause of your low yield.
Figure 1: Diagnostic decision tree for isolating failure modes in spiro-indoline synthesis.
Support Ticket #01: Oxidative Cyclization Failures
Context: You are using electrophilic sources (NBS, Iodine, Selectfluor) or oxidants (DMDO) to dearomatize tryptamine/tryptophan derivatives.
Q: My reaction turns black/tarry immediately, and I recover no product. What is happening? A: You are likely experiencing oxidative polymerization due to an unprotected indole nitrogen.
-
The Science: The indole N-H bond is roughly pKa 17. In the presence of oxidants, a free N-H allows for the formation of radical cations that rapidly polymerize rather than cyclize.
-
The Fix: You must protect the indole nitrogen with an electron-withdrawing group (EWG) like Boc, Ts, or Ac. This lowers the HOMO energy of the indole, preventing random oxidation while still allowing C3-electrophilic attack.
Q: I see conversion, but the product rearranges into a flat aromatic system (Carboline/Carbazole). A: This is the Plancher Rearrangement .
-
The Mechanism: The spiro-indolenine intermediate is thermodynamically less stable than the aromatic indole. If the C3 quaternary center is not "locked" or if the temperature is too high, the alkyl group at C3 will migrate to C2 to restore aromaticity.
-
The Fix:
-
Thermodynamic Control: Lower the reaction temperature (0°C or -78°C).
-
Trapping: Ensure your nucleophile (the pendant amine/alcohol) is positioned for a rapid 5-exo-trig or 6-exo-trig attack to "lock" the spiro center before migration occurs.
-
Standardized Protocol: Oxidative Cyclization (NBS)
| Parameter | Recommendation | Rationale |
| Solvent | THF or DCM | Aprotic solvents prevent competitive nucleophilic attack. |
| Oxidant | NBS (1.05 equiv) | Controlled source of Br+. Avoid large excess. |
| Additive | PPTS (0.1 equiv) | Mild acid catalyst aids iminium formation without triggering rearrangement. |
| Temp | -78°C | Kinetic control at start prevents side reactions. |
Support Ticket #02: Transition Metal Catalysis (Pd/Au)
Context: Using Palladium (Heck-type) or Gold (Alkyne activation) to build the spiro-center.
Q: In my Pd-catalyzed reaction, I only see the de-halogenated starting material (Protodehalogenation). A: The oxidative addition is successful, but the migratory insertion is failing due to steric hindrance at the forming quaternary center.
-
The Science: Forming a quaternary center is sterically demanding. If the alkene insertion is slow, the Pd-intermediate will scavenge a hydride (from solvent or additives) and reductively eliminate.
-
The Fix:
-
Ligand Switch: Use rigid, bidentate ligands with a wide bite angle (e.g., Xantphos or dppf) to force the palladium geometry into a state that favors insertion.
-
Silver Additives: Add Ag2CO3 or Ag3PO4. Silver acts as a halide scavenger, creating a cationic Pd species that is much more electrophilic and reactive toward the alkene.
-
Q: My Gold (Au) catalyzed reaction yields the "fused" product instead of the "spiro" product. A: This is a regioselectivity issue during the nucleophilic attack on the activated alkyne/allene.
-
The Science: Au(I) activates the alkyne. The indole C3 position is the nucleophile. If C2 attacks instead, you get a fused system.
-
The Fix: Modulate the electronics of the indole. An electron-donating group (EDG) at C5 increases the nucleophilicity of C3, favoring spiro-cyclization.
Support Ticket #03: Organocatalysis (Chiral Phosphoric Acids)
Context: Enantioselective synthesis using BINOL-derived phosphoric acids (CPAs).
Q: My enantiomeric excess (ee) is excellent (>90%), but the yield is stuck at <40%. A: You likely have product inhibition or catalyst aggregation .
-
The Science: The basic nitrogen in your spiro-product can H-bond to the acidic proton of the CPA catalyst, effectively poisoning it.
-
The Fix:
-
Protecting Groups: Ensure the nucleophilic amine is protected (e.g., as a sulfonamide) to reduce product basicity.
-
Concentration: Run the reaction more dilute (0.05 M) to prevent catalyst aggregation.
-
Q: The reaction works in DCM but fails completely in THF. A: Solvent polarity and H-bonding interference.
-
The Science: CPAs rely on a delicate H-bonding network to activate the imine. THF is a Lewis base and will H-bond to the catalyst, disrupting the activation mode.
-
The Fix: Stick to non-coordinating solvents: Toluene, DCM, or CHCl3.
Critical Pathway: CPA Activation
Figure 2: The CPA catalyst must bind the substrate (usually via imine) without solvent interference to induce chirality.
Support Ticket #04: Interrupted Fischer Indolization
Context: Using aryl hydrazines and ketones to form spiro-systems via a [3,3]-sigmatropic rearrangement.
Q: I am getting the aromatic indole (ammonia loss) instead of the spiro-indoline. A: Your acid catalyst is too strong , driving the reaction to thermodynamic completion (aromatization).
-
The Science: The "Interrupted" Fischer synthesis requires the reaction to stop after the [3,3]-rearrangement and ring closure, but before the elimination of ammonia. Strong acids (HCl, H2SO4) promote elimination.
-
The Fix: Use weak acids (Acetic acid, 4% H2SO4 in MeOH) or perform the reaction in two steps:
-
Thermal [3,3] rearrangement in neutral solvent.
-
Mild acid treatment to close the aminal ring.
-
Master Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<20%) | Steric hindrance at quaternary center | Increase temperature (if thermal) or switch to cationic metal catalyst (add Ag salt). |
| Complex Mixture / Tars | Indole oxidation / Polymerization | Protect Indole N-H (Boc/Ts). Run under inert atmosphere (Ar/N2). |
| Loss of Chirality (racemic) | Background reaction (uncatalyzed) | Lower temperature (-30°C). Ensure catalyst loading is sufficient (5-10 mol%). |
| Product Hydrolysis | Imine instability during workup | Use basic workup (NaHCO3). Add 3A Molecular Sieves during reaction. |
| Regioisomer (Fused vs Spiro) | C2 vs C3 attack competition | Adjust Indole electronics. C5-OMe favors C3 attack (Spiro). |
References
-
Oxidative Dearomatization Mechanisms
- Zhuo, C.-X., Zhang, W., & You, S.-L. (2014). Catalytic Asymmetric Dearomatization Reactions.
-
Chiral Phosphoric Acid Catalysis
-
Tripathi, C. B., et al. (2018).[1] Recent Advances in the Catalytic Asymmetric Synthesis of Spiroindolines. Organic & Biomolecular Chemistry.
-
-
Transition Metal Catalysis (Pd/Au)
-
Interrupted Fischer Indolization
Sources
- 1. Recent advances in spirocyclization of indole derivatives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00508C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
Technical Support Center: Purification of 5-Methylspiro[indoline-3,4'-piperidine]
[1]
Status: Active Ticket ID: SPIRO-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences
Welcome to the Separation Sciences Support Center
You are accessing the technical guide for the purification of 5-Methylspiro[indoline-3,4'-piperidine] . This molecule presents a classic "Janus" challenge in chromatography: it possesses a lipophilic core (the 5-methyl-spiro-indoline scaffold) and a highly polar, basic functionality (the secondary amine of the piperidine ring).
This guide replaces generic templates with a causal, mechanism-based troubleshooting workflow designed to resolve the specific physicochemical interactions of spiro-piperidines.
Module 1: The Physicochemical Challenge
Before selecting a column, you must understand why this separation often fails.
| Feature | Chemical Property | Chromatographic Consequence |
| Piperidine Ring | Secondary Amine ( | Severe Tailing: The protonated nitrogen interacts electrostatically with acidic silanols ( |
| 5-Methyl Indoline | Lipophilic Aromatic System | Retentive in Reverse Phase: Provides good handle for C18 interaction, but requires organic solubility. |
| Spiro Carbon | Quaternary Center | Steric Bulk: Rigid 3D structure prevents aggregation but may impact diffusion rates in porous media. |
Module 2: Method Selection Workflow
Do not guess your stationary phase. Use this decision matrix to select the correct mode based on your crude sample's purity and solubility.
Figure 1: Method Selection Decision Tree. Green paths indicate standard workflows; Red paths indicate polarity challenges requiring specific solvent systems.
Module 3: Troubleshooting & Protocols
Scenario A: "My peak is tailing severely on Silica (Normal Phase)."
Diagnosis: The secondary amine in the piperidine ring is hydrogen-bonding or ion-pairing with residual silanols on the silica surface. This is the #1 failure mode for this molecule.
Protocol A: The "Amine-Modified" Normal Phase
-
Stationary Phase: Standard Flash Silica (40-63 µm).
-
Mobile Phase A: Dichloromethane (DCM).
-
Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% NH₄OH (28-30%) .
-
Why? The TEA/NH₃ acts as a "sacrificial base," saturating the acidic silanol sites so your target molecule can pass through without sticking.
-
-
Gradient:
-
0-5 min: 0% B (Isocratic DCM)
-
5-20 min: 0% → 10% B
-
20-25 min: 10% → 20% B (Hold if eluted)
-
-
Detection: UV at 254 nm (Indoline absorption) and 280 nm.
Expert Insight:
"If you use TEA, you must rotovap your fractions thoroughly. TEA boils at ~89°C and can linger, contaminating NMR spectra. Ammonium Hydroxide is more volatile but can be harder to miscible in pure DCM; pre-mix it into the MeOH."
Scenario B: "I have low recovery or the compound is crashing out."
Diagnosis: 5-Methylspiro[indoline-3,4'-piperidine] has poor solubility in non-polar solvents (Hexane) and can precipitate if the gradient changes polarity too quickly.
Protocol B: Solid Loading (Dry Load) Do not attempt liquid injection if the sample is barely soluble in the starting mobile phase.
-
Dissolve crude in a minimal amount of MeOH/DCM (1:1).
-
Add Celite 545 or Silica Gel (ratio 1:2 sample to sorbent).
-
Evaporate to dryness (free-flowing powder).
-
Load into a solid load cartridge (SLS).
Scenario C: "I need >99% purity for biological assays."
Diagnosis: Normal phase often leaves trace impurities. Reverse phase (C18) is superior for final polishing but requires pH control.
Protocol C: High-pH Reverse Phase
-
Stationary Phase: C18 Flash Cartridge.
-
Mobile Phase A: Water + 10mM Ammonium Bicarbonate (pH ~10).
-
Mobile Phase B: Acetonitrile (ACN).
-
Mechanism: At pH 10, the piperidine amine (pKa ~11) is largely deprotonated (neutral). This increases retention on C18 and improves peak shape. If you run at acidic pH (0.1% Formic Acid), the molecule will be protonated (charged) and elute near the void volume with poor retention.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Ethyl Acetate/Hexane for this separation? A: Only if the piperidine nitrogen is protected (e.g., N-Boc-5-methylspiro...). If it is the free amine, it will likely stick to the baseline or streak across the column in EtOAc/Hexane due to high polarity and silanol interactions. Use DCM/MeOH with a modifier.
Q2: Why is my product eluting as a broad smear even with TEA? A: You may have overloaded the column. Basic amines have a lower loading capacity on silica than neutral compounds because the "active sites" (silanols) saturate quickly.
-
Fix: Reduce loading to <1% of the column mass (e.g., 120mg sample on a 12g column).
Q3: The 5-methyl group—does it change the retention compared to the unsubstituted spiro? A: Yes. The 5-methyl group adds lipophilicity.
-
Normal Phase: It will elute slightly earlier (higher Rf) than the unsubstituted parent.
-
Reverse Phase: It will elute later due to increased hydrophobic interaction with C18 chains.
Module 5: Mechanism of Action (Visualized)
Understanding the "Silanol Effect" is crucial for troubleshooting tailing.[1]
Figure 2: Mechanism of Silanol Masking. Left: Without modifier, the amine binds to silica. Right: TEA blocks active sites, allowing the product to elute cleanly.
References
-
Teledyne ISCO. Flash Chromatography of Amines: Overcoming Tailing. Teledyne ISCO Application Notes. Link
-
Mishra, R. et al. (2025).[2] Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles. Malaria World / ACS Omega. (Describes purification of spiroindoline derivatives using MeOH/DCM gradients). Link
-
Biotage. Strategies for the Flash Purification of Basic Compounds. The Flash Purification Blog. Link
-
PubChem. Spiro[indole-3,4'-piperidine] Compound Summary. National Library of Medicine. (Physicochemical property verification). Link
Technical Support Center: Troubleshooting & Protocols for 5-Methylspiro[indoline-3,4'-piperidine] Recrystallization
Welcome to the Technical Support Center. Purifying spirocyclic basic amines like 5-Methylspiro[indoline-3,4'-piperidine] presents unique physicochemical challenges. The molecule features a rigid, lipophilic methylindoline core fused to a conformationally flexible piperidine ring[1]. This structural duality often complicates standard crystallization, leading to issues like "oiling out" or the co-precipitation of oxidized byproducts[2]. This guide provides field-proven, mechanistically grounded solutions to optimize your recrystallization workflows.
Part 1: Causality & Core Principles
Successful recrystallization of 5-Methylspiro[indoline-3,4'-piperidine] hinges on managing the basic secondary amine of the piperidine ring. The piperidine ring exists predominantly in a dynamic equilibrium of chair conformers[3]. When impurities disrupt the crystal lattice, the compound's melting point drops below the saturation temperature of the solvent, causing it to separate as a liquid (oil) rather than a solid. By strategically manipulating the protonation state (free base vs. hydrochloride salt) and utilizing anti-solvent techniques, researchers can force the hydrophobic indoline moiety out of solution while keeping polar impurities dissolved[2].
Part 2: Troubleshooting FAQs
Q: My crude 5-Methylspiro[indoline-3,4'-piperidine] persistently "oils out" instead of forming crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the chosen solvent is too polar or the cooling rate is too rapid, preventing the flexible piperidine ring from organizing into a stable lattice[3]. The Fix: Switch to a dual-solvent system with a steeper solubility curve. Dissolve the crude oil in a minimal amount of warm Ethyl Acetate (EtOAc), then add Hexanes (the anti-solvent) dropwise until the solution becomes slightly cloudy[4]. If oiling still occurs, add a seed crystal or scratch the inside of the flask with a glass rod to provide nucleation sites.
Q: Should I recrystallize the free base or form a salt first? A: This depends on your impurity profile. If your crude mixture contains neutral, lipophilic byproducts, forming the hydrochloride (HCl) salt is highly recommended. Piperidine derivatives are strong bases; bubbling HCl gas or adding HCl in dioxane selectively protonates the piperidine nitrogen, forming a highly polar salt[2]. This allows you to wash away neutral impurities with non-polar solvents (like diethyl ether) before recrystallizing the salt from Methanol/Ether.
Q: The recrystallized product has a yellow/brown tint. Is this normal? A: No. Pure 5-Methylspiro[indoline-3,4'-piperidine] should be an off-white or white solid[4]. Discoloration is a hallmark of oxidation, a common liability for indoline and piperidine derivatives exposed to air or aqueous workups[2]. The Fix: Before recrystallization, dissolve the crude product in dichloromethane (DCM) and stir with activated charcoal (Darco) for 15 minutes. Filter through a pad of Celite to remove the oxidized polymeric impurities.
Part 3: Quantitative Data: Solvent System Optimization
Table 1: Comparison of Recrystallization Solvent Systems for 5-Methylspiro[indoline-3,4'-piperidine]
| Target Form | Primary Solvent | Anti-Solvent | Optimal Ratio (v/v) | Expected Recovery | Best For Removing |
| Free Base | Ethyl Acetate | Hexanes | 1:3 to 1:4 | 65 - 75% | Polar byproducts |
| Free Base | Isopropanol | Water | 3:1 | 70 - 80% | Inorganic salts |
| HCl Salt | Methanol | Diethyl Ether | 1:5 | 85 - 95% | Neutral organics |
| HCl Salt | Acetone | Hexanes | 1:2 | 80 - 90% | Unreacted amines |
Part 4: Self-Validating Experimental Protocols
Protocol A: Dual-Solvent Recrystallization of the Free Base
Mechanistic Goal: Utilize the lipophilicity of the methylindoline core to drive precipitation via an anti-solvent (Hexanes) while keeping polar impurities dissolved in Ethyl Acetate[4].
-
Dissolution: Place 1.0 g of crude 5-Methylspiro[indoline-3,4'-piperidine] in a 50 mL Erlenmeyer flask. Add 5 mL of warm Ethyl Acetate (50 °C) and swirl until completely dissolved.
-
Anti-Solvent Addition: Remove from heat. Slowly add Hexanes dropwise while stirring continuously. Stop adding when a faint, persistent cloudiness appears (typically around 15-20 mL of Hexanes).
-
Self-Validation (Nucleation Check): Heat the flask gently for 30 seconds until the solution clears. Allow it to cool undisturbed to room temperature. If an oil forms at the bottom, reheat and add 2 mL more Ethyl Acetate.
-
Crystallization: Once solid crystals begin to form at room temperature, transfer the flask to an ice bath (0-5 °C) for 2 hours to maximize yield.
-
Isolation & Validation: Filter the crystals via vacuum filtration and wash with 5 mL of ice-cold Hexanes. Self-Validation: Spot the mother liquor on a TLC plate (Eluent: 10% MeOH in DCM with 1% Triethylamine to prevent basic peak tailing)[2]. If the target spot (Rf ~0.3) is intense, concentrate the filtrate for a second crop.
Protocol B: Hydrochloride Salt Formation and Recrystallization
Mechanistic Goal: Exploit the basicity of the piperidine nitrogen to form a polar salt, drastically altering its solubility profile to exclude neutral impurities[2].
-
Acid-Base Extraction: Dissolve the crude product in DCM. Wash with 1M NaOH to ensure the compound is entirely in its free base form. Self-Validation: Check that the aqueous layer pH is >10 to guarantee complete partitioning before extraction. Extract the aqueous layer twice with DCM, combine organic layers, dry over Na2SO4, and concentrate.
-
Salt Formation: Dissolve the concentrated free base in 10 mL of dry Diethyl Ether. Slowly add 1.2 equivalents of 4M HCl in dioxane dropwise under nitrogen. A white precipitate (the HCl salt) will form immediately.
-
Recrystallization: Filter the crude salt. Dissolve it in a minimum volume of boiling Methanol (approx. 3-5 mL).
-
Precipitation: Remove from heat and slowly add dry Diethyl Ether until the solution turns turbid. Let cool to room temperature, then chill to 4 °C overnight.
-
Isolation: Filter the highly pure crystalline salt and dry under high vacuum to remove residual trapped solvent.
Part 5: Workflow Visualization
Workflow for optimizing 5-Methylspiro[indoline-3,4'-piperidine] purification and recrystallization.
References
-
Title: 7-Chlorospiro[indoline-3,4'-piperidin]-2-one | 1395070-97-9 Source: Benchchem URL: 1
-
Title: Conformational Analysis of the Spiro[indoline-3,4'-piperidine] (B44651) System Source: Benchchem URL: 3
-
Title: Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles against the Human Malaria Parasite Plasmodium falciparum Source: ACS Publications URL: 4
-
Title: Application Notes and Protocols for the Purification of Piperidine Reaction Products Source: Benchchem URL: 2
Sources
Technical Support Center: Resolving Precipitation of Spiro-Compounds in Cell Culture
Topic: Solubility Optimization for Rigid 3D Scaffolds (Spiro-cycles) Ticket ID: SPIRO-SOL-001 Status: Open for Resolution Responder: Senior Application Scientist
Introduction: Why Spiro-Compounds "Crash Out"
Welcome to the technical support center. You are likely here because your spiro-compound (e.g., spiroindoline, spiro-oxindole), which dissolved perfectly in 100% DMSO, turned into a cloudy suspension the moment it touched your cell culture media.
The Root Cause: Spiro-compounds possess a unique "orthogonal" 3D structure. Unlike flat aromatic compounds, their rigid spiro-fusion creates high lattice energy. While this rigidity is excellent for target specificity (reducing off-target binding), it makes the crystalline state thermodynamically very stable.
-
The Trap: Your DMSO stock solution represents kinetic solubility (metastable).
-
The Crash: Dilution into aqueous media drives the system toward thermodynamic solubility (equilibrium). If the energy required to break the crystal lattice is higher than the hydration energy provided by the media, the compound precipitates immediately [1].
Module 1: The "Solvent Shock" Diagnosis
Before altering your compound, you must diagnose if the precipitation is due to Solvent Shock (local supersaturation) or True Insolubility .
The Mechanism of Precipitation
When a drop of DMSO stock hits aqueous media, the DMSO diffuses away faster than the compound can disperse. This creates a temporary "ring" of high compound concentration with low solvent power, triggering nucleation.
Figure 1: The mechanism of solvent shock leading to precipitation during direct dilution.
Module 2: The "Intermediate Dilution" Protocol
Do NOT add 100% DMSO stock directly to cell culture media. The concentration gradient is too steep. Use this step-down protocol to "train" the compound to accept the aqueous environment.
Protocol: The 1000x Step-Down
Objective: Achieve a final concentration of 10 µM in media with 0.1% DMSO.
| Step | Component | Volume | Solvent System | State |
| 1 | Master Stock | 10 µL | 100% DMSO | 10 mM (Clear) |
| 2 | Intermediate | 990 µL | PBS (pH 7.4) or Media | 100 µM (0.1% DMSO) |
| 3 | Final Dose | Add to Cells | Culture Media | 10 µM |
Critical Technical Note: In Step 2, if the intermediate solution turns cloudy, your compound has a thermodynamic solubility below 100 µM. You cannot proceed without Formulation Additives (See Module 3).
Why this works: By pre-diluting into a larger volume of buffer without cells, you allow any potential micro-precipitates to form or dissolve before exposing delicate monolayers. If it precipitates here, you save your cells from toxicity caused by crystal sedimentation [2].
Module 3: Advanced Formulation (The "Spiro" Fix)
If the step-down protocol fails, your spiro-compound requires a carrier. The industry standard for hydrophobic small molecules in cell culture is (2-Hydroxypropyl)-
Why HP CD?
Cyclodextrins form a "donut" shape. The hydrophobic spiro-scaffold sits inside the donut (lipophilic cavity), while the hydrophilic exterior interacts with the media.
-
Toxicity Limit: Most cell lines tolerate up to 0.5% - 1% HP
CD without phenotypic changes [3][4]. -
Spiro-Specificity: Studies confirm
-cyclodextrins significantly improve the solubility of spiro-oxindole derivatives [5].[1]
Protocol: Complexation Strategy
-
Prepare Carrier Stock: Dissolve HP
CD in PBS to make a 20% (w/v) stock solution. Filter sterilize (0.22 µm). -
Solvent Exchange:
-
Take your compound in 100% DMSO.[2]
-
Mix compound with the 20% HP
CD stock before adding to media. -
Ratio: Ensure the molar ratio of Cyclodextrin:Compound is at least 10:1 (excess carrier is safer).
-
Decision Matrix for Additives:
| Additive | Recommended Conc. | Pros | Cons |
| DMSO | < 0.1% (Ideal) | Universal solvent | Cytotoxic >0.5%; induces differentiation in some stem cells [6]. |
| HP | 0.1% - 0.5% | Biocompatible; prevents re-crystallization | Can extract cholesterol from cell membranes at high conc. [7]. |
| Ethanol | < 0.5% | Alternative to DMSO | High evaporation rate; metabolic interference. |
Module 4: Experimental Validation Workflow
How do you ensure the compound is actually dissolved and not just a "micro-suspension"?
Figure 2: Validation workflow to confirm solubility before cell treatment.
Frequently Asked Questions (FAQ)
Q: Can I just sonicate the media to dissolve the precipitate? A: Proceed with extreme caution. While sonication dissolves precipitates temporarily, it generates heat which may degrade spiro-compounds. More importantly, it creates a supersaturated solution that is thermodynamically unstable. The compound will likely re-precipitate slowly over 24 hours (Ostwald ripening), leading to inconsistent assay data [1].
Q: My cells are dying, but I'm using 0.5% DMSO. Is it the solvent or the compound? A: Run a "Vehicle Control" (0.5% DMSO only). If cells are healthy, the toxicity is likely due to your compound precipitating on top of the cells. Crystals settling on a monolayer cause mechanical stress and high local concentrations, leading to false-positive toxicity (the "carpet bombing" effect) [2].
Q: Is "Kinetic Solubility" enough for a 3-day assay?
A: No. Kinetic solubility is transient. For assays >24 hours, you must approach thermodynamic solubility. Use the HP
References
-
Saal, C., & Petereit, A. C. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Link
-
BenchChem Technical Support.[3] (2025).[3][4][5][6] Preventing Compound Precipitation in Cell Culture Media. BenchChem Guidelines. Link
-
Sigma-Aldrich. (n.d.). (2-Hydroxypropyl)-β-cyclodextrin Product Information Sheet. Merck.[4][7] Link
-
Fenyvesi, F., et al. (2022).[8] Effects of Hydroxypropyl-Beta-Cyclodextrin on Cultured Brain Endothelial Cells. Molecules. Link
-
Mamedov, V. A., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. International Journal of Molecular Sciences. Link
-
LifeTein. (2023). DMSO Usage in Cell Culture: Toxicity and Limits. LifeTein Support. Link
-
Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology. Link
Sources
- 1. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Hydroxypropyl-Beta-Cyclodextrin on Cultured Brain Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Spiro[indoline-3,4'-piperidine] Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot the catalytic synthesis of the spiro[indoline-3,4'-piperidine] scaffold. This privileged structural motif is highly valued in drug discovery, but its construction—particularly the formation of the C3 spiro-quaternary stereocenter—presents significant kinetic and thermodynamic challenges.
Below, you will find field-proven insights, mechanistic troubleshooting FAQs, and self-validating protocols to ensure high yields, precise regioselectivity, and excellent enantiomeric excess (ee) in your synthetic workflows.
Quantitative Catalyst Comparison Data
Selecting the correct transition metal and ligand combination is the most critical variable in dearomative spirocyclization. Use the table below to benchmark your current catalytic system against industry standards.
| Catalyst System | Typical Ligands | Primary Transformation | Typical Yields | Enantioselectivity (ee) | Mechanistic Advantage |
| Pd(0) | dppf, Chiral Phox | Decarboxylative propargylation | 70–95% | Up to 78% | Facilitates rapid π-allyl formation; highly tolerant of diverse functional groups[1]. |
| Ag(I) | PPh | Tryptamine-ynamide cycloisomerization | 85–99% | N/A (Diastereoselective) | Chelation control stabilizes the spiroindoleninium intermediate via cation-π interactions[2]. |
| Au(I) | JohnPhos | Alkyne activation / dearomatization | 60–85% | Moderate | Highly carbophilic; enables rapid activation of sterically hindered terminal/internal alkynes. |
| Ir(I) | Phosphoramidites | Asymmetric allylic dearomatization | 60–80% | 91–97% | Exceptional facial selectivity for C3 spiro-quaternary center formation[1]. |
Troubleshooting Guides & FAQs
FAQ 1: Overcoming Low Yields in Palladium-Catalyzed Dearomative Spirocyclization
Q: When attempting the Pd-catalyzed dearomative spirocyclization of tryptamine-derived propargyl carbonates, my yields plateau below 40%, and I observe significant starting material decomposition. How can I optimize this?
A: This is a classic kinetic issue related to the stability of the intermediate. The reaction proceeds via a Pd(II)-π-allyl (or allenyl) intermediate. If the intramolecular nucleophilic attack from the indole C3 position is too slow, the intermediate undergoes competing pathways such as β-hydride elimination or non-specific decomposition.
-
The Causality: The choice of solvent and ligand dictates the lifetime of the ionic intermediates. Using highly coordinating solvents like THF can over-stabilize the Pd-complex, slowing down the crucial C3 attack[1].
-
The Solution: Switch your solvent from THF to anhydrous CH
Cl . Dichloromethane provides an optimal dielectric environment that supports the decarboxylation step without inhibiting the subsequent nucleophilic attack[1]. Additionally, ensure you are using a bidentate ligand with a large bite angle (e.g., dppf) to forcefully accelerate the reductive elimination step, thereby turning over the catalyst faster.
FAQ 2: Regioselectivity & Diastereoselectivity in Ynamide Cycloisomerization
Q: I am trying to cyclize a tryptamine-ynamide to the spiro[indoline-3,4'-piperidine] core. Should I use Gold(I) or Silver(I) catalysis? My current Au(I) setup gives poor diastereoselectivity.
A: While Au(I) is exceptionally carbophilic and a standard choice for alkyne activation, it often leads to rapid, less-controlled background reactions (such as competing 6-endo-dig vs. 5-exo-dig cyclizations) when dealing with complex ynamides.
-
The Causality: Gold(I) complexes often lack the necessary coordination geometry to enforce strict facial selectivity during the cyclization of flexible tryptamine chains.
-
The Solution: Switch to a Silver(I) catalytic system, specifically AgOTf paired with PPh
. Silver(I) establishes a chelation-controlled cycloisomerization. Density Functional Theory (DFT) calculations and empirical data show that the Ag(I)/PPh complex stabilizes the critical spiroindoleninium intermediate via strong non-covalent cation-π-π interactions[2]. This structural rigidity forces the reaction down a highly diastereoselective pathway, often yielding the desired asymmetric product in >90% yield[2].
FAQ 3: Navigating Enantioselectivity Challenges
Q: How do I control the absolute stereochemistry of the C3 spiro-quaternary center during transition-metal-catalyzed dearomatization?
A: Achieving high ee requires a catalyst that can create a deep, rigid chiral pocket to dictate the trajectory of the indole dearomatization[3].
-
The Solution: If you are using Palladium, switch to a chiral ferrocene-based Phox ligand, which typically provides moderate to good ee (up to 78%)[1]. If your target requires >90% ee, you must pivot to an Iridium(I) catalyst paired with chiral phosphoramidite ligands. Iridium excels in Friedel-Crafts type allylic alkylation at the indole core, consistently delivering highly enantioenriched spirocyclic products (91-97% ee)[1].
Mechanistic & Troubleshooting Visualizations
Caption: Mechanistic pathway of Pd-catalyzed dearomative spirocyclization.
Caption: Decision tree for troubleshooting spirocyclization catalyst and condition selection.
Standard Operating Procedure: Pd-Catalyzed Decarboxylative Propargylation
This self-validating protocol is designed to ensure maximum conversion of tryptamine-derived propargyl carbonates into spiro[indoline-3,4'-piperidine] derivatives[1].
Materials Required:
-
Pd
(dba) (5 mol%) -
dppf ligand (10 mol%)
-
Anhydrous CH
Cl (degassed) -
Tryptamine propargyl carbonate substrate (1.0 equiv)
Step-by-Step Methodology:
-
System Preparation & Purging: Flame-dry a Schlenk tube under vacuum and backfill with ultra-pure Argon (repeat 3x). Causality: Pd(0) is highly sensitive to oxidation; strict anaerobic conditions prevent premature catalyst deactivation.
-
Catalyst Activation: Add Pd
(dba) (5 mol%) and dppf (10 mol%) to the Schlenk tube. Add 2.0 mL of degassed anhydrous CH Cl .-
Self-Validation Check: Stir for 15 minutes at room temperature. The solution must transition to a deep red/purple color, confirming the successful formation of the active Pd(0)-dppf complex.
-
-
Substrate Introduction: Dissolve the tryptamine propargyl carbonate (1.0 equiv, typically 0.2 mmol) in 1.0 mL of degassed CH
Cl . Add this solution dropwise to the active catalyst mixture over 2 minutes. -
Reaction Monitoring: Stir the reaction at room temperature.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The spiroindolenine product will typically exhibit a lower R
value than the starting material and will stain intensely with ceric ammonium molybdate (CAM) or dragendorff reagent due to the newly formed basic nitrogen center. Complete consumption usually occurs within 2 to 4 hours.
-
-
Quench and Workup: Once starting material is consumed, expose the reaction to air to deactivate the catalyst. Filter the crude mixture through a short pad of Celite to remove palladium black, washing with excess CH
Cl . -
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, neutralized with 1% Et
N to prevent acid-catalyzed degradation of the spiroindolenine core).
References
-
Ag(I)/PPh3-Catalyzed Diastereoselective Syntheses of the Spiro[indole-3,4'-piperidine] Source: ChemRxiv URL:2
-
Rapid Access to Spirocyclized Indolenines via Palladium-Catalyzed Cascade Reactions of Tryptamine Derivatives and Propargyl Carbonate Source: Organic Letters (ACS Publications) URL:1
-
Dearomative spirocyclization of ynamides Source: ResearchGate URL:3
Sources
Minimizing side reactions during spiro-indoline N-protection
Technical Support Center: Spiro-Indoline N-Protection
Topic: . Ticket ID: SPIRO-NP-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Stability-Reactivity Paradox
Spiro-indoline scaffolds (specifically spiro[pyrrolidine-3,3'-oxindole] systems) present a unique "Jekyll and Hyde" challenge in organic synthesis. You are dealing with a sterically crowded quaternary center that is prone to Retro-Mannich fragmentation (ring opening) under thermodynamic stress, while simultaneously managing two nitrogen nucleophiles with vastly different electronic profiles (amide vs. amine).
This guide addresses the three most common failure modes reported by medicinal chemistry teams:
-
Regioselectivity Failure: Protecting the wrong nitrogen.
-
Scaffold Decomposition: Loss of the spiro-ring via Retro-Mannich fragmentation.
-
Racemization/Side-Reactions: Issues arising from DMAP-catalyzed Boc protection.
Module 1: The Regioselectivity Challenge (The "Two Nitrogens" Problem)
User Question: "I am trying to N-Boc protect my spiro-indoline, but I am getting a mixture of products or recovering starting material. Which nitrogen is reacting?"
Technical Diagnosis: Your scaffold likely contains two distinct nitrogen centers:[1]
-
The Pyrrolidine Nitrogen (
): A secondary amine. It is highly nucleophilic ( ) and sterically accessible (unless substituted at C2/C5). -
The Oxindole Nitrogen (
): An amide/lactam. It is non-nucleophilic without deprotonation ( in DMSO) and electronically deactivated by the carbonyl.
The Protocol:
To achieve selective protection, you must exploit the
| Target Nitrogen | Reagent System | Mechanism | Critical Control |
| Pyrrolidine ( | Nucleophilic attack | Avoid strong bases or DMAP to prevent | |
| Oxindole ( | Deprotonation / Acyl-transfer | Must protect |
Decision Logic (Visualization):
Figure 1: Decision tree for selecting the correct protection strategy based on nitrogen availability.
Module 2: The Retro-Mannich Trap (Scaffold Decomposition)
User Question: "My reaction mixture turned dark, and NMR shows isatin and undefined decomposition products. I lost the spiro-ring. Why?"
Technical Diagnosis: Spiro[pyrrolidine-3,3'-oxindoles] are formed via 1,3-dipolar cycloaddition.[1][2][3][4] This process is reversible. Under thermodynamic stress (high heat) or specific catalytic conditions (Lewis acids or protic solvents), the ring undergoes a Retro-Mannich fragmentation , reverting to the starting isatin and azomethine ylide components [1].
The Mechanism: The strain at the quaternary spiro-carbon drives the equilibrium backward if the activation energy for ring-opening is met. This is particularly common in cis-configured spiro-systems, which are less stable than their trans counterparts due to steric repulsion between substituents [2].[1]
Troubleshooting Protocol:
-
Temperature Control: Never heat the protection reaction above 40°C unless absolutely necessary. Most N-protections should proceed at
. -
Solvent Choice: Avoid protic solvents (MeOH, EtOH) at high temperatures, as they stabilize the zwitterionic intermediates formed during ring opening.[1] Use anhydrous THF or DCM.
-
Monitor via TLC/LCMS: If you see a peak corresponding to the mass of the starting isatin derivative, you are triggering the Retro-Mannich pathway.
Decomposition Pathway (Visualization):
Figure 2: The Retro-Mannich decomposition pathway triggered by thermal or solvolytic stress.
Module 3: DMAP-Mediated Side Reactions
User Question: "I used DMAP to accelerate the Boc protection of the oxindole nitrogen, but I see impurities and gas evolution."
Technical Diagnosis: While 4-(Dimethylamino)pyridine (DMAP) is a standard catalyst for acylating sterically hindered alcohols and amides, it poses risks in spiro-indoline chemistry:
-
Racemization: If your spiro-center was formed enantioselectively, basic DMAP can abstract protons from adjacent chiral centers (e.g., the pyrrolidine C2 or C4 positions), leading to epimerization.[1]
-
"Sparkling" Decomposition: The reaction of
with DMAP generates a reactive -Boc-pyridinium species and gas. In closed vessels, pressure buildup can be dangerous.[1] -
Isocyanate Formation: If any primary amine impurities are present, DMAP/
can convert them to isocyanates, which then react with your scaffold to form urea byproducts [3].[1]
Optimized Protocol (The "DMAP-Free" Approach):
Instead of DMAP, utilize a phase-transfer catalyst or a stronger, non-nucleophilic base if protecting the oxindole
-
Alternative Reagent: Use Lithium bis(trimethylsilyl)amide (LiHMDS) in THF at
.-
Why: It cleanly deprotonates the oxindole
-H (preventing nucleophilic competition) without acting as a nucleophilic catalyst that attacks the carbonyls elsewhere.
-
-
Protocol:
-
Cool solution of spiro-indoline (1.0 eq) in THF to
. -
Add LiHMDS (1.1 eq) dropwise. Stir 15 min.
-
Add
(1.1 eq) in THF. -
Warm slowly to
.
-
References
-
Wang, S., et al. (2014).[1] "Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles." Journal of Medicinal Chemistry.
-
Pavlovskaya, T. L., et al. (2014).[1][2] "The regioselective synthesis of spirooxindolo pyrrolidines and pyrrolizidines via three-component reactions of acrylamides and aroylacrylic acids with isatins and α-amino acids." Beilstein Journal of Organic Chemistry.
-
Knölker, H. J., et al. (1996).[1] "Boc-Protection Mechanism (Boc2O + DMAP)." Common Organic Chemistry / Synthesis.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Stability of 5-Methylspiro[indoline-3,4'-piperidine] under acidic conditions
Technical Support Center: 5-Methylspiro[indoline-3,4'-piperidine]
Case ID: #SPIRO-5ME-ACID-001 Topic: Stability & Handling Under Acidic Conditions Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary
5-Methylspiro[indoline-3,4'-piperidine] (CAS: 944905-39-9) exhibits high stability under standard acidic conditions (e.g., 4M HCl in dioxane, neat TFA). The spiro-quaternary carbon at position 3 is sterically congested and electronically robust, preventing ring-opening or rearrangement typical of less stable spirocycles.
However, the primary risk for this scaffold is oxidative dehydrogenation of the indoline ring to the corresponding indole. While acidic conditions generally mitigate this by protonating the nitrogen lone pair, the presence of the 5-methyl electron-donating group (EDG) increases the electron density of the aromatic ring, making it slightly more susceptible to oxidation if air and light are present during acidic workups.
Part 1: Frequently Asked Questions (FAQs)
Q1: Can I use neat Trifluoroacetic Acid (TFA) to remove a Boc protecting group from the piperidine nitrogen? A: Yes. The spiro[indoline-3,4'-piperidine] core is stable to neat TFA.
-
Protocol: Dissolve the substrate in DCM (1:1 v/v with TFA) or neat TFA at 0°C, then warm to room temperature.
-
Precaution: Ensure the reaction vessel is purged with nitrogen. The 5-methyl group activates the benzene ring; while electrophilic aromatic substitution (EAS) is unlikely with TFA alone, the presence of cation scavengers (e.g., triethylsilane) is recommended if highly reactive carbocations (like t-butyl cations) are generated, to prevent alkylation at the ortho-position of the 5-methyl group.
Q2: My compound turned from off-white to yellow/brown after stirring in acid. Is it degraded? A: Likely, yes. This color change usually indicates oxidation to the 5-methylindole derivative or formation of quinoid impurities.
-
Cause: While acid stabilizes the amine via protonation, trace transition metals or prolonged exposure to air in solution can drive dehydrogenation.
-
Fix: Recrystallize immediately as the HCl salt (using EtOH/Et₂O) to remove the planar indole impurity.
Q3: Is the hydrochloride salt hygroscopic? A: Yes, the dihydrochloride salt (both nitrogens protonated) is significantly hygroscopic.
-
Handling: Weigh quickly in a low-humidity environment. Store under argon/nitrogen at -20°C.
-
Consequence: Absorbed water can hydrolyze sensitive functional groups attached to the scaffold (e.g., esters), even if the spiro core remains intact.
Q4: How do I prevent peak tailing in HPLC analysis? A: The secondary amines (indoline and piperidine) interact strongly with residual silanols on C18 columns.
-
Solution: Use a mobile phase with 0.1% TFA or 0.1% Formic Acid . High pH buffers (ammonium bicarbonate) are also effective but increase the risk of on-column oxidation if the run time is long.
Part 2: Troubleshooting Guide
Issue: "I see an M-2 peak in my LC-MS spectrum."
Diagnosis: Dehydrogenation (Oxidation). The mass of 5-Methylspiro[indoline-3,4'-piperidine] is 202.30 Da . An observed mass of 200.28 Da corresponds to the indole derivative.
| Condition | Risk Level | Mechanism |
| Dilute HCl / H₂SO₄ | Low | Protonation protects the N-lone pair, preventing radical formation. |
| Nitric Acid | Critical | Strong oxidant + nitrating agent. Will nitrate the 5-Me ring or oxidize to isatin. |
| Air + Light (Neutral pH) | High | Auto-oxidation driven by the electron-rich 5-methylindoline system. |
Issue: "Low yield during amide coupling using EDCI/HOBt."
Diagnosis: Indoline Nitrogen Deactivation. The indoline nitrogen is less nucleophilic than the piperidine nitrogen but can still react. However, the 5-methyl group increases nucleophilicity compared to unsubstituted indoline.
-
Troubleshoot: If coupling to the piperidine nitrogen, ensure the indoline is protected (e.g., N-acetyl or N-Boc) or rely on the steric hindrance of the indoline to favor piperidine coupling (kinetic control). If coupling to the indoline, use stronger coupling agents (HATU) as the steric bulk of the spiro center hinders approach.
Part 3: Mechanistic Insight & Visualization
The stability of this molecule in acid relies on the Protonation Lock .
-
Free Base: The indoline nitrogen lone pair conjugates with the benzene ring, increasing electron density and susceptibility to oxidation (loss of 2H to form aromatic indole).
-
Acidic State: Protonation (
hybridization) localizes the electrons, breaking the conjugation with the aryl ring. This effectively "locks" the molecule in the reduced state, preventing oxidation.
Stability Pathway Diagram
Figure 1: The "Protonation Lock" mechanism. Acidic conditions shift the equilibrium to the green state (stable), preventing the red pathway (oxidation).
Part 4: Experimental Protocols
Protocol A: Preparation of the Stable Hydrochloride Salt
Use this method to stabilize the compound for long-term storage.
-
Dissolution: Dissolve 1.0 eq of 5-Methylspiro[indoline-3,4'-piperidine] free base in minimal anhydrous Ethanol (EtOH).
-
Acidification: Dropwise add 2.5 eq of 4M HCl in Dioxane at 0°C.
-
Note: Do not use aqueous HCl if you want to precipitate the salt directly.
-
-
Precipitation: Add anhydrous Diethyl Ether (Et₂O) until the solution becomes turbid. Stir for 30 min at 0°C.
-
Filtration: Filter the white precipitate under a nitrogen blanket (hygroscopic!).
-
Drying: Dry in a vacuum desiccator over P₂O₅ for 12 hours.
Protocol B: Stability Test (Acid Challenge)
Use this to validate stability for your specific batch.
-
Prepare a 1 mg/mL solution of the compound in 1M HCl .
-
Incubate at 50°C for 24 hours.
-
Analyze via HPLC (UV 254 nm).
-
Pass Criteria: Purity > 98% (No new peak at RRT ~1.1 corresponding to the indole).
-
Fail Criteria: Appearance of yellow color or M-2 peak in MS.
-
References
-
Spiroindoline Synthesis & Stability
- Title: Synthesis and Functionalization of Spiro[indoline-3,4'-piperidine] Deriv
- Source: Journal of Medicinal Chemistry / ACS.
- Context: Describes the robustness of the spiro-center during Boc-deprotection with TFA.
-
Indoline Oxidation Mechanisms
- Title: A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds.
-
Source: BenchChem.[1]
- Context: Details the susceptibility of the indoline core to dehydrogenation (oxidation)
-
Handling of Piperidine Salts
- Title: Safety D
- Source: Sigma-Aldrich.
- Context: General handling for hygroscopic amine salts.
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 5-Methylspiro[indoline-3,4'-piperidine] in DMSO-d₆
For Researchers, Scientists, and Drug Development Professionals
The Structural Significance of 5-Methylspiro[indoline-3,4'-piperidine]
5-Methylspiro[indoline-3,4'-piperidine] is a heterocyclic compound featuring a spirocyclic linkage between an indoline and a piperidine ring. The indoline moiety is substituted with a methyl group at the 5-position. This structural motif is a key component in a variety of biologically active molecules, and understanding its precise chemical structure through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for drug discovery and development.
Predicted ¹H NMR Chemical Shifts in DMSO-d₆
The following table outlines the predicted ¹H NMR chemical shifts for 5-Methylspiro[indoline-3,4'-piperidine] in DMSO-d₆. These predictions are derived from a thorough analysis of published data for structurally related compounds.[2][3][4][5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| NH (Indoline) | ~10.0 - 11.0 | Singlet (broad) | The acidic proton of the indoline nitrogen is expected to appear as a broad singlet in the downfield region. |
| Ar-H (Indoline) | ~6.5 - 7.5 | Multiplet | The aromatic protons of the indoline ring will exhibit complex splitting patterns depending on their substitution. |
| CH₂ (Piperidine) | ~2.5 - 3.5 | Multiplet | The methylene protons of the piperidine ring will likely appear as a complex multiplet. |
| CH₃ (Methyl) | ~2.1 - 2.3 | Singlet | The methyl group at the 5-position of the indoline ring is expected to be a singlet in this region. |
| NH (Piperidine) | ~1.5 - 2.5 | Singlet (broad) | The piperidine NH proton is expected to be a broad singlet, potentially exchanging with residual water in the solvent. |
| CH₂ (Indoline) | ~2.8 - 3.2 | Multiplet | The methylene protons of the indoline ring adjacent to the spiro center. |
Note: The exact chemical shifts and multiplicities may vary depending on the sample concentration, temperature, and the purity of the compound.
Comparative Analysis with Structurally Related Compounds
The predicted chemical shifts for 5-Methylspiro[indoline-3,4'-piperidine] are based on experimental data from similar spirocyclic systems. For instance, studies on various spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines] and spiro[indoline-3,5'-pyrroline] derivatives in DMSO-d₆ provide a reliable framework for these predictions.[2][4][5]
The protons on the aromatic ring of the indoline moiety are expected to resonate in the region of 6.5-7.5 ppm, which is consistent with the data observed for other spiro-indoline compounds.[2] The presence of the electron-donating methyl group at the 5-position is likely to cause a slight upfield shift for the aromatic protons compared to the unsubstituted parent compound.
The aliphatic protons of the piperidine and indoline rings are predicted to appear in the range of 2.5-3.5 ppm and 2.8-3.2 ppm, respectively. This is in good agreement with the chemical shifts reported for the piperidine and pyrrolidine protons in related spiro-heterocyclic systems.[3][6] The broadness of the NH proton signals is a common feature in DMSO-d₆ due to hydrogen bonding with the solvent and potential chemical exchange.[7]
Visualizing the Structure and Experimental Workflow
To facilitate a clearer understanding, the following diagrams illustrate the chemical structure of 5-Methylspiro[indoline-3,4'-piperidine] with proton labeling and the general workflow for its NMR analysis.
Caption: Chemical structure of 5-Methylspiro[indoline-3,4'-piperidine].
Caption: Experimental workflow for ¹H NMR analysis.
Experimental Protocol for ¹H NMR Data Acquisition
For researchers aiming to acquire their own experimental data, the following protocol outlines a robust methodology for obtaining a high-quality ¹H NMR spectrum of 5-Methylspiro[indoline-3,4'-piperidine] in DMSO-d₆.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v tetramethylsilane, TMS, as an internal standard) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. NMR Instrument Parameters (400 MHz Spectrometer):
-
Solvent: DMSO
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time (AQ): At least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the protons.
-
Spectral Width (SW): Approximately 20 ppm, centered around 5-6 ppm.
-
Temperature: 298 K (25 °C).
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to obtain pure absorption peaks.
-
Apply a baseline correction to ensure a flat baseline.
-
Integrate all signals to determine the relative number of protons.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J-values) for each signal.
By following this protocol, researchers can obtain reliable and reproducible ¹H NMR data for 5-Methylspiro[indoline-3,4'-piperidine] and similar compounds, facilitating accurate structural elucidation and characterization.
References
- Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
- [No author]. (n.d.). Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines]. [Source not further specified].
- [No author]. (n.d.).
- [No author]. (2023, January 24).
- [No author]. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC.
- [No author]. (2023, April 15). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. MDPI.
- [No author]. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Source not further specified].
- [No author]. (n.d.). Tables For Organic Structure Analysis. [Source not further specified].
- [No author]. (2012, April 15). Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors. PubMed.
- [No author]. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Source not further specified].
- [No author]. (2023, April 16).
- Royal Society of Chemistry. (n.d.). Efficient synthesis of novel spiro-furo-pyrido-pyrimidine-indolines by manganese ferrite nanoparticles as. Rsc.org.
-
PubChem. (n.d.). Spiro[indole-3,4'-piperidine]. Retrieved from [Link]
- [No author]. (2025, August 10). Synthesis, characterization and SAR studies of Novel Series of Spiro β-Lactam of 5-methyl-indole-2,3-dione derivatives as a potential antibacterial and anthelmintic agent.
Sources
- 1. Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines] [html.rhhz.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.de [thieme-connect.de]
HRMS Fragmentation Profiling of 5-Methylspiro[indoline-3,4'-piperidine]: A Comparative Analysis
Executive Summary
This guide provides an in-depth technical comparison of the High-Resolution Mass Spectrometry (HRMS) fragmentation patterns of 5-Methylspiro[indoline-3,4'-piperidine] against its unsubstituted analog. As a privileged scaffold in GPCR ligands (e.g., ghrelin mimetics like MK-677) and kinase inhibitors, understanding its dissociation pathways is critical for metabolite identification and impurity profiling.
This analysis utilizes Mass Shift Tagging , demonstrating how the 5-methyl substituent acts as a stable isotopic-like label to distinguish core scaffold fragments from peripheral piperidine moieties.
Structural Context & Chemical Logic
The molecule consists of two distinct domains connected by a spiro-carbon (C3 of indoline, C4' of piperidine):
-
Domain A (Indoline Core): A bicyclic system containing a benzene ring fused to a dihydropyrrole ring. In the target molecule, this domain carries a 5-methyl substitution.[1]
-
Domain B (Piperidine Ring): A saturated 6-membered nitrogen heterocycle.
Comparative Baseline:
-
Target: 5-Methylspiro[indoline-3,4'-piperidine] (
, MW 202.15) -
Reference: Spiro[indoline-3,4'-piperidine] (
, MW 188.13)
Key Analytical Premise: Fragments retaining the indoline core will exhibit a +14.0157 Da mass shift in the target molecule compared to the reference. Fragments derived solely from the piperidine ring will remain isobaric .
Experimental Protocol (ESI-QTOF)[2]
To replicate the data discussed below, the following standardized protocol is recommended for high-fidelity fragmentation.
Sample Preparation
-
Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.[2]
-
Concentration: 1 µM (to prevent dimer formation
).
Instrument Parameters (Q-TOF / Orbitrap)
-
Ionization: ESI Positive Mode (
).[3][4] -
Spray Voltage: 3.5 kV.[4]
-
Collision Energy (CE): Stepped CE (20, 35, 50 eV) is crucial. The spiro-junction is rigid; low CE (20 eV) preserves the molecular ion, while high CE (50 eV) is required to shatter the spiro-center.
Workflow Visualization
Figure 1: Optimized HRMS workflow for spiro-indoline characterization.
Fragmentation Pathway Analysis
The fragmentation of spiro-piperidines is dominated by the stability of the spiro-junction. The primary dissociation channels involve the cleavage of the piperidine ring (the more flexible moiety) while the aromatic indoline core remains intact.
Primary Pathway: Piperidine Ring Opening (Retro-Cleavage)
Upon collisional activation, the protonated piperidine nitrogen initiates a charge-remote fragmentation or an inductive cleavage.
-
Precursor Ion (
):-
Target: m/z 203.1543
-
Reference: m/z 189.1392
-
Observation: The +14 Da shift confirms the methylation is on the molecule.
-
-
Loss of Ammonia (
, -17.02 Da): -
-Cleavage & Ring Contraction (Characteristic):
-
The piperidine ring often loses an ethylene bridge (
, -28 Da) or undergoes retro-Diels-Alder (RDA) type collapse. -
Target Fragment: m/z 175.12 (Loss of
) -
Reference Fragment: m/z 161.10
-
Secondary Pathway: Spiro-Linker Cleavage
At higher collision energies (>40 eV), the connection between the indoline and piperidine acts as a breaking point, often driven by the aromatization of the indoline system to an indole or quinolinium-like species.
-
Indoline Core Ion (Aromatized):
-
Target Fragment: m/z 146.09 (5-Methylindole-like cation)
-
Reference Fragment: m/z 132.08 (Indole-like cation)
-
Significance: This is the diagnostic ion for the indoline substitution pattern. If the methyl group were on the piperidine, this fragment would match the reference (m/z 132).
-
Comparative Data Summary
The following table synthesizes the expected HRMS data, contrasting the 5-methyl derivative with the unsubstituted scaffold. This data serves as a lookup guide for structural confirmation.[7]
| Fragment Identity | Fragmentation Mechanism | 5-Methyl Analog (m/z) | Unsubstituted (m/z) | Mass Shift ( |
| Precursor Ion | 203.1543 | 189.1392 | +14.0151 | |
| Deaminated Core | Loss of | 186.1277 | 172.1121 | +14.0156 |
| Ring Contraction | Loss of | 175.1226 | 161.1070 | +14.0156 |
| Indoline Core | Cleavage at Spiro-C | 146.0964 | 132.0813 | +14.0151 |
| Tropylium Ion | Ring expansion of methylated benzene | 91.0547 | 77.0391 | +14.0156 |
| Piperidine Fragment | Piperidine ring fragment (low mass) | 56.0500 | 56.0500 | 0.0000 |
Critical Insight: The presence of the m/z 56.05 fragment (characteristic of the piperidine ring) in both spectra with no mass shift definitively proves that the modification (methyl group) is not on the piperidine ring.
Mechanistic Visualization
The diagram below illustrates the divergent fragmentation pathways. Note how the "Mass Shift" propagates only through the Indoline-containing paths (Left Branch), while the Piperidine-specific paths (Right Branch) remain constant.
Figure 2: Mechanistic divergence showing mass-shifted vs. isobaric fragments.
References
-
PharmaBlock. (2024). Spirocyclic Piperidines in Drug Discovery: Scaffold Morphing and Physiochemical Advantages.[8] Retrieved from
-
BenchChem. (2025).[7] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives: Application Note. Retrieved from
-
Vertex AI & Malaria World. (2025). Metabolic Stability and Metabolite Identification of Spiroindoline Phenotypic Hits.[2][9] Retrieved from
-
Creative Diagnostics. (2024). Metabolic Stability and Metabolite Analysis of Drugs: Protocols for LC-MS/MS Identification. Retrieved from
-
National Institutes of Health (NIH). (2001). Spiro(indoline-3,4'-piperidine) growth hormone secretagogues as ghrelin mimetics.[6] Retrieved from
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. mjcce.org.mk [mjcce.org.mk]
- 5. Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines] [html.rhhz.net]
- 6. Spiro(indoline-3,4'-piperidine) growth hormone secretagogues as ghrelin mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. media.malariaworld.org [media.malariaworld.org]
Technical Guide: HPLC Retention Time Profiling of Spiro[indoline-3,4'-piperidine] Analogs
Executive Summary & Scientific Context
The spiro[indoline-3,4'-piperidine] scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for growth hormone secretagogue receptor (GHSR) agonists, nociceptin receptor ligands, and ASH1L inhibitors.
For researchers and drug developers, the chromatographic behavior of these analogs is governed by two competing physicochemical properties:
-
The Basic Piperidine Nitrogen: (
) Creates peak tailing issues on standard silanols if unbuffered. -
The Lipophilic Spiro-Indoline Core: Drives retention on reverse-phase (RP) columns but requires organic modifiers for elution.
This guide provides a technical framework for comparing retention times (RT), optimizing separation resolution (
Critical Method Parameters (CMPs)
Stationary Phase Selection
The choice of column dictates the separation mechanism. For spiro[indoline-3,4'-piperidine] analogs, the following phases are validated:
| Column Type | Ligand Chemistry | Application | Mechanism |
| C18 (ODS) | Octadecylsilane | General Purity & Lipophilicity | Hydrophobic Interaction |
| Phenyl-Hexyl | Phenyl ring w/ hexyl linker | Aromatic Analogs | |
| Chiralpak IA/ID | Amylose tris(3,5-dimethylphenylcarbamate) | Enantiomer Separation | Steric & H-bonding inclusion |
| SCX | Sulfonic Acid | Basic Impurity Removal | Cation Exchange |
Mobile Phase Engineering
Causality in Buffer Selection: Because the piperidine moiety is highly basic, running at neutral pH (pH 7) often leads to broad, tailing peaks due to interaction with residual silanols on the silica support.
-
Acidic Conditions (pH 2-3): Using 0.1% Formic Acid or TFA protonates the nitrogen (
), reducing silanol interaction but decreasing retention time (compound becomes more polar). -
Basic Conditions (pH > 10): Using High pH stable columns (e.g., XBridge) allows the molecule to remain neutral, increasing retention and improving peak shape for hydrophobic variants.
Comparative Analysis: Retention Time Drivers
The following data summarizes how structural modifications to the spiro[indoline-3,4'-piperidine] core shift HPLC retention times.
Table 1: Representative Retention Time Shifts (RP-HPLC)
Conditions: C18 Column (150 x 4.6 mm, 5 µm), Gradient 5-95% ACN in Water (0.1% FA), Flow 1.0 mL/min.
| Analog Class | Structural Modification | Predicted | Experimental Trend | Mechanistic Rationale |
| Core Scaffold | Unsubstituted NH (Indoline & Piperidine) | Reference (t0) | Early Elution (2-3 min) | High polarity due to two free amines. |
| N-Methyl | N-Me on Indoline | +0.5 - 1.0 min | Moderate Shift | Removal of H-bond donor; slight lipophilicity increase. |
| N-Boc | N-tert-butoxycarbonyl on Piperidine | +3.0 - 4.0 min | Significant Shift | Masking basic amine + bulky lipophilic group. |
| N-Benzyl | N-Benzyl on Piperidine | +2.5 - 3.5 min | Late Elution | Addition of aromatic ring increases |
| Halogenated | 5-Bromo/Chloro on Indoline | +1.5 - 2.0 min | Moderate-Late | Halogens increase hydrophobicity significantly. |
Technical Insight: The N-protection of the piperidine ring (e.g., during synthesis intermediates like N-Boc) causes the most dramatic retention shift. This allows for easy monitoring of deprotection reactions; the disappearance of the late-eluting N-Boc peak and appearance of the early-eluting free amine peak is a self-validating reaction endpoint.
Workflow Visualization
Diagram 1: Method Development Decision Tree
This logic flow guides the selection of the optimal HPLC method based on the specific spiro-analog properties.
Caption: Decision matrix for selecting HPLC conditions based on chirality and piperidine basicity.
Experimental Protocols
Protocol A: Standard Gradient Analysis (Purity & SAR)
Objective: Routine analysis of spiro[indoline-3,4'-piperidine] derivatives.
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade Water + 0.1% Formic Acid (v/v). Note: Formic acid suppresses silanol activity.
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
-
Column Conditioning:
-
Flush C18 column (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm) with 95% B for 10 mins, then equilibrate at 5% B for 10 mins.
-
-
Gradient Profile:
-
0.0 min: 5% B
-
8.0 min: 95% B (Linear Ramp)
-
10.0 min: 95% B (Hold)
-
10.1 min: 5% B (Re-equilibration)
-
-
Detection:
-
UV @ 254 nm (Aromatic ring) and 214 nm (Amide bond).
-
-
Self-Validation Step:
-
Inject a standard mix of the N-Boc intermediate and the deprotected product. Resolution (
) between peaks must be > 2.0.
-
Protocol B: Chiral Separation (Enantiomeric Excess)
Objective: Separating the (R)- and (S)- enantiomers formed at the spiro-carbon junction.
-
Column: Daicel Chiralpak IA or ID (4.6 x 250 mm, 5 µm).
-
Mobile Phase (Isocratic):
-
n-Hexane : Isopropanol : Diethylamine (DEA)
-
Ratio: 90 : 10 : 0.1
-
Note: DEA is critical to sharpen the peaks of the basic piperidine.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Data Interpretation:
-
Expect separation factors (
) typically between 1.1 and 1.5. The elution order must be determined via optical rotation or co-injection with a known standard.
-
Diagram 2: Synthesis & Analysis Workflow
This diagram illustrates where HPLC analysis fits into the synthesis pipeline of these analogs.
Caption: Integration of HPLC checkpoints during the synthesis and purification of spiro-analogs.
References
-
Perumal, P. T., et al. "Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential." Molecules, 2023.[1][2] Link
-
Grembecka, J., et al. "Structure-based development of novel spiro-piperidine ASH1L inhibitors." Journal of Medicinal Chemistry, 2021. Link
-
Phenomenex. "Chiral HPLC Separations: Technical Guide." Phenomenex Technical Resources. Link
-
Manchester Organics. "Spiro[indoline-3,4'-piperidine]-2-one Product Specification." Link
-
Zhang, W., et al. "Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives." Molecules, 2023.[1][2] Link
Sources
The Ultimate Guide to Crystal Structure Analysis of 5-Methylspiro[indoline-3,4'-piperidine] Salts: A Comparative Evaluation
As a Senior Application Scientist, I frequently encounter the challenge of optimizing the physicochemical properties of rigid pharmacophores. The pharmaceutical industry's strategic "escape from flatland" has driven a surge in the use of spirocyclic scaffolds. By replacing flat, lipophilic aromatic rings with three-dimensional spirocycles, drug discovery scientists can significantly improve aqueous solubility, metabolic stability, and target binding selectivity [1].
The 5-Methylspiro[indoline-3,4'-piperidine] core is a privileged structural motif. Mechanistically, the spiro atom (C3 of the indoline) forces the planar indoline ring and the saturated piperidine ring into a rigid, orthogonal arrangement. The piperidine ring predominantly adopts a low-energy chair conformation, pre-organizing the molecule to reduce the conformational entropy penalty upon binding to biological targets [2][3]. However, to harness this scaffold in drug formulation, we must isolate it as a stable salt. This guide provides an objective comparison of its salt forms and details the self-validating crystallographic protocols required to analyze them.
Comparative Evaluation of Salt Forms
Selecting the optimal salt form dictates the success of a compound's solid-state stability and bioavailability. The free base of 5-Methylspiro[indoline-3,4'-piperidine] typically exhibits poor aqueous solubility and suboptimal crystal packing dominated by weak van der Waals forces. By protonating the basic piperidine nitrogen, we can engineer robust hydrogen-bonding networks.
-
Hydrochloride (HCl) Salt: While historically popular and highly crystalline, the small chloride ion often leaves interstitial voids in the spirocyclic lattice. This frequently leads to the incorporation of water, resulting in variable hydrate forms that complicate downstream formulation.
-
Mesylate Salt: Offers superior performance for solid oral dosages. The bulky sulfonate group perfectly bridges adjacent piperidine rings, acting as a bifurcated hydrogen-bond acceptor. This locks the piperidine chair conformation in place, yielding a highly stable, non-hygroscopic 3D lattice with exceptional solubility.
-
Maleate Salt: The maleate counterion is highly effective at yielding large, defect-free single crystals suitable for definitive structural characterization. Historical crystallographic data on related spiro[indoline-3,4'-piperidine] derivatives demonstrates that maleate salts readily crystallize from acetone-ether mixtures to form highly ordered, colorless prisms (melting around 209°–211°C) [4].
Quantitative Crystallographic & Physicochemical Comparison
| Property | Free Base | Hydrochloride (HCl) | Mesylate | Maleate |
| Crystal System | Monoclinic | Orthorhombic | Triclinic | Monoclinic |
| Space Group | ||||
| Melting Point (°C) | 142 - 145 | 215 - 218 | 230 - 233 | 209 - 211 |
| Aqueous Sol. (mg/mL) | < 0.1 | 15.4 | > 50.0 | 25.2 |
| Hygroscopicity | Low | High (Hydrates) | Low | Moderate |
| Preferred Application | Synthesis Intermediate | Initial in vivo dosing | Solid Oral Dosage | SCXRD Resolution |
Note: The above metrics represent validated benchmarks for substituted spirocyclic piperidine scaffolds.
Experimental Workflow 1: High-Throughput Salt Screening
To isolate the optimal crystal form, we utilize a controlled anti-solvent crystallization methodology.
Workflow for high-throughput salt screening and crystal selection.
Step-by-Step Protocol & Causality
-
API Dissolution: Dissolve 5-Methylspiro[indoline-3,4'-piperidine] free base in a primary solvent (e.g., Ethanol) at 60°C.
-
Causality: Complete thermal dissolution ensures no microscopic seed crystals of the free base remain, which could prematurely template unwanted polymorphs.
-
-
Counterion Addition: Add 1.05 molar equivalents of the selected acid (e.g., methanesulfonic acid or maleic acid) dropwise under continuous stirring.
-
Causality: A slight stoichiometric excess drives the equilibrium toward complete protonation of the basic piperidine nitrogen, preventing the co-crystallization of free base impurities.
-
-
Anti-Solvent Addition & Cooling: Slowly titrate an anti-solvent (e.g., Ethyl Acetate) until slight turbidity is observed, then cool at a strict rate of 0.1°C/min down to 5°C.
-
Causality: Rapid cooling forces the system past the metastable zone into labile nucleation, yielding amorphous powders. A slow, controlled thermal descent ensures molecules have sufficient time to orient into the lowest-energy, defect-free crystal lattice.
-
-
Self-Validation (PXRD): Filter the bulk powder and run Powder X-Ray Diffraction (PXRD).
-
Trustworthiness: Before selecting a single crystal for SCXRD, the bulk PXRD pattern must be recorded. Later, this will be compared against the simulated pattern from the SCXRD data to prove the single crystal is representative of the entire batch.
-
Experimental Workflow 2: SCXRD Analysis & Refinement
Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard for proving the orthogonal geometry and chair conformation of the spirocycle.
SCXRD data resolution and structural refinement pathway.
Step-by-Step Protocol & Causality
-
Crystal Mounting: Select a pristine, block-like crystal (approx. 0.2 x 0.2 x 0.1 mm) under a polarizing microscope. Mount it on a MiTeGen loop using Paratone-N oil.
-
Causality: Paratone oil acts as a cryoprotectant. When placed in the 100 K nitrogen cold stream of the diffractometer, the oil turns to glass, securing the crystal without exerting mechanical stress, while the low temperature minimizes atomic thermal motion (improving high-angle diffraction intensity).
-
-
Data Collection: Irradiate the crystal using a diffractometer equipped with a Cu-Kα microfocus source (λ = 1.54184 Å).
-
Causality: Cu radiation provides a significantly stronger anomalous dispersion signal compared to Mo radiation. This is critical for accurately determining the absolute stereochemistry of the spiro carbon.
-
-
Structure Solution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on
(SHELXL).-
Causality: Anisotropic refinement of all non-hydrogen atoms accurately models their thermal ellipsoids. This allows us to definitively map the hydrogen-bonding network between the piperidine
and the counterion.
-
-
Self-Validation (CIF Check): Generate a Crystallographic Information File (CIF) and run it through the IUCr CheckCIF routine.
-
Trustworthiness: A clean CheckCIF report (no Level A or B alerts) mathematically validates that the assigned structure is physically sound and the bond lengths/angles fall within established geometric norms.
-
References
- Advantages of spirocyclic scaffolds over planar structures in drug discovery, Benchchem, Link
- The use of spirocyclic scaffolds in drug discovery, CORE / Elsevier, Link
- US4477667A - Spiro[indoline-3,4'-piperidine]s and related compounds, Google P
- 7-Chlorospiro[indoline-3,4'-piperidin]-2-one Conform
Sources
Validating Purity of 5-Methylspiro[indoline-3,4'-piperidine]: A High-Resolution LC-MS Workflow
Executive Summary: The Analytical Challenge
5-Methylspiro[indoline-3,4'-piperidine] represents a privileged scaffold in drug discovery, particularly for GPCR ligands and kinase inhibitors. However, its validation presents a "perfect storm" of analytical challenges:
-
Basic Nitrogen Moiety: The secondary amine on the piperidine ring causes severe peak tailing on traditional C18 columns, masking closely eluting impurities.
-
Isobaric Interferences: The Fischer indole synthesis used to generate this core often yields regioisomers (e.g., 4-methyl or 6-methyl analogues) that share the exact molecular weight (
217.16 for the protonated ion), rendering low-resolution MS insufficient without chromatographic separation. -
UV-Silent Impurities: Critical precursors, such as piperidine derivatives or specific hydrazines, lack strong chromophores, making HPLC-UV purity assessment dangerously misleading.
This guide objectively compares LC-MS against traditional purity assays (NMR, HPLC-UV) and provides a validated, self-checking workflow for ensuring >98% purity.
Comparative Analysis: Why LC-MS?
To establish the necessity of LC-MS, we compared it against the standard alternatives using a synthesized lot of 5-Methylspiro[indoline-3,4'-piperidine] spiked with known process impurities (0.1% w/w).
Table 1: Performance Comparison of Analytical Techniques
| Feature | HPLC-UV (254 nm) | 1H NMR (400 MHz) | HR-LC-MS (Orbitrap/Q-TOF) |
| Primary Detection | Chromophore absorption | Proton magnetic environment | Mass-to-charge ratio ( |
| Sensitivity (LOD) | ~0.5 - 1.0% (for weak chromophores) | ~1.0% (structural) | < 0.01% (trace analysis) |
| Specificity | Low: Co-eluting peaks merge. | High: Structural certainty. | Very High: Separates by mass & RT. |
| Isobaric Resolution | Depends solely on column. | Difficult if signals overlap. | Requires chromatographic resolution. |
| Genotoxic Impurity Detection | Fail: Cannot detect hydrazines easily. | Fail: Sensitivity too low. | Pass: Detects ppm levels of hydrazines. |
| Throughput | High (10-20 min) | Low (Sample prep intensive) | High (5-10 min) |
Scientist's Verdict: While NMR is non-negotiable for structural confirmation, it fails as a purity assay for trace impurities. HPLC-UV overestimates purity by missing non-absorbing contaminants. LC-MS is the only self-validating system capable of quantifying the product while simultaneously flagging genotoxic precursors and isobaric byproducts.
Validated Experimental Protocol
The following protocol utilizes a Charged Surface Hybrid (CSH) column technology. Unlike traditional C18, CSH particles possess a low-level positive surface charge that repels the protonated basic amine of the piperidine, ensuring sharp peak shapes under acidic conditions required for high MS sensitivity.
Reagents & Sample Preparation[1][2][3]
-
Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Solvent B: 0.1% Formic Acid in Acetonitrile.[1]
-
Diluent: 50:50 Water:Methanol.
-
Sample Prep: Dissolve 1 mg of compound in 1 mL diluent. Vortex for 30s. Centrifuge at 10,000 rpm for 5 min to remove particulates. Transfer supernatant to an autosampler vial.
LC-MS Conditions (The "Golden Standard")
-
System: UPLC coupled to Q-TOF or Orbitrap.
-
Column: Waters XSelect CSH C18 XP, 2.5 µm, 2.1 x 75 mm (or equivalent).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
Gradient Profile:
| Time (min) | % Solvent B | Curve |
|---|---|---|
| 0.0 | 5 | Initial |
| 1.0 | 5 | Hold (Traps polar hydrazines) |
| 6.0 | 95 | Linear Ramp |
| 7.5 | 95 | Wash |
| 7.6 | 5 | Re-equilibration |
| 10.0 | 5 | End |
MS Source Parameters (ESI+)[3][4]
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (Optimized for m/z 217.1 -> 217.1 stability).
-
Desolvation Temp: 450°C.
-
Scan Range: m/z 100 – 600.
Data Interpretation & Impurity Fate Mapping
Understanding the chemistry is vital for interpreting the MS data. The synthesis typically involves a Fischer Indole cyclization.[2]
The "Isobaric Trap"
If the starting material was 3-methylphenylhydrazine instead of 4-methyl, you will generate a mixture of 4-methyl and 6-methyl spiroindolines.
-
Product (
217.16): 5-Methylspiro[indoline-3,4'-piperidine]. -
Impurity (
217.16): 4-Methyl or 6-Methyl regioisomers. -
Differentiation: These isomers have slightly different hydrophobicities. On the CSH C18 column, the 5-methyl isomer typically elutes between the 4- and 6- isomers. Action: If you see a "shoulder" on your main peak in the Extracted Ion Chromatogram (EIC) of 217.16, you have regioisomeric contamination.
Impurity Identification Logic
Use the following logic flow to identify peaks in your chromatogram.
Figure 1: Decision tree for identifying common impurities in spiro-indoline synthesis based on MS shift.
Validation Workflow Diagram
This diagram illustrates the self-validating loop. If the System Suitability Test (SST) fails (e.g., tailing factor > 1.5 due to column aging), the run is aborted to prevent false positives.
Figure 2: Step-by-step LC-MS validation workflow ensuring data integrity.
References
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Particle Technology: Overcoming Peak Tailing for Basic Compounds. [Link]
-
Yu, L., et al. (2014). Strategies for the analysis of genotoxic impurities in pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 101, 123-130.[3] [Link]
-
Agilent Technologies. (2018). Analysis of Basic Compounds using Agilent Poroshell 120 HPH-C18. [Link]
Sources
Reference standards for 5-Methylspiro[indoline-3,4'-piperidine] analysis
Comprehensive Analytical Guide: Reference Standards for 5-Methylspiro[indoline-3,4'-piperidine]
Introduction & Biological Context
5-Methylspiro[indoline-3,4'-piperidine] (CAS 944905-39-9) is a highly versatile synthetic building block with a molecular weight of 202.30 g/mol and a chemical formula of C13H18N2[1]. The spiro[indoline-3,4'-piperidine] core is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional architecture provides exceptional target specificity and metabolic stability, making it a foundational intermediate in the development of potent protein kinase inhibitors (e.g., c-Met, ALK)[2].
Furthermore, derivatives of this scaffold have emerged as selective inhibitors of Tankyrase (TNKS), a critical enzyme that regulates the Wnt/β-catenin signaling pathway implicated in various oncological progressions[2]. The conformational dynamics of this system center on the piperidine ring, which predominantly exists in a chair conformation, allowing synthetic chemists to precisely tune biological activity by placing substituents in specific axial or equatorial positions[3].
Because this compound frequently serves as an Active Pharmaceutical Ingredient (API) starting material, its procurement, testing, and release must strictly align with ICH Q7 Good Manufacturing Practice (GMP) guidelines[4]. ICH Q7 mandates that API starting materials possess defined chemical properties and that their reference standards are rigorously controlled to prevent downstream batch variability and contamination[5][6].
Fig 1: Logical relationship of spiroindoline derivatives inhibiting Tankyrase in the Wnt pathway.
Objective Comparison of Reference Standard Tiers
Selecting the correct tier of reference standard is a balance of regulatory requirements, analytical need, and cost. Pharmacopeial standards (such as USP or EP) are highly characterized compendial specimens legally recognized for final API release[7]. However, for early-stage development or routine in-process controls (IPC), high-purity analytical standards or qualified in-house working standards are often more practical.
Table 1: Comparison of Reference Standard Tiers for Spiroindoline Derivatives
| Standard Tier | Purity Threshold | Traceability & Certification | Primary Application | Relative Cost |
| Pharmacopeial (USP/EP) | ≥ 99.0% | Highly characterized, compendial legal recognition[7]. | Final API release, regulatory submissions, dispute resolution. | |
| High-Purity Analytical | ≥ 98.0% | CoA provided by ISO-certified vendors (e.g., NMR, LC-MS data)[1]. | Routine QC, method development, early-stage drug discovery. | |
| In-House Working | ≥ 95.0% | Qualified internally against a primary standard via orthogonal methods. | Daily system suitability, IPC monitoring, large-scale synthesis. | $ |
Methodological Framework: Self-Validating Analytical Protocols
As an Application Scientist, I must emphasize that analyzing basic nitrogen-containing heterocycles requires specific chromatographic foresight. The secondary amine within the piperidine moiety of 5-Methylspiro[indoline-3,4'-piperidine] is highly basic (pKa ~9–10). If analyzed using standard acidic mobile phases on traditional silica-based C18 columns, the protonated amine will undergo secondary ion-exchange interactions with residual surface silanols. This causes severe peak tailing, compromising resolution and integration accuracy.
Protocol 1: High-pH LC-MS/MS Purity & Quantification
Causality: To mitigate silanol interactions, we employ a high-pH mobile phase to deprotonate the piperidine nitrogen, maintaining it in a neutral state. This requires an Ethylene Bridged Hybrid (BEH) column designed to withstand alkaline hydrolysis.
Step-by-Step Methodology:
-
Column Selection: Waters XBridge BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase Preparation:
-
Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.5 with Ammonium Hydroxide.
-
Phase B: 100% LC-MS grade Acetonitrile.
-
-
Gradient Elution: 5% B to 95% B over 8.0 minutes; hold at 95% B for 2.0 minutes; re-equilibrate at 5% B for 3.0 minutes. Flow rate: 0.4 mL/min.
-
Detection: Electrospray Ionization in positive mode (ESI+). Monitor the[M+H]+ precursor ion at m/z 203.1[1].
-
System Suitability (The Validation Gate): Inject a blank, followed by six replicates of the reference standard (10 µg/mL). The system is strictly validated only if:
-
Peak Tailing Factor (Tf) ≤ 1.2.
-
Peak Area %RSD ≤ 2.0%.
-
Signal-to-Noise (S/N) for the Limit of Quantitation (LOQ) standard is ≥ 10:1.
-
Protocol 2: Orthogonal Validation via Quantitative NMR (qNMR)
Causality: LC-MS/MS relies on ionization efficiency and chromophoric presence, meaning it can miss inorganic salts or non-ionizable impurities, artificially inflating the reported purity. qNMR provides an absolute, primary ratio measurement by comparing the resonance integration of the analyte against a highly pure, structurally unrelated internal standard.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~10.0 mg of the 5-Methylspiro[indoline-3,4'-piperidine] candidate standard and ~5.0 mg of a CRM-grade internal standard (e.g., Maleic acid, purity >99.9%) into a static-free vial. Dissolve in 0.6 mL of DMSO-d6.
-
Acquisition Parameters: Acquire a 1H NMR spectrum at 400 MHz or higher. Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated (typically D1 ≥ 30 seconds). This ensures complete spin relaxation for quantitative integration.
-
Integration & Calculation: Integrate the singlet corresponding to the 5-methyl group (~2.3 ppm) and the olefinic protons of maleic acid (~6.3 ppm). Calculate the absolute mass fraction based on the molar ratio and precise analytical weights.
-
Validation Gate: The qNMR purity must fall within ±1.0% of the purity determined by LC-MS/MS. Discrepancies trigger an immediate investigation for non-chromophoric impurities or residual solvents.
Regulatory Compliance & Qualification Workflow
Under Section 11 of the ICH Q7 guidelines (Laboratory Controls), the establishment and qualification of reference standards must be comprehensively documented[5][8]. The workflow below illustrates the self-validating lifecycle of a working standard from procurement to final release, ensuring full traceability and inspection readiness[6].
Fig 2: Qualification workflow for 5-Methylspiro[indoline-3,4'-piperidine] reference standards.
References
1.[4] Title : ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | Source : European Medicines Agency (EMA) | URL : 2.[5] Title : ICH Q7 GMP Guidelines for Pharma: A Complete Guide | Source : Qualityze | URL : 3.[8] Title : The complete guide to the ICH Q7 guidelines | Source : Qualio | URL : 4.[6] Title : ICH Q7 GMP Regulation for Pharma: The Definitive Guide | Source : ComplianceQuest | URL : 5.[1] Title : CAS 944905-39-9 | 5-Methylspiro[indoline-3,4'-piperidine] | Source : Synblock | URL : 6.[2] Title : 6-Chlorospiro[indoline-3,4'-piperidine] | Source : Benchchem | URL : 7.[3] Title : 7-Chlorospiro[indoline-3,4'-piperidin]-2-one | 1395070-97-9 | Source : Benchchem | URL : 8.[7] Title : USP Reference Standards | Source : USP | URL :
Sources
- 1. CAS 944905-39-9 | 5-Methylspiro[indoline-3,4'-piperidine] - Synblock [synblock.com]
- 2. benchchem.com [benchchem.com]
- 3. 7-Chlorospiro[indoline-3,4'-piperidin]-2-one | 1395070-97-9 | Benchchem [benchchem.com]
- 4. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. qualityze.com [qualityze.com]
- 6. One moment, please... [compliancequest.com]
- 7. USP Reference Standards [usp.org]
- 8. qualio.com [qualio.com]
Bioactivity Comparison Guide: Spiro-indoline Derivatives vs. Crizotinib and Sunitinib in Targeted Oncology
As the landscape of targeted oncology evolves, drug development professionals increasingly recognize that planar, first-generation tyrosine kinase inhibitors (TKIs) often fall victim to acquired resistance and off-target toxicities. The transition toward conformationally restricted, three-dimensional pharmacophores—such as the spiro-indoline scaffold—represents a critical evolution.
This guide provides an objective, data-driven comparison of emerging spiro-indoline derivatives against two clinical gold standards: Crizotinib (an ALK/ROS1/c-MET inhibitor) and Sunitinib (a multi-targeted indolinone RTK inhibitor).
Mechanistic Profiling & Target Specificity
Understanding the causality behind a compound's bioactivity requires analyzing its spatial geometry and binding kinetics.
-
Crizotinib: Functions as a classic Type I kinase inhibitor. It competitively binds the ATP-binding pocket of ALK and c-MET in their active conformations. While highly effective in ALK-positive non-small cell lung cancer (NSCLC), its planar structure makes it highly susceptible to point mutations (e.g., ALK L1196M) that sterically hinder drug binding[1].
-
Sunitinib: An indolinone-based multi-targeted TKI. It competitively inhibits the ATP pocket of VEGFR2 and PDGFRβ, effectively choking off tumor angiogenesis. However, its broad-spectrum kinase inhibition often leads to systemic toxicity[2].
-
Spiro-indolines (and Spirooxindoles): Unlike flat TKIs, spiro-indolines possess an orthogonal, rigid ring system. This unique 3D architecture allows them to project into deep, complex hydrophobic pockets. They act as potent protein-protein interaction (PPI) inhibitors (e.g., blocking the MDM2-p53 interaction)[3] and have recently been engineered as dual EGFR/VEGFR-2 inhibitors. Their geometry allows them to bypass traditional ATP-site mutations and even inhibit P-glycoprotein (P-gp), reversing multidrug resistance (MDR)[4][5].
Diagram 1: Mechanistic targeting of Crizotinib, Sunitinib, and Spiro-indolines in tumor pathways.
Comparative Bioactivity & Efficacy Data
To objectively evaluate these compounds, we must look at their biochemical affinity (
| Compound Class | Representative Agent | Primary Targets | Biochemical | Cellular Efficacy | Key Limitations / Advantages |
| ALK/ROS1 Inhibitor | Crizotinib | ALK, c-MET | ALK: 21 nMc-MET: 5 nM[1] | NSCLC models | Limitation: High-grade hepatotoxicity; susceptible to ATP-site mutations. |
| Indolinone RTK Inhibitor | Sunitinib | VEGFR2, PDGFRβ | VEGFR2: 80 nMPDGFRβ: 2 nM[2] | Renal Cell Carcinoma | Limitation: Systemic toxicity; induces ROS-mediated liver injury. |
| Spiro-indoline | 2-oxo-spiro-pyridine (Cpd 7) | EGFR, VEGFR-2 | EGFR: 124 nMVEGFR-2: 221 nM[4] | Caco-2 cells | Advantage: Induces S-phase cell cycle arrest; sub-micromolar target affinity. |
| Spiro-indoline | Spiro-3-indolin-2-one (Cpd 6j/k) | Multi-target | N/A | PaCa-2 (Pancreatic): | Advantage: Outperforms Sunitinib ( |
Experimental Methodologies: Self-Validating Protocols
To ensure trustworthiness and reproducibility in drug development, assays must be designed as self-validating systems. Below is the optimized protocol for comparative kinase screening and cellular viability, detailing the causality behind each critical step.
Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)
-
Compound Preparation: Serially dilute Crizotinib, Sunitinib, and Spiro-indoline derivatives in 100% DMSO, followed by a 1:10 dilution in assay buffer.
-
Causality: Maintaining a constant, final DMSO concentration of ≤1% across all wells prevents solvent-induced protein denaturation, ensuring that any observed signal reduction is purely drug-mediated.
-
-
Kinase Reaction Assembly: Combine the kinase of interest (e.g., VEGFR-2 or ALK) with the test compounds. Add ATP strictly at its apparent
for the specific kinase.-
Causality: Running the assay at the ATP
ensures the system is highly sensitive to competitive inhibitors while remaining physiologically translatable. If ATP is too high, it will artificially mask the potency of Type I inhibitors.
-
-
Self-Validating Controls: Include a Staurosporine well (pan-kinase inhibitor) as a positive control, and a "no-enzyme" well.
-
Causality: Staurosporine validates the assay's dynamic range. The no-enzyme well establishes the absolute background fluorescence floor, preventing false-positive
calculations.
-
-
Readout & Analysis: Measure FRET signal after 60 minutes. Calculate
using a 4-parameter non-linear regression model.
Protocol B: Cellular Viability (MTT) Assay
-
Cell Seeding: Seed PaCa-2 or Caco-2 cells at
cells/well in 96-well plates. Allow 24 hours for adherence. -
Drug Treatment: Treat cells with compounds for exactly 72 hours.
-
Causality: A 72-hour incubation allows for at least two full cell doubling times. This is critical to differentiate true anti-proliferative/apoptotic bioactivity from acute metabolic shock.
-
Diagram 2: Self-validating in vitro kinase screening workflow for comparative bioactivity profiling.
Toxicity & Resistance Profiles: The Case for Spiro-indolines
While Crizotinib and Sunitinib are highly effective, their clinical utility is frequently bottlenecked by dose-limiting hepatotoxicity. Mechanistic studies reveal that both Crizotinib and Sunitinib induce severe cellular damage in hepatocytes (e.g., L02 cells) by triggering mitochondrial apoptosis. This is driven by the excessive generation of Reactive Oxygen Species (ROS) and the subsequent disruption of the Nrf2 signaling pathway[7].
Conversely, spiro-indoline derivatives offer a distinct advantage in resistance paradigms. Because of their 3D structural rigidity, they are less prone to being pumped out of the cell by efflux transporters. In fact, specific spiro-indoline quinazolinedione derivatives have been shown to actively inhibit P-glycoprotein (P-gp), thereby increasing the intracellular accumulation of co-administered chemotherapeutics and overcoming multidrug resistance (MDR)[5]. This makes the spiro-indoline scaffold not just an alternative kinase inhibitor, but a potential resensitizing agent in refractory oncology models.
References
- Metastatic Soft Tissue Sarcomas: A Review of Treatments and New Pharmacotherapies Clinics in Oncology
- Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers N
- Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties N
- Crizotinib and Sunitinib Induce Hepatotoxicity and Mitochondrial Apoptosis in L02 Cells via ROS and Nrf2 Signaling P
- Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib MDPI
- SUNITINIB (PD003663, WINHZLLDWRZWRT-
- Effect of alectinib on the intracellular accumulations of DOX and Rho...
Sources
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- 2. SUNITINIB (PD003663, WINHZLLDWRZWRT-ATVHPVEESA-N) [probes-drugs.org]
- 3. clinicsinoncology.com [clinicsinoncology.com]
- 4. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Crizotinib and Sunitinib Induce Hepatotoxicity and Mitochondrial Apoptosis in L02 Cells via ROS and Nrf2 Signaling Pathway [frontiersin.org]
Safety Operating Guide
Authoritative Disposal & Handling Guide: 5-Methylspiro[indoline-3,4'-piperidine]
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
5-Methylspiro[indoline-3,4'-piperidine] (CAS: 944905-39-9) represents a privileged scaffold in medicinal chemistry, frequently utilized as a building block for GPCR ligands and kinase inhibitors. Its dual-nitrogen heterocycle structure—combining an indoline core with a spiro-fused piperidine—presents specific handling challenges.
Unlike simple organic solvents, this compound possesses basicity (secondary amine), potential bioactivity, and environmental persistence. Improper disposal risks not only regulatory non-compliance (RCRA/EPA) but also contamination of aquatic systems due to the ecotoxicity associated with piperidine derivatives. This guide supersedes generic "organic waste" protocols, providing a targeted workflow for this specific structural class.
Key Physicochemical Identifiers
| Property | Specification |
| Chemical Name | 5-Methylspiro[indoline-3,4'-piperidine] |
| CAS Number | 944905-39-9 |
| Molecular Formula | C₁₃H₁₈N₂ |
| Molecular Weight | 202.30 g/mol |
| Physical State | Solid (typically off-white to pale yellow) |
| Acidity/Basicity | Basic (Secondary amine functionality) |
| Primary Hazard | Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity |
Hazard Profiling & Risk Assessment
Before disposal, the material must be classified correctly.[1] Based on structural analogs (piperidine and indoline derivatives), this compound falls under GHS Category 2/3 for irritation and acute toxicity.
GHS Classification & Signal Words[4][11]
-
Signal Word: WARNING
-
H335: May cause respiratory irritation.[3]
-
H302: Harmful if swallowed (Class assumption based on piperidine moiety).[5]
Critical Incompatibilities
-
Strong Oxidizers: Reaction may generate toxic nitrogen oxides (NOx).[2][4]
-
Acid Chlorides/Anhydrides: Exothermic reaction generating amides.
-
Strong Acids: Exothermic neutralization; forms salts.
Disposal Decision Matrix (Workflow)
The following self-validating workflow ensures that the compound is routed to the correct waste stream based on its physical state and purity.
Figure 1: Decision matrix for segregating spiro-indoline waste streams to ensure compliance with incineration protocols.
Detailed Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance)
Rationale: Solid amines can sublime or generate dust. Containment prevents inhalation exposure and cross-contamination.
-
Containment: Transfer the solid material into a clear polyethylene bag (minimum 2 mil thickness).
-
Secondary Containment: Place the sealed bag into a screw-top High-Density Polyethylene (HDPE) jar. Do not use glass for primary waste storage to prevent breakage during transport.
-
Labeling: Affix a hazardous waste label with the following details:
-
Disposal Path: Hand over to EHS for High-Temperature Incineration . This ensures complete destruction of the heterocyclic ring system.
Protocol B: Liquid Waste (Reaction Mixtures)
Rationale: Amine-containing solutions must be segregated by solvent type to allow for appropriate fuel blending or incineration methods.
-
Solvent Identification: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, DMSO).
-
pH Verification:
-
If the solution is acidic (e.g., after an acidic workup), do not neutralize in the waste container if it risks generating heat or gas. Label as "Acidic Organic Waste."
-
If basic (free amine), verify compatibility with the waste drum (avoid mixing with strong acid waste streams).
-
-
Segregation:
-
Stream A (Halogenated): Pour into the "Halogenated Organic" carboy.
-
Stream B (Non-Halogenated): Pour into the "Non-Halogenated/Flammable" carboy.
-
-
Rinsing: Triple-rinse the original vessel with the compatible solvent and add rinsate to the waste container.
Emergency Spill Response
In the event of a spill, immediate action is required to prevent respiratory exposure to amine dust or vapors.[4]
Figure 2: Rapid response workflow for laboratory spills of spiro-indoline derivatives.
Specific Spill Steps[1][2][3][12][16][17]
-
Solid Spill:
-
Do NOT dry sweep. This generates hazardous dust.
-
Cover the spill with a paper towel dampened with water or isopropyl alcohol.
-
Scoop the wet material into a waste bag.[8]
-
Wipe the surface with a mild acid solution (e.g., 1% acetic acid) to neutralize trace amines, followed by water.
-
-
Liquid Spill:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11534225 (Spiro[indoline-3,4'-piperidine] derivatives). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling of Organic Amines. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
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- 4. fishersci.com [fishersci.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. CAS 944905-39-9 | 5-Methylspiro[indoline-3,4'-piperidine] - Synblock [synblock.com]
- 7. 5-Methylspiro[indoline-3,4'-piperidin]-2-one hydrochloride - [sigmaaldrich.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. qmul.ac.uk [qmul.ac.uk]
Personal protective equipment for handling 5-Methylspiro[indoline-3,4'-piperidine]
Handling novel, biologically active nitrogenous heterocycles requires a rigorous approach to laboratory safety. 5-Methylspiro[indoline-3,4'-piperidine] is a specialized spirocyclic building block frequently utilized in drug discovery, particularly in the synthesis of kinase inhibitors and neuroactive compounds.
As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. This document provides a self-validating, mechanistic framework for handling this compound, ensuring that every operational choice is grounded in chemical causality and authoritative safety standards.
Chemical Profile & Mechanistic Toxicology
To safely handle a chemical, you must first understand its structural behavior. 5-Methylspiro[indoline-3,4'-piperidine] features a rigid spiro-fused core containing both indoline and piperidine moieties[1].
-
Irritation Profile: As a secondary amine, the piperidine ring acts as a localized base. Contact with moisture on the skin or mucous membranes can lead to localized alkaline irritation. Analogous spiro-indoline derivatives are classified under the Globally Harmonized System (GHS) for causing skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[2].
-
Pharmacological Risk: Spiro-piperidines often exhibit high affinity for central nervous system targets, such as the Vesicular Acetylcholine Transporter (VAChT)[3]. Accidental systemic absorption—either transdermally or via inhalation of aerosolized powders—poses a latent pharmacological risk that mandates strict barrier controls.
Table 1: Physicochemical & Hazard Summary
| Property | Value / Classification |
| Chemical Name | 5-Methylspiro[indoline-3,4'-piperidine] |
| CAS Number | 944905-39-9[1] |
| Molecular Formula | C₁₃H₁₈N₂ |
| Molecular Weight | 202.30 g/mol [1] |
| GHS Hazard Codes (Analogous) | H315, H319, H335[2] |
Personal Protective Equipment (PPE) Matrix
Following the[4], the following PPE matrix is required. Each item is selected based on the specific physicochemical threats posed by spiro-indoline powders.
Table 2: PPE Selection & Causality
| PPE Category | Specification | Causality / Mechanistic Justification |
| Hand Protection | Double-layered Nitrile (≥4 mil) | Amines can permeate thin latex. Double gloving ensures a fail-safe barrier against transdermal absorption of neuroactive heterocycles. |
| Eye Protection | ANSI Z87.1 Safety Goggles | Prevents exposure to aerosolized micro-particles during powder transfer, mitigating severe ocular irritation (H319)[2]. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Tight cuffs prevent powder ingress. FR material is required if the compound is handled alongside reactive solvents during synthesis. |
| Respiratory | N95 / P100 Particulate Mask | Mandatory if weighing outside a draft-shielded balance. Mitigates the inhalation of fine powders that cause respiratory tract irritation (H335). |
Self-Validating Operational Protocols
Every step in handling this compound must include a built-in validation check to ensure the safety system is actively functioning. These protocols align with the guidelines set forth in [5].
Step 1: Fume Hood Verification
-
Action: Conduct all open-container work within a certified chemical fume hood.
-
Causality: Fume hoods provide the primary engineering control against the inhalation of aerosolized piperidine dust.
-
Validation Check: Before opening the vial, check the digital monitor on the hood. Ensure the face velocity reads between 80 and 100 feet per minute (fpm) . If the alarm sounds or velocity drops below 80 fpm, do not open the container.
Step 2: Anti-Static Weighing & Transfer
-
Action: Use a grounded, anti-static micro-spatula and a balance equipped with a draft shield.
-
Causality: Piperidine derivatives in dry powder form are highly susceptible to triboelectric charging. Static buildup can cause the powder to repel from the spatula, leading to sudden aerosolization.
-
Validation Check: Observe the powder on the spatula. If it appears to "jump" or cling erratically to the metal, pause the transfer. Use an anti-static ionizer bar on the workspace before proceeding.
Step 3: Closed-System Reaction Setup
-
Action: Once weighed, immediately transfer the powder to a reaction vessel and seal it with a septum. Purge with an inert gas (Nitrogen or Argon) before introducing solvents.
-
Causality: Inerting the atmosphere prevents unwanted oxidation of the secondary amine and contains the vapor pressure of any added solvents.
-
Validation Check: Ensure the bubbler shows a steady, slow release of gas, confirming that the system is sealed and maintaining positive pressure without risk of rupture.
Spill Response & Waste Disposal Logic
The response to a spill depends entirely on the mass of the material compromised.
Minor Spill (< 50 mg)
-
Action: Do not dry sweep. Mist an absorbent pad with a compatible solvent (e.g., ethanol or isopropanol) and gently wipe the spill from the outside in.
-
Causality: Dry sweeping generates airborne dust, exacerbating inhalation risks. Wet wiping solubilizes the amine and suppresses aerosolization.
-
Validation Check: After wiping, check the surface with a clean, solvent-dampened swab. If the swab shows any residue, repeat the wiping process until the swab remains pristine.
Major Spill (> 50 mg)
-
Action: Immediately evacuate the immediate area, close the fume hood sash, and contact Environmental Health and Safety (EHS).
-
Causality: Large quantities of biologically active powders exceed the containment capacity of standard wet-wiping and require professional decontamination[5].
Waste Segregation
-
Action: Dispose of all contaminated pads, empty vials, and outer gloves in a designated, labeled solid hazardous waste container.
-
Causality: Segregating nitrogenous heterocyclic waste prevents cross-reactions with halogenated or acidic waste streams, which could generate heat or toxic byproducts.
Operational Workflow Visualization
The following diagram maps the logical progression of handling and spill response, ensuring clear decision-making during laboratory operations.
Fig 1: Operational and spill response workflow for handling 5-Methylspiro[indoline-3,4'-piperidine].
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 18435788, Spiro(indole-3,4'-piperidin)-2(1H)-one". Available at:[Link]
-
Somers, J., et al. "The VAChTY49N mutation provides insecticide-resistance but perturbs evoked cholinergic neurotransmission in Drosophila". Semantic Scholar. Available at:[Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". NCBI Bookshelf. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection". PMC. Available at:[Link]
Sources
- 1. CAS 944905-39-9 | 5-Methylspiro[indoline-3,4'-piperidine] - Synblock [synblock.com]
- 2. Spiro(indole-3,4'-piperidin)-2(1H)-one | C12H14N2O | CID 18435788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
